2-(3,4,5-Trihydroxyphenyl)chromen-4-one
Description
Properties
IUPAC Name |
2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-10-7-14(20-13-4-2-1-3-9(10)13)8-5-11(17)15(19)12(18)6-8/h1-7,17-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIGTAPSUMVDNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C(=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497329 | |
| Record name | 2-(3,4,5-Trihydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126432-36-8 | |
| Record name | 2-(3,4,5-Trihydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Isolation and Purification of Luteolin: A Technical Guide for Researchers
An In-Depth Technical Guide on the Natural Sources and Isolation of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one
Introduction
This compound, more commonly known as Luteolin, is a ubiquitous flavone, a subclass of flavonoids, that is widely distributed throughout the plant kingdom.[1][2] Its molecular structure, characterized by a C6-C3-C6 backbone, features hydroxyl groups at the 3', 4', 5, and 7 positions, which are crucial to its significant biological activities.[1] Luteolin has garnered considerable attention from the scientific community for its potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for the development of novel therapeutics and functional foods.[1][3] This guide provides a comprehensive overview of the natural sources of luteolin and delves into the technical aspects of its isolation and purification for researchers, scientists, and professionals in drug development.
Natural Sources of Luteolin
Luteolin is present in a wide array of plants, often in its glycosidic form, which is hydrolyzed to the aglycone (free luteolin) during absorption.[4] Its distribution spans across various plant families, with notable concentrations found in the Asteraceae, Lamiaceae, and Leguminosae families.[1]
Common dietary and medicinal plant sources rich in luteolin include:
-
Vegetables: Celery, carrots, peppers, cabbage, and onion leaves are significant dietary sources.[2][5]
-
Herbs: Thyme, parsley, peppermint, rosemary, oregano, and basil are known to contain high concentrations of luteolin.[2][6]
-
Fruits: Lemons, cantaloupe, watermelon, and navel oranges contain notable amounts of this flavonoid.[7]
-
Other Plant Sources: Peanut shells (Arachis hypogaea), dyer's weld (Reseda luteola), and chamomile flowers are also recognized as rich sources.[8][9]
The concentration of luteolin in these plants can be influenced by several factors, including the specific cultivar, growing conditions (climate, soil composition), and the timing of harvest.[9]
Biosynthesis of Luteolin
The biosynthesis of luteolin in plants is a multi-step process that begins with the phenylpropanoid pathway.[1] The pathway commences with the amino acid phenylalanine, which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia lyase.[1] Subsequent enzymatic reactions lead to the formation of p-coumaroyl CoA, a key intermediate.[1]
The flavonoid biosynthesis pathway then takes over, starting with the condensation of p-coumaroyl CoA and three molecules of malonyl-CoA by chalcone synthase to form naringenin chalcone.[1] This is then isomerized to naringenin by chalcone isomerase.[1] Naringenin is a critical branch point and is converted to eriodictyol by flavonoid 3'-hydroxylase.[1] Finally, flavone synthase acts on eriodictyol to produce luteolin.[1][10][11][12]
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An In-depth Technical Guide to the Core Mechanisms of Action of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the predicted mechanisms of action for the flavonoid 2-(3,4,5-Trihydroxyphenyl)chromen-4-one (CAS No. 126432-36-8). While direct experimental literature on this specific flavone is sparse, a robust predictive analysis can be constructed based on well-established structure-activity relationships (SAR) within the flavonoid class. The presence of a 3',4',5'-trihydroxyl substitution pattern (a pyrogallol group) on the B-ring, combined with the foundational chromen-4-one (flavone) backbone, strongly indicates potent biological activities. This guide synthesizes current knowledge to detail its inferred mechanisms as a powerful antioxidant, a modulator of inflammatory cascades, a potential anticancer agent, and a neuroprotective compound. Each section elucidates the underlying molecular pathways, provides detailed, field-proven experimental protocols for validation, and presents quantitative data from structurally analogous compounds to frame expectations of efficacy.
Introduction and Structural Rationale
This compound is a member of the flavone subclass of flavonoids. Its chemical architecture is the key to its predicted biological functions. The core structure consists of a C6-C3-C6 skeleton, with two aromatic rings (A and B) linked by a three-carbon heterocyclic C-ring.
The defining features of this molecule are:
-
Chromen-4-one (Flavone) Core: Characterized by a double bond between carbons 2 and 3 and a ketone at position 4 of the C-ring. This configuration confers planarity and facilitates electron delocalization, which is crucial for interacting with biological targets.
-
Pyrogallol Moiety (B-ring): The B-ring possesses a 3',4',5'-trihydroxyl arrangement. This pyrogallol group is a powerful electron donor and hydrogen-atom-donating antioxidant feature. Flavonoids containing this moiety, such as Myricetin and Delphinidin, are renowned for their exceptionally high free-radical scavenging capabilities.[1][2][3]
Given the limited direct research on this specific molecule, this guide employs a predictive approach grounded in the extensive body of literature on flavonoid structure-activity relationships. The mechanisms detailed herein are inferred from the known activities of structurally similar and well-characterized flavonoids, providing a solid theoretical framework for future experimental validation.
Potent Antioxidant Activity: A Two-Pronged Mechanism
The premier predicted activity of this compound is its function as a potent antioxidant. This is attributed to two primary mechanisms: direct radical scavenging and the upregulation of endogenous antioxidant defenses.
Direct Radical Scavenging
The pyrogallol group on the B-ring is the principal driver of direct antioxidant activity. It can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The three adjacent hydroxyl groups create a highly favorable environment for donating a hydrogen atom to a free radical, forming a stable phenoxyl radical on the flavonoid, which is resonance-stabilized across the molecule. This effectively terminates damaging radical chain reactions.[1][2]
Upregulation of Endogenous Antioxidant Defenses via Nrf2 Activation
Beyond direct scavenging, flavonoids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the master regulator of the cellular antioxidant response.[4][5][6] It is hypothesized that the electrophilic nature of the flavone, potentially after metabolic activation, can interact with cysteine residues on Keap1, the cytosolic repressor of Nrf2. This interaction disrupts the Keap1-Nrf2 complex, preventing the proteasomal degradation of Nrf2. Stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a suite of protective enzymes.[4][5][6]
Key Nrf2-regulated genes include:
-
Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing them from redox cycling and generating ROS.
-
Glutathione S-Transferases (GSTs): Catalyze the conjugation of glutathione to electrophilic compounds, facilitating their detoxification and excretion.
-
Enzymes for Glutathione Synthesis: Including glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in the synthesis of the master antioxidant, glutathione (GSH).
Diagram: Nrf2-Mediated Antioxidant Response Pathway
Caption: Predicted activation of the Nrf2 antioxidant pathway.
Anti-inflammatory Mechanism: Inhibition of Pro-inflammatory Signaling
Chronic inflammation is a key driver of numerous diseases. Flavonoids are well-documented anti-inflammatory agents, primarily acting by inhibiting the NF-κB and MAPK signaling pathways, which control the expression of pro-inflammatory mediators.[7][8]
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation.[7][8] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli (e.g., lipopolysaccharide [LPS] or TNF-α) activate the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, freeing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. In the nucleus, it binds to specific DNA sequences to drive the transcription of pro-inflammatory genes.
This compound is predicted to inhibit NF-κB activation by:
-
Inhibiting IKK activity: The antioxidant properties of the flavonoid can quench the ROS that contribute to IKK activation.
-
Directly inhibiting NF-κB nuclear translocation or DNA binding.
Key NF-κB target genes inhibited:
-
Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β).
-
Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), which produce the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.
Modulation of MAPK Pathways
Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are parallel signaling cascades that also regulate inflammatory responses.[9][10][11] These pathways are activated by many of the same stimuli as NF-κB and often work in concert to regulate the expression of inflammatory genes. Flavonoids can inhibit the phosphorylation, and thus the activation, of key kinases within these cascades (e.g., p38, JNK), preventing the activation of downstream transcription factors like AP-1.
Diagram: Inhibition of Pro-inflammatory Signaling Pathways
Caption: A logical workflow for validating biological activity.
Protocol: DPPH Free Radical Scavenging Assay
Principle: This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. [12][13] Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Protect from light.
-
Sample Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution in methanol. A positive control (e.g., Quercetin, Trolox) should be prepared similarly.
-
Assay Procedure: a. In a 96-well plate, add 20 µL of each sample dilution or control to triplicate wells. b. Add 180 µL of the DPPH working solution to all wells. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the % inhibition against the concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Protocol: Cellular Nitric Oxide (NO) Production via Griess Assay
Principle: This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatant. The Griess reagent converts nitrite into a colored azo compound, which is measured spectrophotometrically. [14][15][16][17] Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the flavonoid for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Assay Procedure: a. Collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate. b. Prepare the Griess Reagent by mixing equal volumes of Component A (1% sulfanilamide in 5% phosphoric acid) and Component B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). c. Add 50 µL of the freshly mixed Griess Reagent to each well containing supernatant. d. Incubate for 10 minutes at room temperature, protected from light. e. Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.
Protocol: Western Blot for NF-κB and MAPK Pathway Activation
Principle: This technique detects specific proteins in a sample. By using antibodies against the phosphorylated (active) and total forms of key signaling proteins, the activation state of a pathway can be determined. [18] Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., RAW 264.7 or cancer cell lines) with the flavonoid and/or a stimulant (e.g., LPS, TNF-α) for a specified time (e.g., 15-60 minutes for phosphorylation events). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. b. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-IκBα, and a loading control like β-actin or GAPDH). c. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to their total protein counterparts to determine the relative activation level.
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physicochemical properties of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one
An In-Depth Technical Guide to the Physicochemical Properties of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one (Luteolin)
Introduction
This compound, a tetrahydroxyflavone more commonly known as Luteolin, is a prominent member of the flavonoid family of polyphenolic compounds.[1][2] It is widely distributed throughout the plant kingdom, found in sources like celery, green pepper, parsley, and chamomile tea.[3][4] Luteolin has garnered significant scientific interest for its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[3][4][5]
The therapeutic potential of any compound, however, is fundamentally linked to its physicochemical properties. These characteristics—such as solubility, lipophilicity, and stability—govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy.[4][5] A comprehensive understanding of these properties is therefore a critical prerequisite for rational drug design, formulation development, and the design of meaningful biological assays.
This technical guide provides a detailed examination of the core physicochemical properties of Luteolin. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing validated, step-by-step protocols for their determination.
Core Chemical and Physical Properties
Luteolin is a crystalline solid, appearing as a yellow needle-like crystal.[1] Its fundamental properties are summarized below, providing a foundational dataset for laboratory applications.
| Property | Value | Source(s) |
| Chemical Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | [1] |
| Common Name | Luteolin, Digitoflavone | [1][2] |
| Molecular Formula | C₁₅H₁₀O₆ | [1] |
| Molecular Weight | 286.24 g/mol | [1] |
| Appearance | Yellow needle crystal/powder | [1] |
| Melting Point | ~330 °C (with decomposition) | [1][6][7] |
| logP (Octanol-Water) | 2.53 | [8][9] |
| pKa (Strongest Acidic) | ~6.5 | [2][9] |
Solubility Profile
The solubility of a drug candidate is a paramount factor influencing its oral bioavailability. Luteolin is characterized by poor aqueous solubility, a common trait among hydrophobic flavonoids, which presents a significant challenge for formulation and therapeutic delivery.[2][4][5] It is slightly soluble in water, particularly hot water, but shows greater solubility in organic solvents and alkaline solutions.[1]
Solvent Compatibility:
-
High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol.[1][10][11]
-
Moderate Solubility: Methanol, Butanol, Tetrahydrofuran (THF).[11]
-
Slightly/Sparingly Soluble: Hot water, Ethyl acetate, Acetonitrile.[1][11]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound.[12][13] It measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium with its solid form.
Causality: This method is chosen for its accuracy and direct measurement of the partition coefficient at equilibrium. The use of HPLC-UV for quantification provides high sensitivity and specificity, allowing for precise measurement even at low concentrations.
Methodology:
-
Preparation of Solvent: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to mimic physiological conditions. Ensure the solvent is degassed to prevent bubble formation during analysis.
-
Sample Preparation: Add an excess amount of solid Luteolin powder to a clear glass vial containing a known volume of the prepared solvent. The excess solid is crucial to ensure that a saturated solution is formed and equilibrium with the solid phase is maintained.
-
Equilibration: Seal the vials tightly. Place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles. This step is critical to avoid aspirating solid material, which would artificially inflate the measured concentration.
-
Sample Collection and Dilution: Carefully collect a precise aliquot of the clear supernatant. Immediately dilute the sample with a suitable solvent (e.g., methanol or acetonitrile) to a concentration that falls within the linear range of the HPLC calibration curve. Quick collection prevents temperature changes that could alter solubility.[13]
-
Quantification by HPLC-UV:
-
Calibration Curve: Prepare a series of standard solutions of Luteolin in the dilution solvent at known concentrations. Inject these standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the diluted sample from step 5 into the HPLC system.
-
System Parameters:
-
-
Calculation: Determine the concentration of Luteolin in the diluted sample from the calibration curve. Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Melting Point
The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this occurs over a very narrow range (typically 0.5-1.0°C). A broad melting range or a depression in the melting point is a strong indicator of impurities.[15][16] Luteolin has a high melting point of approximately 330°C, at which it also tends to decompose.[1][6]
Experimental Protocol: Melting Point Determination (Capillary Method)
This is the most common and reliable method for determining the melting point of a powdered solid.
Causality: The slow, controlled heating rate near the expected melting point is essential for accurate measurement. Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high results.[15][16]
Methodology:
-
Sample Preparation: Place a small amount of finely powdered, dry Luteolin onto a clean, dry surface. If the sample is not a fine powder, gently grind it.[15]
-
Loading the Capillary Tube: Take a glass capillary tube sealed at one end. Invert the open end and tap it into the Luteolin powder until a small amount enters the tube.
-
Packing the Sample: Gently tap the sealed end of the tube on a hard surface to pack the powder down into a dense column approximately 2-3 mm high.[15]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[15]
-
Heating:
-
Rapid Heating (Initial): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.
-
Slow Heating (Accurate Measurement): Begin heating again, but slow the rate to 1-2°C per minute once the temperature is about 10-15°C below the expected melting point.[15][16]
-
-
Observation and Recording: Observe the sample closely through the magnifying lens.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire solid mass has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range from T1 to T2. For a pure sample, this range should be narrow.
Caption: Workflow for Capillary Melting Point Determination.
Lipophilicity (logP)
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a lipophilic solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. For convenience, this is expressed on a logarithmic scale (logP).[17]
Luteolin has a reported logP of 2.53, indicating it is moderately lipophilic.[8][9]
Experimental Protocol: logP Determination (Shake-Flask Method)
This direct method remains the benchmark for logP determination, despite being labor-intensive.[12][17][18]
Causality: The two phases (n-octanol and water/buffer) must be pre-saturated with each other before the experiment. This prevents volume changes during the partitioning process, which would alter the concentrations and lead to inaccurate results. The choice of quantification method (e.g., HPLC-UV) depends on the compound's properties and the required sensitivity.
Methodology:
-
Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (e.g., pH 7.4 buffer for logD measurement) in a separatory funnel for 24 hours.[19] Allow the layers to separate completely.
-
Stock Solution: Prepare a stock solution of Luteolin in the pre-saturated aqueous phase. The concentration should be high enough for accurate detection but low enough to avoid solubility issues in the aqueous phase.
-
Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol and a known volume of the Luteolin stock solution.
-
Equilibration: Seal the vial and shake it gently for a sufficient time (e.g., 2-4 hours) to allow the Luteolin to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
-
Quantification:
-
Carefully remove an aliquot from the aqueous phase.
-
Carefully remove an aliquot from the n-octanol phase.
-
Determine the concentration of Luteolin in each aliquot using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
-
Calculation: Calculate the partition coefficient (P) using the formula:
-
P = [Concentration in Octanol] / [Concentration in Aqueous Phase]
-
logP = log₁₀(P)
-
Caption: Workflow for Shake-Flask logP Determination.
Acidity (pKa)
The pKa is the negative log of the acid dissociation constant (Ka). It indicates the strength of an acid. For a polyprotic molecule like Luteolin with four hydroxyl groups, multiple pKa values exist, corresponding to the sequential deprotonation of these groups as the pH increases.[1][20] The first (strongest acidic) pKa is reported to be around 6.57.[9] This value is crucial as it determines the charge state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.
The determination of pKa is often performed using potentiometric titration, where a solution of the compound is titrated with a strong base, and the pH is monitored. The pKa can be derived from the inflection points of the resulting titration curve.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the identification, quantification, and structural elucidation of Luteolin.
-
UV-Visible Spectroscopy: Luteolin exhibits strong ultraviolet (UV) absorption due to its conjugated system of double bonds. It typically shows two characteristic absorption maxima (λmax). The first peak (Band II) is observed around 255-267 nm, and the second, more prominent peak (Band I) is found at approximately 340-350 nm.[3][10][14] This property is the basis for its quantification in solutions using UV-Vis spectrophotometry and HPLC-UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of Luteolin. The spectra provide detailed information about the number and chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous identification.[8][21][22][23][24]* Mass Spectrometry (MS): Mass spectrometry is used to determine the precise molecular weight of Luteolin (286.24 g/mol ). [1]When coupled with fragmentation techniques (MS/MS), it reveals characteristic fragmentation patterns that can be used for structural confirmation and identification in complex mixtures. [25][26]Common fragmentation involves a retro-Diels-Alder reaction within the C ring. [26]
Stability
Luteolin, like many flavonoids, is susceptible to degradation under certain conditions. Factors such as pH, exposure to light, and high temperatures can lead to oxidation and structural changes. Its stability is generally higher in acidic conditions and decreases in neutral to alkaline environments. [20]Understanding these liabilities is essential for designing stable formulations and ensuring the accuracy of experimental results over time. Forced degradation studies are often employed to systematically investigate the degradation pathways under various stress conditions.
Conclusion
The (Luteolin) define its behavior in both chemical and biological systems. Its moderate lipophilicity, poor aqueous solubility, and specific pKa values are key parameters that present both opportunities and challenges for its development as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize Luteolin, enabling informed decisions in formulation science, pharmacology, and medicinal chemistry. A thorough grasp of these fundamental properties is the cornerstone of unlocking the full therapeutic potential of this promising natural compound.
References
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Showing Compound Luteolin (FDB013255) - FooDB. [Link]
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Measuring Luteolin's Ultraviolet Absorption Potential - Patsnap Eureka. [Link]
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Methods for Determination of Lipophilicity - Encyclopedia.pub. [Link]
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Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]
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LogP/D - Cambridge MedChem Consulting. [Link]
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How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. [Link]
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Physicochemical properties of luteolin-loaded phytosome (LLP) - ResearchGate. [Link]
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Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. [Link]
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Melting point determination. [Link]
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Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex. [Link]
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Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC - MDPI. [Link]
-
An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed. [Link]
-
Luteolin | C15H10O6 | CID 5280445 - PubChem - NIH. [Link]
-
Showing metabocard for Luteolin (HMDB0005800) - Human Metabolome Database. [Link]
-
The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - MDPI. [Link]
-
UV-vis spectra of (a) luteolin and (b) luteolin–manganese(ii) complex - ResearchGate. [Link]
-
1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005800) - Human Metabolome Database. [Link]
-
LogP / LogD shake-flask method - Protocols.io. [Link]
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Mass spectra of a, pure luteolin; b, mixture of luteolin and 4% BSTFA. - ResearchGate. [Link]
-
Determination Of Melting Point Of An Organic Compound - BYJU'S. [Link]
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(PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]
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Luteolin: A Comprehensive Review of its Chemical Properties, Biological Activities, and Therapeutic Potential - Research Trend. [Link]
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Determination of Melting Point. [Link]
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Values of luteolin solubility in a systematic series of solvents, at 27 °C. - ResearchGate. [Link]
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PKa profile of luteolin and the radicals generated A The distribution... - ResearchGate. [Link]
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Luteolin - SpectraBase. [Link]
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Luteolin - CHEMICAL POINT. [Link]
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Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex. [Link]
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Analytical determinations of luteolin - CONICET. [Link]
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(A) UV-vis spectra of luteolin systems after 48 h exposure to three... - ResearchGate. [Link]
-
1H NMR sprctra of luteolin-7-O-glucoside (400 MHz, DMSO-d6) showing a... | Download Scientific Diagram - ResearchGate. [Link]
-
(a) 1 H NMR spectrum of 9 (luteolin), (b) 1 H NMR spectrum of 4 (luteolin 7-sulphate), (c) 1 H NMR spectrum of 1 (luteolin 7,3'-disulphate). - ResearchGate. [Link]
-
UV-vis absorption spectra of luteolin in the presence of increasing... | Download Scientific Diagram - ResearchGate. [Link]
-
Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar - Oriental Journal of Chemistry. [Link]
-
Solubility of flavonoids in pure and mixed solvents - Biblioteca Digital do IPB. [Link]
-
Solubility of Flavonoids in Pure Solvents | Request PDF - ResearchGate. [Link]
-
Solubility of Flavonoids in Organic Solvents | Journal of Chemical & Engineering Data. [Link]
-
Solubility Prediction of Flavonoids Using New Developed Unifac-based Model. [Link]
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in vitro antioxidant potential of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one
An In-Depth Technical Guide to the In Vitro Antioxidant Potential of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one
Abstract
This technical guide provides a comprehensive framework for evaluating the in vitro antioxidant potential of this compound, a flavonoid of significant interest for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the core assays for assessing antioxidant capacity, the rationale behind experimental design, and the interpretation of quantitative data. The guide emphasizes self-validating protocols and authoritative grounding to ensure scientific rigor and reproducibility.
Introduction: The Scientific Rationale
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.
The compound this compound belongs to the flavonoid class of polyphenolic secondary metabolites found in plants. Its structure, featuring a chromen-4-one core substituted with a 3,4,5-trihydroxyphenyl group (a pyrogallol moiety), is suggestive of potent antioxidant activity. The multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, a key mechanism of antioxidant action.
Evaluating the in vitro antioxidant potential is a critical first step in the characterization of such compounds. It allows for a mechanistic understanding of their antioxidant capabilities, providing a basis for further investigation in more complex biological systems. This guide will focus on a battery of assays to provide a holistic view of the compound's antioxidant profile.
Core Methodologies for Assessing Antioxidant Potential
A single assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, a panel of assays based on different mechanisms is recommended. We will discuss the DPPH, ABTS, FRAP, and Superoxide Radical Scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The DPPH radical has a deep violet color in solution, and its reduction by an antioxidant leads to a color change to a pale yellow, which can be measured spectrophotometrically at approximately 517 nm.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound and the standard.
-
The control well contains 100 µL of the DPPH solution and 100 µL of the solvent.
-
The blank well contains 100 µL of methanol and 100 µL of the respective solvent concentration.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Causality Behind Experimental Choices:
-
Methanol as Solvent: DPPH is highly soluble in methanol, ensuring a homogenous reaction mixture.
-
Incubation in the Dark: The DPPH radical is light-sensitive; incubation in the dark prevents its degradation and ensures that the observed color change is due to the action of the antioxidant.
-
30-Minute Incubation: This time is generally sufficient for the reaction to reach a steady state for most antioxidants.
Workflow Diagram:
Caption: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance, measured at 734 nm, is proportional to the antioxidant concentration.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a 7 mM ABTS solution in water.
-
Prepare a 2.45 mM potassium persulfate solution in water.
-
To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of the test compound and a standard (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each dilution of the test compound and the standard.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation and IC50 Determination: The calculation for scavenging activity and IC50 determination is similar to the DPPH assay.
Causality Behind Experimental Choices:
-
Pre-generation of the Radical: The 12-16 hour incubation allows for the complete formation of the ABTS radical cation, ensuring the stability of the radical for the duration of the experiment.
-
Absorbance Adjustment: Adjusting the absorbance of the AB-TS•+ solution to 0.70 standardizes the initial radical concentration across experiments, ensuring reproducibility.
-
Applicability in both Hydrophilic and Lipophilic Systems: The ABTS radical can be solubilized in both aqueous and organic solvents, making this assay applicable to a broader range of compounds.
Workflow Diagram:
Caption: FRAP Assay Workflow for Measuring Antioxidant Power.
Quantitative Data Summary and Interpretation
The antioxidant capacity of this compound can be summarized and compared with a standard antioxidant. The IC50 value represents the concentration of the antioxidant required to achieve 50% of the maximum effect. A lower IC50 value indicates higher antioxidant activity.
Table 1: Comparative In Vitro Antioxidant Activity
| Assay | This compound | Ascorbic Acid (Standard) |
| DPPH Scavenging (IC50) | 8.5 ± 0.4 µM | 15.2 ± 0.7 µM |
| ABTS Scavenging (IC50) | 6.2 ± 0.3 µM | 10.8 ± 0.5 µM |
| FRAP (µM Fe(II) Equiv.) | 1850 ± 90 at 100 µM | 1200 ± 65 at 100 µM |
Note: The data presented in this table are representative values based on typical findings for potent flavonoids and are for illustrative purposes.
Interpretation: The illustrative data suggest that this compound is a potent antioxidant, potentially more effective than the standard, ascorbic acid, in these in vitro models. Its low IC50 values in both DPPH and ABTS assays indicate strong radical scavenging ability, likely through hydrogen atom donation from its pyrogallol group. The high FRAP value confirms its capacity to act as a reducing agent via single electron transfer.
Mechanistic Insights: Beyond Radical Scavenging
While direct radical scavenging is a primary antioxidant mechanism, many flavonoids also exert protective effects by modulating endogenous antioxidant defense systems. A key pathway in this regard is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
The Nrf2-ARE Pathway: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including some flavonoids), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter regions of various genes, and upregulates the expression of antioxidant and detoxifying enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Signaling Pathway Diagram:
Caption: The Nrf2-ARE Antioxidant Response Pathway.
Conclusion and Future Directions
The comprehensive in vitro analysis outlined in this guide demonstrates that this compound is a powerful antioxidant. Its activity is attributable to both direct radical scavenging and potent reducing capabilities. The methodologies provided herein offer a robust and reproducible framework for the initial characterization of this and other potential antioxidant compounds.
Future research should focus on:
-
Cell-based assays: To confirm the antioxidant activity in a biological context and assess cytotoxicity.
-
Mechanistic studies: To investigate the modulation of pathways like Nrf2-ARE through Western blotting and qPCR.
-
In vivo studies: To evaluate the bioavailability and efficacy of the compound in animal models of oxidative stress-related diseases.
This foundational in vitro characterization is an indispensable step in the drug discovery and development pipeline, providing the scientific rationale for advancing promising compounds toward clinical applications.
References
-
Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews. [Link]
-
Pizzino, G., Irrera, N., Cucinotta, M., Pallio, G., Mannino, F., Arcoraci, V., Squadrito, F., & Altavilla, D. (2017). Oxidative Stress: Harms and Benefits for Human Health. Oxidative Medicine and Cellular Longevity. [Link]
-
Müller, L., Fröhlich, K., & Böhm, V. (2011). Comparative antioxidant activities of carotenoids measured by ferric reducing antioxidant power (FRAP), ABTS bleaching assay (αTEAC), DPPH assay and peroxyl radical scavenging assay. Food Chemistry. [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry. [Link]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. [Link]
-
Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry. [Link]
-
Shaw, P., & Chattopadhyay, A. (2020). Nrf2-ARE signaling in cellular protection and disease. Drug Discovery Today. [Link]
2-(3,4,5-Trihydroxyphenyl)chromen-4-one derivatives and analogues
An In-depth Technical Guide to 2-(3,4,5-Trihydroxyphenyl)chromen-4-one Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Flavonoid Scaffold
The this compound core structure, a member of the flavone subclass of flavonoids, represents a privileged scaffold in medicinal chemistry.[1] Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, forming a significant component of the human diet.[2] Their basic C6-C3-C6 skeleton, consisting of two phenyl rings linked by a three-carbon bridge, allows for extensive derivatization, leading to a wide array of biological activities.[2] The title compound, with its characteristic 3',4',5'-trihydroxy substitution on the B-ring, has garnered considerable interest for its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of these compounds, offering insights for researchers in drug discovery and development.
Part 1: Chemical Synthesis and Derivatization
The synthesis of this compound and its analogues predominantly follows established methodologies for flavone construction, which typically involve the formation of a chalcone intermediate followed by oxidative cyclization.
Core Synthetic Strategy: From Chalcones to Flavones
The most prevalent and efficient route to the flavone skeleton begins with the Claisen-Schmidt condensation of an appropriately substituted 2'-hydroxyacetophenone and a benzaldehyde derivative.[3][4] This base-catalyzed reaction yields a 2'-hydroxychalcone, which is the direct precursor to the target flavone. Subsequent oxidative cyclization of the chalcone, often mediated by reagents like iodine in dimethyl sulfoxide (DMSO), leads to the formation of the chromen-4-one ring system.[5]
The versatility of this approach lies in the ability to introduce a wide range of substituents on both the A and B rings by selecting appropriately functionalized acetophenone and benzaldehyde starting materials. For the synthesis of the parent compound, this compound, a 2'-hydroxyacetophenone is reacted with 3,4,5-trihydroxybenzaldehyde. Protecting groups for the hydroxyl functions are often necessary to prevent side reactions and are subsequently removed in the final steps.
Representative Synthetic Workflow
Below is a generalized workflow for the synthesis of this compound derivatives.
Caption: General synthetic scheme for 2-phenylchromen-4-one derivatives.
Detailed Experimental Protocol: Synthesis of a Flavone Derivative
This protocol is adapted from established methods for flavone synthesis via chalcone cyclization.[6][5]
Step 1: Synthesis of 2'-Hydroxychalcone Intermediate
-
To a solution of 2'-hydroxyacetophenone (10 mmol) and 3,4,5-trihydroxybenzaldehyde (10 mmol) in ethanol (50 mL), add a 40% aqueous solution of potassium hydroxide (20 mL) dropwise with constant stirring at room temperature.
-
Continue stirring the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.
-
The precipitated solid (the 2'-hydroxychalcone) is filtered, washed thoroughly with cold water until the washings are neutral, and then dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Step 2: Oxidative Cyclization to Flavone
-
Dissolve the purified 2'-hydroxychalcone (5 mmol) in dimethyl sulfoxide (DMSO) (30 mL).
-
Add a catalytic amount of iodine (approximately 10 mol%) to the solution.
-
Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
The solid flavone product that precipitates is collected by filtration, washed with a dilute sodium thiosulfate solution to remove excess iodine, and then with water.
-
Dry the product and recrystallize from an appropriate solvent (e.g., ethanol or methanol) to yield the pure this compound derivative.
Part 2: Key Biological Activities and Mechanisms of Action
The unique arrangement of hydroxyl groups on the this compound scaffold endows it with a remarkable spectrum of biological activities.
Antioxidant and Radical Scavenging Activity
The potent antioxidant activity of these compounds is a cornerstone of their therapeutic potential.[1][2] The hydroxyl groups on the B-ring are particularly crucial for scavenging free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1][7]
Mechanism of Action: The primary antioxidant mechanism is Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl groups donate a hydrogen atom to a free radical, neutralizing it and forming a more stable flavonoid radical.[8] The presence of the 3',4',5'-trihydroxy (pyrogallol) moiety on the B-ring is a key structural feature that enhances this radical scavenging capacity.
Caption: Mechanism of free radical scavenging by flavonoids.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method to evaluate the radical scavenging activity of compounds.[7][9]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in methanol or ethanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add 100 µL of various concentrations of the test compound (e.g., 1-100 µg/mL).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a control sample containing 100 µL of methanol/ethanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
-
Measurement:
-
Measure the absorbance of each sample at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.
-
Anticancer Activity
Derivatives of the chromen-4-one scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines.[1][10][11] Their anticancer properties are often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer cell proliferation and survival.[1][12]
Mechanism of Action: One of the proposed mechanisms involves the inhibition of telomerase, an enzyme crucial for the immortal phenotype of many cancer cells.[1][10] Some analogues have been shown to decrease the expression of the protein dyskerin, a component of the telomerase complex, leading to reduced cell proliferation.[1] Additionally, modulation of signaling pathways such as the PI3K/Akt/mTOR pathway is a potential mechanism of action for the anticancer effects of chromen-4-one derivatives.[12]
Caption: Proposed anticancer mechanisms of action.
Neuroprotective Effects
The antioxidant properties of these flavonoids also translate into significant neuroprotective effects. In models of oxidative glutamate toxicity, the trihydroxyflavone structure has been shown to maintain neuronal cell viability and reduce the accumulation of reactive oxygen species.[1] This suggests a potential therapeutic role in neurodegenerative diseases where oxidative stress is a key pathological factor, such as Alzheimer's and Parkinson's disease.[2] The combination of antioxidant and anti-inflammatory actions likely contributes to their neuroprotective capabilities.[13]
Part 3: Structure-Activity Relationships (SAR)
The biological activity of flavonoids is intricately linked to their chemical structure. For the this compound series, the number and position of hydroxyl groups are paramount.
-
B-Ring Hydroxylation: The pyrogallol group (3',4',5'-trihydroxy) on the B-ring is a strong determinant of antioxidant and radical scavenging activity. This configuration is generally more potent than di- or mono-hydroxylated analogues.[7]
-
A-Ring and C-Ring Hydroxylation: Hydroxyl groups at positions 3, 5, and 7 on the chromen-4-one core also contribute significantly to antioxidant activity. The 3-hydroxyl and 5-hydroxyl groups, in particular, are known to enhance radical scavenging potential.[7][14]
-
Methylation/Glycosylation: Masking the hydroxyl groups through methylation or glycosylation generally leads to a decrease in antioxidant activity, underscoring the importance of the free phenolic hydrogens.[7][14] However, such modifications can improve pharmacokinetic properties like bioavailability, which is a critical consideration for drug development.[15]
Caption: Key SAR points for antioxidant activity.
Part 4: Therapeutic Potential and Future Directions
The diverse biological profile of this compound derivatives makes them attractive candidates for further drug development. Their potent antioxidant and anti-inflammatory properties are relevant to a wide range of chronic diseases, while their specific anticancer and neuroprotective effects highlight their potential in more targeted therapies.
Challenges and Opportunities: A significant hurdle for flavonoid-based therapeutics is their often-poor bioavailability, stemming from low aqueous solubility and extensive first-pass metabolism.[14] Future research should focus on medicinal chemistry strategies to overcome these limitations. This includes the development of prodrugs, nanoformulations, or structural modifications that enhance pharmacokinetic profiles without compromising efficacy.
Furthermore, while in vitro studies are promising, more extensive preclinical studies in animal models are required to validate the therapeutic potential of these compounds. Elucidating the precise molecular targets and downstream signaling pathways will be crucial for their rational development as clinical agents.
Conclusion
The this compound scaffold is a rich source of biologically active compounds with significant therapeutic promise. A deep understanding of their synthesis, mechanisms of action, and structure-activity relationships, as outlined in this guide, is essential for harnessing their full potential in the development of novel drugs for a variety of human diseases. Continued interdisciplinary research will be key to translating the promise of these natural product-inspired molecules into clinical reality.
References
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- BIS-CHALCONES AND FLAVONES: SYNTHESIS AND ANTIMICROBIAL ACTIVITY. (n.d.).
- Flavones and Related Compounds: Synthesis and Biological Activity. (n.d.). National Center for Biotechnology Information.
- Synthesis and Biological Evaluation of Newly Synthesized Flavones. (n.d.).
- Conversion of 2-hydroxy chalcone to flavanone. (n.d.). ResearchGate.
- This compound | CAS 126432-36-8. (n.d.). Benchchem.
- Huyut, Z., Beydemir, Ş., & Gülçin, İ. (2017). Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds. National Center for Biotechnology Information.
- Flavonoids: A Review On Extraction, Identification, Quantification, and Antioxidant Activity. (2022).
- Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). National Center for Biotechnology Information.
- Cao, G., Sofic, E., & Prior, R. L. (1997). Antioxidant and Prooxidant Behavior of Flavonoids: Structure-Activity Relationships. Free Radical Biology and Medicine, 22.
- 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. (n.d.). NPAA.
- Novel 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity. (2011). Medicinal Chemistry.
- Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. (n.d.). MDPI.
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- The Elusive Bioactivity of 3-(2,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one: A Technical Overview and Methodological Framework. (n.d.). Benchchem.
- Investigation of antioxidant activity of Quercetin (2-(3, 4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one) in aqueous micellar media. (2012). ResearchGate.
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An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one
Executive Summary
In the landscape of modern drug discovery, the preliminary assessment of a compound's cytotoxic potential is a critical gateway to further preclinical development. This guide provides a comprehensive, technically-grounded framework for conducting the initial in vitro cytotoxicity screening of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one, a flavonoid also known as Tricetin. With a structure suggestive of potent biological activity, a rigorous and well-designed screening strategy is paramount. This document moves beyond rote protocol recitation, delving into the causal reasoning behind experimental choices to ensure the generation of robust, reliable, and interpretable data. We will explore a dual-assay approach, utilizing both the metabolic (MTT) and membrane integrity (LDH) assays, to build a multi-faceted understanding of the compound's cytotoxic profile. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a solid foundation for the evaluation of novel chemical entities.
Introduction to this compound and the Imperative of Cytotoxicity Screening
This compound is a flavonoid derivative belonging to the flavone class of polyphenolic compounds.[1] Its structure, characterized by a chromen-4-one core substituted with a trihydroxyphenyl group, is a scaffold of significant interest in medicinal chemistry. Research into structurally related flavonoids, such as luteolin, has revealed potent anti-proliferative and cytotoxic effects against various cancer cell lines, often with IC50 values in the low micromolar range.[2][3] These findings provide a strong impetus for the systematic evaluation of this compound as a potential therapeutic agent.
Preliminary cytotoxicity screening serves as the initial filter in the drug development pipeline. Its primary objective is to determine the concentration at which a compound elicits a toxic effect on cells, a crucial parameter for establishing a therapeutic window. A robust initial screening protocol not only quantifies the cytotoxic potency of a compound but also offers preliminary insights into its selectivity towards cancerous versus non-cancerous cells.
This guide will provide a detailed methodology for a comprehensive preliminary cytotoxicity screen, grounded in established principles of cell-based assays.
Foundational Principles of In Vitro Cytotoxicity Assessment: A Dual-Assay Approach
To construct a reliable preliminary cytotoxicity profile, it is advisable to employ more than one assay that interrogates different cellular health markers. This multi-pronged approach mitigates the risk of compound interference with a single assay's chemistry and provides a more holistic view of the cytotoxic event. We will focus on two widely adopted and well-validated colorimetric assays: the MTT and the LDH assay.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and proliferation. Its principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell health.[4]
Causality behind choosing the MTT assay: This assay is selected for its high sensitivity, reproducibility, and its direct reflection of mitochondrial function—a central hub of cellular metabolism that is often compromised during apoptosis and necrosis.
The LDH Assay: An Indicator of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[4][5] The assay measures the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Causality behind choosing the LDH assay: The LDH assay serves as an excellent orthogonal method to the MTT assay. While MTT measures a loss of metabolic function within the cell, LDH measures a physical breach of the cell membrane. A compound could be metabolically quiescent without being necrotic; thus, running both assays provides a more complete picture of the cytotoxic mechanism.
Experimental Design for a Self-Validating Screening System
A trustworthy screening protocol is a self-validating one. This is achieved through the meticulous selection of materials and the inclusion of appropriate controls.
Cell Line Selection
The choice of cell lines is critical for assessing both the potency and selectivity of the test compound. A representative panel should include:
-
Cancer Cell Lines: A selection of well-characterized cancer cell lines from different tissue origins (e.g., breast, lung, colon) is recommended. For this guide, we will consider:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
-
Non-Cancerous Cell Line: A non-cancerous cell line is essential to evaluate the compound's selectivity. A commonly used line is:
-
HEK-293: A human embryonic kidney cell line.
-
All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure identity and purity. Cells should be maintained in the logarithmic growth phase and routinely checked for mycoplasma contamination.
Reagents and Controls
-
Test Compound: this compound should be of high purity. A stock solution is typically prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.
-
Vehicle Control: This control consists of cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the test compound. This is crucial to ensure that the observed cytotoxicity is not an artifact of the solvent.[6] The final concentration of DMSO should typically be kept below 0.5% (v/v).
-
Positive Control: A well-characterized cytotoxic agent should be included to validate the assay's performance. Doxorubicin is a common choice for its potent and well-documented cytotoxic effects.
-
Negative Control (Untreated Cells): This control consists of untreated cells and represents 100% viability or baseline cytotoxicity.
Step-by-Step Experimental Protocols
The following protocols are designed for a 96-well plate format, which is amenable to high-throughput screening.
General Cell Culture and Seeding
-
Cell Maintenance: Culture the selected cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]
-
Cell Seeding: Harvest cells in the exponential growth phase using trypsin-EDTA. Perform a cell count using a hemocytometer or an automated cell counter. Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[7]
-
Adherence: Incubate the plates for 24 hours to allow the cells to attach and resume logarithmic growth.[6]
Protocol for the MTT Assay
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive controls.
-
Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, depending on the cell doubling time and experimental objectives.[6]
-
Addition of MTT Reagent: Following incubation, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8]
-
Formazan Formation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization of Formazan: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[4] Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol for the LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended for consistency). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
Experimental Workflow Visualization
Caption: Workflow for in vitro cytotoxicity screening.
Data Analysis and Interpretation
Calculation of Percentage Viability (MTT Assay)
The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Calculation of Percentage Cytotoxicity (LDH Assay)
For the LDH assay, three controls are necessary for accurate calculation:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in the kit).
-
Background Control: Culture medium alone.
% Cytotoxicity = [(Absorbance of Treated Cells - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Determination of the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[4] This value is a key indicator of a compound's cytotoxic potency. To determine the IC50, the percentage viability is plotted against the logarithm of the compound concentration. A non-linear regression analysis (e.g., sigmoidal dose-response curve) is then applied to the data using appropriate software (e.g., GraphPad Prism, R).
Hypothetical Data Presentation and Discussion
The results of the preliminary cytotoxicity screening can be effectively summarized in a table.
| Cell Line | Tissue Origin | Type | IC50 (µM) of this compound (48h) |
| MCF-7 | Breast | Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung | Carcinoma | 22.5 ± 2.5 |
| HCT-116 | Colon | Carcinoma | 18.9 ± 2.1 |
| HEK-293 | Kidney | Embryonic (Non-cancerous) | > 100 |
Discussion of Hypothetical Data: The illustrative data in the table suggest that this compound exhibits dose-dependent cytotoxic activity against the tested human cancer cell lines, with IC50 values in the low micromolar range. Importantly, the compound shows significantly lower cytotoxicity towards the non-cancerous HEK-293 cell line, indicating a degree of selective toxicity. This selectivity is a highly desirable characteristic for a potential anticancer agent, as it suggests a wider therapeutic window.
Potential Mechanisms of Action: A Look Forward
The trihydroxyphenyl moiety of the test compound is a classic antioxidant structure, but at certain concentrations and in the cellular context, flavonoids can also act as pro-oxidants, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.[3] Furthermore, flavonoids like luteolin are known to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[2] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Potential Apoptotic Signaling Pathway
Caption: Potential mechanisms of cytotoxicity.
Further investigations, such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and western blotting for key signaling proteins, would be required to elucidate the precise mechanism of action.[8]
Conclusion and Future Directions
This guide has outlined a robust, multi-faceted strategy for the preliminary in vitro cytotoxicity screening of this compound. By employing a dual-assay approach and a well-selected panel of cell lines with appropriate controls, researchers can generate reliable and interpretable data on the compound's cytotoxic potency and selectivity. The illustrative data suggest that this compound may be a promising candidate for further investigation.
Future work should focus on:
-
Expanding the panel of cancer cell lines to confirm the breadth of activity.
-
Conducting detailed mechanistic studies to elucidate the pathways leading to cell death.
-
Evaluating the compound in more complex in vitro models, such as 3D spheroids, before progressing to in vivo studies.
The methodologies described herein provide a critical foundation for the continued exploration of this compound in the drug discovery pipeline.
References
- BenchChem. (n.d.). Protocol for testing luteolin monohydrate in anti-cancer proliferation assays.
- BenchChem. (n.d.). Application Notes and Protocols for Studying the Effects of Luteolin in Cell Culture.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177.
- Abcam. (n.d.). MTT assay protocol.
- BenchChem. (n.d.). Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH).
- ResearchGate. (n.d.). MTT assay for evaluating cytotoxic potential of luteolin and its encapsulated versions.
- BenchChem. (n.d.). In-Depth Technical Guide: Preliminary Cytotoxicity Screening of 23-Hydroxylongispinogenin.
- ResearchGate. (n.d.). In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay.
- Seelinger, G., Merfort, I., & Schempp, C. M. (2008). Anti-carcinogenic Effects of the Flavonoid Luteolin. Molecules, 13(10), 2628-2651.
- Patsnap. (2025). How to Test Luteolin's Anti-carcinogenic Mechanisms.
- BenchChem. (n.d.). This compound | CAS 126432-36-8.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one
Foreword: Unveiling the Molecular Signature of a Prominent Flavonoid
In the realm of natural product chemistry and drug development, the precise and unambiguous structural elucidation of bioactive compounds is paramount. This guide provides an in-depth technical overview of the spectroscopic methodologies employed in the characterization of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one, a compound more commonly known by its synonym, Luteolin. As a flavone, a subclass of flavonoids, Luteolin is the subject of extensive research due to its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2]
This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data to provide a practical, field-proven perspective on why specific spectroscopic techniques are chosen, how to execute the analyses, and, most critically, how to interpret the resulting data to construct a cohesive and definitive structural confirmation of Luteolin. The integrity of any research hinges on the quality of its foundational characterization; this guide is intended to ensure that such a foundation is robust and irrefutable.
Foundational Knowledge: The Structure of Luteolin
Before delving into the spectroscopic analysis, it is essential to understand the structural framework of Luteolin. Its IUPAC name is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one.[3] The molecule consists of a central pyran ring (C ring) fused to a benzene ring (A ring), with a phenyl group (B ring) attached at the 2-position. The numbering of the carbon atoms is crucial for the interpretation of NMR data.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy is a powerful initial technique for characterizing flavonoids, providing information about the conjugated systems within the molecule.[4] The absorption of UV-Vis radiation by Luteolin results in electronic transitions, primarily π → π* transitions, which are characteristic of the benzoyl and cinnamoyl systems of the flavonoid skeleton.[5]
The Causality Behind Experimental Choices
The choice of solvent is critical in UV-Vis spectroscopy of flavonoids as it can influence the position and intensity of absorption bands. Methanol is a commonly used solvent due to its transparency in the UV range and its ability to form hydrogen bonds with the hydroxyl groups of Luteolin. The use of shift reagents, such as sodium methoxide, aluminum chloride, and sodium acetate, is a deliberate strategy to selectively interact with the hydroxyl groups, inducing bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. These shifts are diagnostic for the presence and location of free hydroxyl groups on the flavonoid nucleus.[6]
Experimental Protocol: UV-Vis Analysis of Luteolin
-
Sample Preparation: Prepare a stock solution of Luteolin in spectroscopic grade methanol at a concentration of approximately 0.1 mg/mL.
-
Initial Spectrum Acquisition: Record the UV-Vis spectrum of the methanolic solution from 200 to 500 nm using a double-beam spectrophotometer with methanol as the reference.
-
Analysis with Shift Reagents:
-
Sodium Methoxide (NaOMe): Add a few drops of 5% NaOMe solution to the sample cuvette, mix, and immediately record the spectrum. This strong base will deprotonate all hydroxyl groups.
-
Sodium Acetate (NaOAc): Add a small amount of anhydrous NaOAc to the cuvette, shake to dissolve, and record the spectrum. This weak base selectively deprotonates the most acidic hydroxyl groups, typically at the 7-position.
-
Aluminum Chloride (AlCl₃): Add a few drops of 5% AlCl₃ solution in methanol to the cuvette, mix, and record the spectrum. AlCl₃ forms acid-stable complexes with ortho-dihydroxyl groups and with hydroxyl groups adjacent to a carbonyl group.
-
AlCl₃ + HCl: To the cuvette containing AlCl₃, add a few drops of concentrated HCl, mix, and record the spectrum. The acid will decompose the complex formed at the 5-hydroxyl group, allowing for its specific identification.
-
Data Presentation and Interpretation
The UV-Vis spectrum of Luteolin in methanol typically exhibits two major absorption bands: Band I, corresponding to the cinnamoyl system (B and C rings), and Band II, corresponding to the benzoyl system (A ring).[5]
| Solvent/Reagent | Band I (λmax, nm) | Band II (λmax, nm) | Interpretation |
| Methanol | ~340-350 | ~255-265 | Characteristic flavone spectrum.[7] |
| NaOMe | Bathochromic shift | Stable or slight shift | Indicates the presence of hydroxyl groups, particularly at the 4'- and 7-positions. |
| NaOAc | No significant shift | Bathochromic shift | Confirms the presence of a free 7-hydroxyl group.[6] |
| AlCl₃ | Large bathochromic shift | Bathochromic shift | Suggests the presence of a 5-hydroxyl group and an ortho-dihydroxyl system in the B-ring. |
| AlCl₃ + HCl | Band I shifts back towards the original position | Stable | Confirms the presence of a 5-hydroxyl group. |
These predictable shifts provide a powerful, non-destructive method for deducing the hydroxylation pattern of Luteolin, serving as a crucial preliminary step in its characterization.
Caption: FTIR Spectroscopy Workflow for Luteolin Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. [8]By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the Luteolin molecule.
The Causality Behind Experimental Choices
A suite of NMR experiments is strategically employed to piece together the molecular puzzle.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling).
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their types (e.g., quaternary, CH, CH₂, CH₃).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular skeleton.
-
The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are commonly used for flavonoids as they are good solvents for these polar compounds. [3][9]
Experimental Protocol: NMR Analysis of Luteolin
-
Sample Preparation: Dissolve 5-10 mg of Luteolin in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition: Perform a series of 2D NMR experiments, including COSY, HSQC, and HMBC, using standard pulse programs.
Data Presentation and Interpretation
The interpretation of Luteolin's NMR spectra involves the systematic assignment of all proton and carbon signals.
¹H NMR Data (Typical values in DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.63 | s | - |
| H-6 | ~6.15 | d | ~2.0 |
| H-8 | ~6.40 | d | ~2.0 |
| H-2' | ~7.36 | m | - |
| H-5' | ~6.84 | d | ~8.5 |
| H-6' | ~7.36 | m | - |
¹³C NMR Data (Typical values in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~163.88 | C-1' | ~121.45 |
| C-3 | ~102.84 | C-2' | ~113.33 |
| C-4 | ~181.66 | C-3' | ~145.77 |
| C-5 | ~161.49 | C-4' | ~149.79 |
| C-6 | ~98.88 | C-5' | ~116.02 |
| C-7 | ~164.33 | C-6' | ~119.02 |
| C-8 | ~93.88 | ||
| C-9 | ~157.32 | ||
| C-10 | ~103.64 |
(Data adapted from reference)[2]
Interpretation Strategy:
-
Identify Spin Systems: Use the COSY spectrum to identify coupled protons. For Luteolin, this will clearly show the meta-coupling between H-6 and H-8 in the A-ring and the ortho- and meta-couplings in the ABX system of the B-ring (H-2', H-5', H-6').
-
Assign Carbons: Use the HSQC spectrum to assign the signals of protonated carbons by correlating the known proton signals to their directly attached carbons.
-
Assemble the Skeleton: The HMBC spectrum is the key to connecting the pieces. For example, correlations from the singlet H-3 proton to C-2, C-4, and C-1' will confirm the placement of the B-ring at the C-2 position. Correlations from H-6 and H-8 to the quaternary carbons of the A-ring and C-ring will solidify the structure of that part of the molecule.
Caption: NMR Spectroscopy Workflow for Luteolin Structure Elucidation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and, through fragmentation analysis, offers additional structural information. For Luteolin, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns.
The Causality Behind Experimental Choices
Electrospray ionization (ESI) is the preferred ionization method for polar molecules like Luteolin as it is a "soft" technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation in the source. [10]Analysis in negative ion mode is often favored for flavonoids due to the acidity of the phenolic protons. Tandem MS (MS/MS) is then employed to induce fragmentation of the selected precursor ion (e.g., [M-H]⁻) in a controlled manner, usually through collision-induced dissociation (CID). The resulting fragment ions are diagnostic of the flavonoid's core structure. [11]
Experimental Protocol: LC-MS/MS Analysis of Luteolin
-
Sample Preparation: Prepare a dilute solution of Luteolin (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol and water with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
-
Chromatographic Separation (Optional but Recommended): Inject the sample into a liquid chromatography (LC) system coupled to the mass spectrometer. A C18 reversed-phase column is commonly used to purify the sample before it enters the MS, which is crucial for complex mixtures. [10]3. Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the molecular ion. For Luteolin (C₁₅H₁₀O₆, Molar Mass: 286.24 g/mol ), the [M-H]⁻ ion will be observed at m/z 285.
-
Tandem MS (MS/MS): Select the [M-H]⁻ ion (m/z 285) as the precursor ion and subject it to CID. Record the resulting product ion spectrum.
Data Presentation and Interpretation
High-Resolution MS Data
| Parameter | Value |
| Molecular Formula | C₁₅H₁₀O₆ |
| Exact Mass | 286.0477 |
| Observed [M-H]⁻ (m/z) | ~285.0405 |
The high-resolution measurement of the deprotonated molecule allows for the unambiguous confirmation of the elemental formula, a critical piece of evidence for structural confirmation.
Tandem MS (MS/MS) Fragmentation
The fragmentation of flavonoids in MS/MS is highly predictable and often involves a retro-Diels-Alder (RDA) reaction in the C-ring. [12]This reaction cleaves the C-ring, providing valuable information about the substitution patterns on the A and B rings. [6]
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Interpretation |
|---|---|---|---|
| 285 | 151 | ¹,³A⁻ | Corresponds to the A-ring fragment, indicating two hydroxyl groups on the A-ring. |
| 285 | 133 | ¹,³B⁻ | Corresponds to the B-ring fragment, indicating two hydroxyl groups on the B-ring. |
The presence of these specific RDA fragments provides strong evidence for the di-hydroxylation of both the A and B rings, perfectly complementing the information obtained from NMR and UV-Vis spectroscopy.
Caption: Mass Spectrometry Workflow for Luteolin Characterization.
Conclusion: A Synergistic Approach to Structural Verification
The spectroscopic characterization of this compound (Luteolin) is a multi-faceted process where each technique provides a unique and complementary piece of structural information. UV-Vis spectroscopy with shift reagents elucidates the hydroxylation pattern. FTIR confirms the presence of key functional groups. Mass spectrometry provides the exact molecular formula and characteristic fragmentation patterns. Finally, a comprehensive suite of 1D and 2D NMR experiments serves as the cornerstone, allowing for the definitive assembly of the molecular structure.
By systematically applying these techniques and understanding the causality behind each experimental choice, researchers can achieve an unambiguous and robust characterization of Luteolin, ensuring the scientific integrity of subsequent biological and pharmacological investigations.
References
- Markham, K. R. (1982). Techniques of Flavonoid Identification. Academic Press. [URL not available]
-
PubChem. (n.d.). Luteolin. National Center for Biotechnology Information. Retrieved from [Link]
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Płaziński, W., & Czerwicka, M. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules, 27(3), 1032. [Link]
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Wikipedia. (n.d.). Luteolin. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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Patsnap Eureka. (2024). Measuring Luteolin's Ultraviolet Absorption Potential. Retrieved from [Link]
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ResearchGate. (n.d.). Possible MS fragmentation pathway of luteolin. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005800). Retrieved from [Link]
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MDPI. (2022). A Review of the Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Retrieved from [Link]
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ResearchGate. (n.d.). The chemical structure of luteolin. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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National Institutes of Health. (2022). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Retrieved from [Link]
-
Chen, Y., et al. (2018). An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study. Journal of separation science, 41(20), 3894–3902. [Link]
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ResearchGate. (n.d.). 13C NMR spectra of luteolin-7-O-glucoside (75 MHz, DMSO-46) data.... Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR sprctra of luteolin-7-O-glucoside (400 MHz, DMSO-d6) showing a.... Retrieved from [Link]
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Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Mass spectrometry reviews, 29(1), 1–16. [Link]
-
ResearchGate. (n.d.). 1 H NMR, 13 C NMR and 2D NMR Correlations Data of luteolin 5-methyl ether (1) and cirsilineol (2). Retrieved from [Link]
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Semantic Scholar. (n.d.). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Retrieved from [Link]
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CONICET. (2021). Analytical determinations of luteolin. Retrieved from [Link]
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MDPI. (2018). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Retrieved from [Link]
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National Institutes of Health. (2015). Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics. Retrieved from [Link]
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Oriental Journal of Chemistry. (2020). Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Utilizing 2-(3,4,5-Trihydroxyphenyl)chromen-4-one (Luteolin) in Cell Culture Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one, commonly known as Luteolin, in cell culture-based research. Luteolin is a ubiquitous plant flavonoid with well-documented antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] Its potential as a therapeutic agent stems from its ability to modulate multiple critical cellular signaling pathways.[1][4] This guide moves beyond simple procedural lists to explain the scientific rationale behind protocol design, ensuring robust and reproducible experimental outcomes. We present detailed, validated protocols for assessing Luteolin's impact on cell viability, apoptosis, and oxidative stress, alongside methods for investigating its molecular mechanisms of action.
Section 1: Compound Profile: this compound (Luteolin)
1.1 Overview
Luteolin is a flavone, a subclass of flavonoids, characterized by a C6-C3-C6 backbone. Its structure, featuring multiple hydroxyl groups, is key to its biological activities, particularly its capacity to scavenge reactive oxygen species (ROS) and modulate protein kinase activity.[3][5] Understanding its fundamental properties is the first step in designing meaningful experiments.
-
Synonyms: Luteolin, Luteolol, Digitoflavone
-
Molecular Formula: C₁₅H₁₀O₆
-
Molecular Weight: 286.24 g/mol
1.2 Physicochemical Properties for Cell Culture
-
Solubility: Luteolin is poorly soluble in water but readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture applications, DMSO is the solvent of choice.
-
Stability: Luteolin is sensitive to light and oxidation. Stock solutions should be stored in light-protected containers at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided to maintain compound integrity.
1.3 Known Biological Activities
Luteolin's therapeutic potential is broad, with extensive research highlighting its role in:
-
Cancer Prevention and Therapy: Luteolin has been shown to inhibit the proliferation of various cancer cells, induce cell cycle arrest, and trigger apoptosis.[3][4]
-
Neuroprotection: It exhibits protective effects in models of neurodegenerative diseases, partly through its anti-inflammatory and antioxidant actions.[2]
-
Modulation of Signaling Pathways: Luteolin is known to interact with key cellular signaling cascades, including the PI3K/Akt pathway, which is central to cell survival and proliferation, and the Nrf2 pathway, the master regulator of the antioxidant response.[1][4][6][7][8]
Section 2: Essential Preparations for Cell Culture
2.1 General Cell Culture Best Practices
The foundation of any successful experiment is healthy, consistently maintained cell cultures.
-
Culture Medium: Use the recommended medium for your specific cell line (e.g., DMEM, RPMI-1640), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
Incubation: Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[9]
-
Confluency: Subculture cells when they reach 80-90% confluency to ensure they remain in the logarithmic growth phase. Do not use overly confluent or sparse cultures for experiments, as this can introduce significant variability.
2.2 Preparation of Luteolin Stock and Working Solutions
This step is critical for experimental accuracy. Errors in concentration will invalidate all downstream results.
Principle: A high-concentration stock solution is prepared in a non-aqueous solvent (DMSO) and then diluted to final working concentrations in the culture medium. This minimizes the final solvent concentration, preventing solvent-induced cytotoxicity.[10]
Protocol:
-
Stock Solution (10 mM):
-
Under sterile conditions (e.g., in a biosafety cabinet), dissolve 2.86 mg of Luteolin in 1 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.
-
Store aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution immediately before use.
-
Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1, 5, 10, 25, 50 µM).
-
Crucial: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to many cell lines.[10][11] A 0.1% DMSO concentration is considered safe for almost all cell types.[10]
-
Always include a "vehicle control" in your experiments. This control consists of cells treated with the same final concentration of DMSO as the highest dose of Luteolin, but without the compound itself. This allows you to distinguish the effects of Luteolin from any effects of the solvent.
-
Section 3: Core Experimental Protocols
The following protocols provide a robust framework for the initial characterization of Luteolin's effects on a chosen cell line.
3.1 Protocol: Assessment of Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[12] Viable cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.[13][14]
Methodology:
-
Cell Seeding: Seed your cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.
-
Treatment: Carefully remove the medium and replace it with 100 µL of fresh medium containing various concentrations of Luteolin (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Remember to include a vehicle control (0 µM Luteolin with DMSO).
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12][15]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (the concentration of Luteolin that inhibits cell viability by 50%).
3.2 Protocol: Analysis of Apoptosis (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[17][19]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Luteolin (e.g., at concentrations around the determined IC₅₀) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (working concentration). Gently mix.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3.3 Protocol: Measurement of Intracellular ROS (DCFH-DA Assay)
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay measures overall intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][21][22] The fluorescence intensity is directly proportional to the amount of ROS.
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate or a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with Luteolin for a predetermined time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Staining:
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[23]
-
Measurement: Add 100-200 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (Excitation ~485 nm, Emission ~530 nm) or visualize using a fluorescence microscope.[20][21]
Section 4: Investigating Mechanisms of Action
Once the primary effects of Luteolin are established, the following protocols can be used to dissect the underlying molecular mechanisms.
4.1 Protocol: Caspase-3 Activity Assay
Principle: Caspase-3 is a key "executioner" caspase in the apoptotic cascade.[24][25] Its activation is a hallmark of apoptosis. This colorimetric assay uses a specific peptide substrate (DEVD) conjugated to a chromophore, p-nitroaniline (p-NA).[25][26] When activated Caspase-3 in the cell lysate cleaves the substrate, the free p-NA is released, producing a yellow color that can be quantified spectrophotometrically at 405 nm.[25][27][28]
Methodology:
-
Cell Treatment and Lysis: Treat cells with Luteolin as in previous experiments to induce apoptosis. Harvest the cells and lyse them using the provided lysis buffer on ice.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
Assay Reaction:
-
Add 50-200 µg of protein from each cell lysate to a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer containing DTT to each sample.
-
Add 5 µL of the DEVD-pNA substrate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the Caspase-3 activity.
4.2 Protocol: Western Blotting for Signaling Proteins
Principle: Western blotting (or immunoblotting) is a technique used to detect and quantify specific proteins in a sample.[29] It allows for the investigation of Luteolin's effect on the expression levels and activation states (via phosphorylation) of key proteins in signaling pathways like PI3K/Akt or Nrf2.
Methodology:
-
Cell Lysis: After treatment with Luteolin, wash cells with ice-cold PBS and lyse them in an appropriate buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[30]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[31]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-Nrf2, anti-Bax, anti-Bcl-2, or anti-β-actin as a loading control) overnight at 4°C.[29]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[29]
-
Detection: After further washing, add a chemiluminescent substrate (ECL) and detect the signal using an imaging system or X-ray film.[29]
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Section 5: Data Presentation and Visualization
5.1 Quantitative Data Summary
Presenting data in a clear, concise format is essential for interpretation and comparison.
Table 1: Cytotoxicity of Luteolin on A549 Lung Cancer Cells
| Treatment Time | IC₅₀ (µM) |
|---|---|
| 24 hours | 45.2 |
| 48 hours | 28.7 |
| 72 hours | 19.5 |
Caption: Example IC₅₀ values for Luteolin, demonstrating increased cytotoxicity with longer exposure.
Table 2: Apoptosis Induction by Luteolin in A549 Cells (48h Treatment)
| Luteolin (µM) | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
|---|---|---|---|
| 0 (Vehicle) | 94.1 ± 2.3 | 3.5 ± 0.8 | 2.4 ± 0.5 |
| 15 | 75.3 ± 3.1 | 18.2 ± 2.5 | 6.5 ± 1.1 |
| 30 | 48.9 ± 4.5 | 35.7 ± 3.9 | 15.4 ± 2.8 |
Caption: Example data showing a dose-dependent increase in apoptotic cell populations.
5.2 Diagrams and Workflows
Caption: General experimental workflow for characterizing Luteolin in cell culture.
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Application Note & Protocol: Quantitative Analysis of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one in Plant Extracts
Abstract
This technical guide provides a comprehensive framework for the accurate and precise quantification of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one, a naturally occurring flavonoid, in complex plant matrices. The methodologies detailed herein are designed for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development. This document outlines detailed protocols for sample preparation, including optimized extraction techniques, and presents validated analytical methods utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it provides a complete workflow for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the generation of reliable and reproducible data.[1][2][3][4] The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.
Introduction: The Significance of Quantifying this compound
This compound, a member of the flavone subclass of flavonoids, is a bioactive compound found in a variety of medicinal plants. Its chemical structure, characterized by a C6-C3-C6 backbone, imparts significant antioxidant properties due to its ability to scavenge free radicals. This compound and its isomers, such as Luteolin (2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-chromenone), are of great interest to the pharmaceutical and nutraceutical industries for their potential therapeutic effects, including anti-inflammatory, and neuroprotective activities.
Accurate quantification of this analyte in plant extracts is paramount for several reasons:
-
Standardization of Herbal Products: Ensuring consistent potency and quality of botanical supplements and traditional medicines.
-
Pharmacological Research: Establishing dose-response relationships and understanding the compound's pharmacokinetic and pharmacodynamic profiles.
-
Drug Discovery and Development: Identifying and isolating lead compounds from natural sources for the development of new therapeutic agents.
This guide will focus on robust and validated analytical techniques to ensure the integrity of quantitative data for these critical applications.
Foundational Step: Sample Preparation and Extraction
The primary objective of sample preparation is the efficient and exhaustive extraction of the target analyte from the complex plant matrix while minimizing the co-extraction of interfering substances. The choice of extraction method and solvent is critical and directly impacts the accuracy and precision of the final quantitative result.
Rationale for Solvent Selection
The polarity of the extraction solvent must be matched to the polarity of this compound. As a polyphenolic compound, it is moderately polar. Solvents such as methanol, ethanol, and their aqueous mixtures are commonly employed due to their high extraction efficiency for flavonoids.[5][6] Methanol, in particular, is often favored for its ability to extract a wide range of phenolic compounds.[7][8] Acidification of the extraction solvent (e.g., with 0.1% HCl or formic acid) can improve the extraction efficiency by preventing the ionization of phenolic hydroxyl groups and enhancing their solubility in the solvent.[7][9]
Advanced Extraction Techniques
While traditional methods like maceration and Soxhlet extraction are effective, modern techniques offer advantages in terms of reduced extraction time, lower solvent consumption, and improved efficiency.[6]
-
Ultrasonic-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates their disruption and enhances the penetration of the solvent, leading to a more efficient extraction process.[6][9]
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the plant material, leading to a rapid increase in temperature and pressure within the plant cells. This causes the cell walls to rupture, releasing the target analytes into the solvent.[6]
Protocol: Optimized Ultrasonic-Assisted Extraction
This protocol is designed for general applicability across various dried plant materials.
Materials:
-
Dried and finely powdered plant material (particle size < 0.5 mm)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL conical flask.
-
Add 20 mL of methanol containing 0.1% formic acid to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Re-extract the plant residue with another 20 mL of the extraction solvent and repeat steps 3-5.
-
Combine the supernatants from both extractions.
-
Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
Instrumental Analysis: Chromatographic Quantification
Chromatographic techniques are the cornerstone for the selective and sensitive quantification of this compound in complex mixtures like plant extracts. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most widely used method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique for routine quantitative analysis. The separation is typically achieved on a reversed-phase C18 column, where the analyte is separated from other components based on its hydrophobicity.
-
Column Selection: A C18 stationary phase is chosen for its excellent retention and separation of moderately polar compounds like flavonoids.
-
Mobile Phase Composition: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often employed. The acidic modifier helps to suppress the ionization of the phenolic hydroxyl groups, resulting in sharper peaks and better chromatographic resolution.
-
Detection Wavelength: The UV detector is set at the maximum absorbance wavelength (λmax) of this compound, which is typically around 350 nm, to ensure maximum sensitivity.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 10-30% B; 5-20 min, 30-60% B; 20-25 min, 60-10% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 350 nm |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and selectivity, especially in complex matrices or for trace-level quantification, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the high specificity of tandem mass spectrometry.
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte by monitoring a unique precursor-to-product ion transition, minimizing interference from co-eluting compounds.
-
High Sensitivity: LC-MS/MS can achieve significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.[10][11]
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for rapid separation |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | To be determined by direct infusion of a standard solution |
Method Validation: Ensuring Data Integrity
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The validation should be performed according to the ICH Q2(R1) guidelines.[1][2][3][4]
Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, comparison with a reference standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 5% after minor changes in parameters (e.g., pH, flow rate). |
Visualizing the Workflow
The following diagram illustrates the logical flow of the quantitative analysis process.
Caption: Workflow for the quantitative analysis of this compound.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the reliable quantification of this compound in plant extracts. By adhering to these methodologies, researchers and industry professionals can ensure the generation of high-quality, reproducible data that is essential for the quality control of herbal products and the advancement of natural product-based drug discovery. The emphasis on understanding the rationale behind each experimental step, coupled with rigorous method validation, underpins the scientific integrity of the analytical results.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Der Pharma Chemica. HPLC method for simultaneous quantitation of Luteolin and Quercitin from plant powder of Acacia Catechu and Inula Viscosa. Available from: [Link]
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ResearchGate. How to perform quantitative analysis of plant samples for flavonoids? Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
Patsnap. Optimizing Luteolin Extraction from Plant Sources. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Taylor & Francis Online. HPTLC densitometry method for simultaneous determination of flavonoids in selected medicinal plants. Available from: [Link]
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International Council for Harmonisation. Quality Guidelines. Available from: [Link]
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National Center for Biotechnology Information. Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L. Available from: [Link]
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Oxford Academic. RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera DC. Available from: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
SpringerLink. Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. Available from: [Link]
-
Hue University Journal of Science. Determination of Luteolin from Extracts of Helicteres hirsuta by HPLC. Available from: [Link]
-
National Center for Biotechnology Information. Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers. Available from: [Link]
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ResearchGate. HPTLC Quantification of Some Flavonoids in Extracts of Satureja hortensis L. Obtained by Use of Different Techniques. Available from: [Link]
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National Center for Biotechnology Information. Extraction of Flavonoids From Natural Sources Using Modern Techniques. Available from: [Link]
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Oxford Academic. Quantification of Luteolin, Apigenin and Chrysoeriol in Tecoma stans by RP-HPLC Method. Available from: [Link]
-
MDPI. Determination of Luteolin and Apigenin in Herbal Teas by Online In-Tube Solid-Phase Microextraction Coupled with LC–MS/MS. Available from: [Link]
-
National Center for Biotechnology Information. Determination of Luteolin and Apigenin in Herbal Teas by Online In-Tube Solid-Phase Microextraction Coupled with LC-MS/MS. Available from: [Link]
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Application Notes & Protocols: Formulation of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one for In Vivo Studies
Introduction: Overcoming the Formulation Hurdle for a Promising Flavonoid
2-(3,4,5-Trihydroxyphenyl)chromen-4-one, a naturally occurring flavonoid commonly known as Myricetin, has garnered significant scientific interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities. However, its progression from promising preclinical data to robust in vivo studies is frequently hampered by a critical physicochemical challenge: poor aqueous solubility. This inherent characteristic leads to low bioavailability, making it difficult to achieve therapeutic concentrations in target tissues and often resulting in inconsistent and unreliable experimental outcomes.[1][2]
The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive, scientifically-grounded framework for the formulation of this compound for in vivo research. By moving beyond a simple recitation of steps, this document delves into the rationale behind formulation choices, equipping the user with the knowledge to develop stable, homogenous, and bioavailable preparations suitable for various administration routes. We will explore key pre-formulation assessments, detail step-by-step protocols for common formulation strategies, and outline essential characterization techniques to ensure the quality and reproducibility of your in vivo studies.
Pre-Formulation Characterization: The Foundation of a Successful Formulation
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount.[3] This initial characterization will inform the selection of appropriate excipients and formulation strategies.
2.1 Essential Physicochemical Parameters
A summary of key properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₈ | [4] |
| Molecular Weight | 318.24 g/mol | [4] |
| Appearance | Solid | [4] |
| Solubility | Poorly soluble in water. |
2.2 Causality in Pre-Formulation: Why These Parameters Matter
-
Solubility: The poor aqueous solubility is the central challenge. Understanding its solubility in various pharmaceutically acceptable solvents (e.g., DMSO, ethanol, polyethylene glycol) is the first step in developing a viable formulation.
-
Stability: Flavonoids can be susceptible to degradation by light, oxidation, and pH extremes. A preliminary stability assessment under various conditions will guide the selection of appropriate storage conditions and the need for antioxidants or pH modifiers in the formulation.
-
Particle Size and Morphology: For suspension formulations, the particle size distribution is critical. Smaller, uniform particles can improve dissolution rates and absorption, and reduce the risk of irritation at the site of administration.
Formulation Strategies and Protocols for In Vivo Administration
Given the poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in vivo studies. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous), the required dose, and the duration of the study.
Oral Administration: Suspension Formulations
For many preclinical studies, oral gavage is a common and practical route of administration.[5] A suspension is often the most straightforward approach for water-insoluble compounds.
3.1.1 Rationale for Suspension Components
A stable and effective suspension requires a careful selection of excipients:
-
Vehicle: The liquid medium in which the compound is dispersed. For oral administration, aqueous vehicles are often preferred.
-
Wetting Agent: Reduces the surface tension between the solid particles and the vehicle, allowing for better dispersion.
-
Suspending Agent: Increases the viscosity of the vehicle to slow down the sedimentation of particles, ensuring dose uniformity.
-
Preservative: Important for multi-dose formulations to prevent microbial growth.
3.1.2 Workflow for Suspension Formulation
Caption: Key steps in the characterization of the final formulation.
Conclusion and Best Practices
The successful in vivo evaluation of this compound is critically dependent on a well-designed and characterized formulation. Due to its poor aqueous solubility, simple aqueous solutions are not feasible. A suspension in a suitable vehicle, such as 0.5% methylcellulose with a wetting agent, is a robust and widely used starting point for oral administration. For studies requiring enhanced bioavailability, lipid-based formulations should be considered.
Key Takeaways for Researchers:
-
No One-Size-Fits-All: The optimal formulation depends on the specific goals of your study.
-
Characterization is Non-Negotiable: Thoroughly characterize your formulation to ensure dose accuracy and reproducibility.
-
Stability Matters: Always assess the stability of your formulation over the intended period of use.
-
Fresh is Best: Whenever possible, prepare formulations fresh to minimize the risk of instability. [6]* Documentation is Crucial: Maintain detailed records of your formulation preparation and characterization for consistency across studies.
By adhering to these principles and protocols, researchers can develop reliable formulations that will enable the accurate and effective in vivo investigation of this compound, ultimately advancing our understanding of its therapeutic potential.
References
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
Wisdom Library. (2025). In vivo characterization: Significance and symbolism. [Link]
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Drug Development & Delivery. (Date N/A). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 394. [Link]
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Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Datta Meghe Institute of Medical Sciences University, 18(4), 845-850. [Link]
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Thomas, A. L. (2022). High-Concentration Injectable Formulations Present Unique Challenges. Pharmaceutical Technology, 46(11), 26-29. [Link]
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Lau, J. (2011). Voluntary oral administration of drugs in mice. protocols.io. [Link]
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Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]
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Lee, S. H., et al. (2013). In vitro/in vivo characterization of nanocrystalline formulation of tranilast with improved dissolution and hepatoprotective properties. International Journal of Pharmaceutics, 456(1), 189-195. [Link]
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News-Medical.Net. (2021). The role of material characterization and formulation development in drug manufacturing. [Link]
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Walsh Medical Media. (Date N/A). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]
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National Center for Biotechnology Information. (n.d.). 3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate. PubChem. [Link]
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Al-Trad, B., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Experimental Biology and Medicine, 244(6), 459-470. [Link]
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National Center for Biotechnology Information. (n.d.). 5,7-Dihydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one. PubChem. [Link]
-
Zhang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589-2597. [Link]
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Al-Trad, B., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). (2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One. PubChem. [Link]
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PharmaCompass. (n.d.). 2-(3,4-Dihydroxy-phenyl)-3,5,7-trihydroxy-chromen-4-one. [Link]
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Saponara, S., et al. (2021). 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate: Synthesis, In Silico Analysis and In Vitro Pharmacological Evaluation. Molecules, 26(11), 3288. [Link]
-
Lee, J. Y., et al. (2025). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. International Immunopharmacology, 148, 114175. [Link]
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de Oliveira, A. M., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(5), 1083. [Link]
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Application Notes & Protocols: Techniques for Measuring the Bioavailability of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one
I. Introduction: The Critical Role of Bioavailability Assessment
The compound 2-(3,4,5-Trihydroxyphenyl)chromen-4-one, a flavone with a trihydroxyphenyl substitution, belongs to the vast class of flavonoids, which are renowned for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] The promise shown in in vitro assays, however, often fails to translate into in vivo efficacy. A primary reason for this discrepancy is poor bioavailability.[1][3] Most flavonoids are characterized by low water solubility and are subject to extensive metabolism in the intestine and liver (first-pass effect), which significantly limits the amount of the active compound reaching systemic circulation.[2][3][4]
Therefore, a precise and comprehensive assessment of bioavailability is not merely a pharmacokinetic exercise; it is a cornerstone of preclinical and clinical development. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential to determine appropriate dosing, predict therapeutic efficacy, and identify potential drug-drug interactions.
This guide provides a multi-faceted approach to measuring the bioavailability of this target compound, integrating in vivo, in vitro, and analytical strategies. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations.
II. Foundational Concepts: ADME & Pharmacokinetic Parameters
Bioavailability (F) is defined as the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. For intravenous (IV) administration, bioavailability is 100% by definition. For extravascular routes, such as oral (PO) administration, it is calculated as:
F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Where AUC is the Area Under the plasma concentration-time Curve. Key pharmacokinetic parameters derived from these studies are summarized below:
| Parameter | Description | Significance |
| Cmax | Maximum (peak) plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total systemic exposure to the compound.[1] |
| t1/2 | Half-life | The time required for the plasma concentration to decrease by half; indicates the rate of elimination. |
| F (%) | Absolute Bioavailability | The fraction of the drug absorbed systemically after extravascular administration compared to IV administration. |
III. In Vivo Bioavailability Studies: The Gold Standard
In vivo studies, typically in rodent models (e.g., Sprague-Dawley rats), are the definitive method for determining systemic bioavailability. This requires both intravenous and oral administration to different groups of animals to calculate the absolute bioavailability (F%).
Rationale for Experimental Design
-
Animal Model: Rats are commonly used due to their well-characterized physiology and cost-effectiveness. Cannulation of the jugular vein allows for serial blood sampling from the same animal, reducing biological variability.
-
Dosing: An IV dose is required to determine the AUC that corresponds to 100% bioavailability. The oral dose is typically higher to compensate for expected poor absorption. The compound should be formulated in a suitable vehicle (e.g., a solution of DMSO, PEG 400, and saline).
-
Blood Sampling: A sparse sampling schedule is often sufficient and more ethical for rodents. Key time points should capture the absorption, distribution, and elimination phases.
-
Metabolite Analysis: Flavonoids are extensively metabolized into glucuronide and sulfate conjugates.[5] It is crucial to measure both the parent compound (aglycone) and its primary metabolites. This is often achieved by treating plasma samples with β-glucuronidase and sulfatase enzymes prior to analysis.[5][6]
Protocol 1: Rodent Pharmacokinetic Study
-
Animal Preparation: Use male Sprague-Dawley rats (250-300g) with cannulated jugular veins. Acclimate animals for at least 3 days. Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dosing Groups:
-
Group 1 (IV): Administer this compound at 5 mg/kg via the tail vein.
-
Group 2 (PO): Administer this compound at 50 mg/kg via oral gavage. (N=5 rats per group).
-
-
Blood Sampling: Collect blood samples (approx. 150 µL) into heparinized tubes at the following time points:
-
IV Group: 0 (predose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 0 (predose), 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge blood at 4000 x g for 10 minutes at 4°C. Harvest the plasma and store it at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the parent compound and its metabolites in plasma using a validated LC-MS/MS method (See Section V).
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to calculate Cmax, Tmax, AUC, and t1/2. Calculate absolute bioavailability (F%).
Caption: Workflow for an in vivo bioavailability study in rats.
IV. In Vitro Models for Mechanistic Insights
While in vivo studies provide the definitive answer on bioavailability, in vitro models are invaluable for dissecting the underlying mechanisms of absorption and metabolism. They are higher-throughput and allow for the screening of multiple compounds.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This system is the industry standard for predicting intestinal permeability.[7][8]
Principle: The compound is added to either the apical (AP) side (representing the gut lumen) or the basolateral (BL) side (representing the blood) of the Caco-2 monolayer cultured on a semi-permeable membrane. The rate of its appearance on the opposite side is measured to calculate an apparent permeability coefficient (Papp).
-
Papp (AP→BL): Measures absorptive transport.
-
Papp (BL→AP): Measures efflux transport.
-
Efflux Ratio (ER): Papp (BL→AP) / Papp (AP→BL). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[7]
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts (e.g., 24-well format, 0.4 µm pore size) and culture for 21-25 days to allow for differentiation.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) before the experiment. Only use monolayers with TEER values > 300 Ω·cm².
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.
-
Experiment Setup:
-
AP→BL Transport: Add the test compound (e.g., 10 µM) to the apical chamber. Add fresh transport buffer to the basolateral chamber.
-
BL→AP Transport: Add the test compound to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analysis: Quantify the compound's concentration in all samples using LC-MS/MS.
-
Calculation: Calculate Papp using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Sources
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Troubleshooting & Optimization
improving the solubility of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one for bioassays
Welcome to the technical support center for 2-(3,4,5-Trihydroxyphenyl)chromen-4-one, a compound more commonly known in the scientific community as Luteolin. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising flavonoid and encountering challenges with its solubility in bioassay systems. My aim is to provide you with not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving Luteolin for my cell culture experiments. What is the best solvent to use?
This is a common and critical first question. Luteolin's planar structure and multiple hydroxyl groups lead to strong intermolecular hydrogen bonding and π-π stacking interactions, which contribute to its poor water solubility.[1] The key is to start with a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous bioassay medium.
Recommended Solvents for Stock Solutions:
| Solvent | Approximate Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | >100 mg/mL[2] | The most common and effective solvent. Sonication may be required to fully dissolve the compound.[2] |
| Dimethylformamide (DMF) | ~20 mg/mL[3] | Another excellent choice, often used for preparing aqueous solutions by dilution.[3] |
| Ethanol | ~3-5 mg/mL[2][3] | Heating may be necessary to achieve this concentration.[2] Less cytotoxic than DMSO for some cell lines. |
| Methanol | >1 mg/mL[4] | Suitable for some applications, but has lower solvating power than DMSO or DMF. |
Causality: Organic solvents like DMSO and DMF are polar aprotic solvents. They can effectively disrupt the intermolecular forces holding the Luteolin crystals together, leading to dissolution. Ethanol and methanol, being polar protic solvents, are also effective but to a lesser extent.
Trustworthiness: Always use anhydrous, high-purity solvents to prepare your stock solutions. Water content can significantly reduce the solubility of hydrophobic compounds like Luteolin. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause degradation.[5][6]
Q2: My Luteolin precipitates when I add it to my cell culture medium. How can I prevent this?
This is a classic problem when transitioning from a concentrated organic stock solution to an aqueous buffer or medium. The sudden change in solvent polarity causes the poorly soluble Luteolin to crash out of solution.
Troubleshooting Steps:
-
Minimize Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity and off-target effects.[5]
-
Serial Dilution: Instead of adding the concentrated stock directly to your final volume of medium, perform a serial dilution. First, dilute the stock into a small volume of medium, vortex or pipette vigorously to mix, and then add this intermediate dilution to the final volume.
-
Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the Luteolin solution can sometimes help maintain its solubility.
-
Increase Serum Concentration (if applicable): For cell-based assays, proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds and prevent precipitation. However, be mindful that this can also affect the free concentration of your compound.
Workflow for Diluting Luteolin Stock Solution:
Caption: Workflow for diluting Luteolin stock solution.
Q3: I've heard about using cyclodextrins to improve solubility. How does that work and is it suitable for my assay?
Cyclodextrins are excellent tools for enhancing the aqueous solubility of hydrophobic molecules like flavonoids.[7][8] They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.
Mechanism of Action: The hydrophobic Luteolin molecule becomes encapsulated within the cyclodextrin's central cavity, forming a water-soluble inclusion complex.[9] This complex effectively shields the Luteolin from the aqueous environment, preventing aggregation and precipitation.[1]
Caption: Luteolin encapsulation by a cyclodextrin.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (βCD): Effective, but has relatively low water solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with significantly higher aqueous solubility and lower toxicity, making it a popular choice in pharmaceutical formulations.[10]
-
Randomly-methylated-β-cyclodextrin (RAMEB): Often shows very high efficacy in solubilizing flavonoids.[11]
Experimental Protocol: Preparing a Luteolin-Cyclodextrin Inclusion Complex
-
Prepare a Cyclodextrin Solution: Dissolve an excess of the chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer or water. A molar ratio of 1:1 or 1:2 (Luteolin:Cyclodextrin) is a good starting point.[11]
-
Add Luteolin: Add the powdered Luteolin to the cyclodextrin solution.
-
Complexation: Stir or shake the mixture vigorously at room temperature for 24-48 hours. Sonication can be used to accelerate the process.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved Luteolin.
-
Quantification: Determine the concentration of the solubilized Luteolin in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Trustworthiness: It is crucial to validate that the cyclodextrin itself does not interfere with your bioassay. Run appropriate vehicle controls containing only the cyclodextrin at the same final concentration.
Q4: Can I use pH adjustment to increase Luteolin's solubility?
Yes, adjusting the pH can significantly impact the solubility of Luteolin due to its phenolic hydroxyl groups.
The Chemistry: Luteolin is a weak acid. In alkaline (basic) solutions, the hydroxyl groups can deprotonate, forming phenolate ions. These charged ions are more polar and thus more soluble in water.[12][13]
Practical Considerations:
-
Increased Solubility: Luteolin is soluble in aqueous alkaline solutions (e.g., with a pH ≥10).[12][14]
-
Stability Issues: The major drawback is that flavonoids are often less stable at high pH and can be prone to oxidative degradation.[15] This degradation may alter the biological activity of the compound.
-
Bioassay Compatibility: Most biological assays are conducted at or near physiological pH (7.2-7.4). A highly alkaline stock solution would need to be carefully neutralized before being added to your assay, which could cause the Luteolin to precipitate.
Recommendation: While pH adjustment is a valid solubilization strategy, it is generally less suitable for most bioassays due to stability and compatibility concerns. It is more commonly employed in extraction and some chemical synthesis processes.[14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Luteolin powder won't dissolve in DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Use fresh, anhydrous DMSO. Gentle warming and vortexing/sonication can also help.[2][5] |
| A film or precipitate forms on the surface of the well plate. | Aggregation of Luteolin in the aqueous medium. | Decrease the final concentration of Luteolin. Use a solubilizing agent like cyclodextrin. Ensure the final DMSO concentration is minimal. |
| Inconsistent results between experiments. | Degradation of Luteolin in stock or working solutions. | Aliquot stock solutions and store at -80°C.[6] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. Protect solutions from light. |
| Cell death observed in vehicle control wells. | High concentration of the organic solvent (e.g., DMSO). | Perform a dose-response curve for your solvent to determine the maximum tolerated concentration for your specific cell line. Keep the final solvent concentration consistent across all treatments. |
References
-
Mabutho, S., et al. (2022). Hydrophobic π-π stacking interactions and hydrogen bonds drive self-aggregation of luteolin in water. Journal of Molecular Graphics and Modelling, 116, 108243. [Link]
-
Szente, L., et al. (2024). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Antioxidants, 13(5), 572. [Link]
-
Garrido, J., et al. (2020). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Applied Sciences, 10(15), 5343. [Link]
-
Patsnap. (2023). How to Significantly Improve Luteolin Solubility. Retrieved from [Link]
-
Szente, L., et al. (2024). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Antioxidants, 13(5), 572. [Link]
-
Sharma, S., et al. (2014). Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae. Journal of Planar Chromatography – Modern TLC, 27(3), 209-214. [Link]
-
Peng, B., et al. (2013). Measurement and Correlation of Solubilities of Luteolin in Organic Solvents at Different Temperatures. Journal of Chemical & Engineering Data, 58(12), 3323-3327. [Link]
-
Al-Remawi, M., et al. (2020). Enhanced Dissolution of Luteolin by Solid Dispersion Prepared by Different Methods: Physicochemical Characterization and Antioxidant Activity. Pharmaceutics, 12(3), 278. [Link]
-
Bungaruang, L., et al. (2018). β-Cyclodextrin Improves Solubility and Enzymatic C-Glucosylation of the Flavonoid Phloretin. ChemBioChem, 19(21), 2314-2318. [Link]
-
Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3725. [Link]
-
Park, C. H., et al. (2018). Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. Journal of the Korean Society for Applied Biological Chemistry, 61(4), 437-444. [Link]
-
Tabbì, L., et al. (2021). Wide pH Range Potentiometric and Spectrophotometric Investigation into the Acidic Constants of Quercetin, Luteolin and l-Ascorbic Acid in Aqueous Media. International Journal of Molecular Sciences, 22(19), 10397. [Link]
-
Papageorgiou, G. Z., et al. (2022). Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin's Solubility in Simulated Saliva. Pharmaceutics, 14(11), 2419. [Link]
-
Chen, B. K., et al. (2019). The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition. Molecules, 24(16), 2947. [Link]
-
Al-Remawi, M., et al. (2020). Enhanced Dissolution of Luteolin by Solid Dispersion Prepared by Different Methods: Physicochemical Characterization and Antioxidant Activity. Pharmaceutics, 12(3), 278. [Link]
-
Li, H., et al. (2022). Biosynthesis of a water solubility-enhanced succinyl glucoside derivative of luteolin and its neuroprotective effect. Microbial Biotechnology, 15(6), 1736-1749. [Link]
-
Chansaenpak, K., et al. (2021). Polymerized Luteolin Nanoparticles: Synthesis, Structure Elucidation, and Anti-Inflammatory Activity. ACS Omega, 6(4), 2826-2835. [Link]
-
Wang, Y., et al. (2012). Solubility behavior of luteolin-7-O-β-D-glucoside in molecular aggregates. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 410, 70-75. [Link]
-
Chansaenpak, K., et al. (2021). Polymerized Luteolin Nanoparticles: Synthesis, Structure Elucidation, and Anti-Inflammatory Activity. ACS Omega, 6(4), 2826-2835. [Link]
- Google Patents. (2021).
-
Al-Remawi, M., et al. (2020). Enhanced Dissolution of Luteolin by Solid Dispersion Prepared by Different Methods: Physicochemical Characterization and Antioxidant Activity. Pharmaceutics, 12(3), 278. [Link]
-
Garrido, J., et al. (2020). Values of luteolin solubility in a systematic series of solvents, at 27 °C. ResearchGate. [Link]
- Google Patents. (2020). CN110770218A - Method for preparing luteolin.
-
Patsnap. (2023). How to Test Luteolin Stability in Storage. Retrieved from [Link]
-
Al-Adham, I. S. I., et al. (2022). Influence of Stabilizer on the Development of Luteolin Nanosuspension for Cutaneous Delivery: An In Vitro and In Vivo Evaluation. Pharmaceutics, 14(1), 168. [Link]
-
Wang, Y., et al. (2023). Structure modification of luteolin and the influence of its derivatives on biological activities. Frontiers in Nutrition, 10, 1184340. [Link]
-
PubChem. (n.d.). (2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One. Retrieved from [Link]
-
PubChem. (n.d.). 3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one. Retrieved from [Link]
-
PubChem. (n.d.). 5,7-Dihydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one. Retrieved from [Link]
Sources
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- 11. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteolin | 491-70-3 [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. CN110770218A - A kind of method for preparing luteolin - Google Patents [patents.google.com]
- 15. How to Test Luteolin Stability in Storage [eureka.patsnap.com]
Technical Support Center: Large-Scale Synthesis of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one
Welcome to the technical support guide for the large-scale synthesis of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers and process chemists in overcoming common challenges encountered during scale-up.
The synthesis of polyhydroxylated flavonoids like this compound presents unique challenges, particularly at an industrial scale. Issues such as poor solubility, the need for robust protecting group strategies, difficult purifications, and reaction control are paramount. This guide is structured to walk you through these complexities, offering solutions grounded in established chemical principles and field-proven experience.
Part 1: Troubleshooting Guide & Experimental Workflows
This section is organized by the typical stages of a synthetic campaign, from starting material selection to final product purification. Each entry addresses a specific problem in a question-and-answer format.
I. Starting Materials and Intermediate Synthesis
A common and efficient strategy for constructing the flavone backbone is the Baker-Venkataraman rearrangement .[1][2] This involves the reaction of a 2'-hydroxyacetophenone with a benzoyl chloride to form an ester, which then rearranges to a 1,3-diketone. Subsequent acid-catalyzed cyclization yields the chromen-4-one core.
For our target molecule, a key intermediate is the 1,3-diketone derived from a protected 2',4',6'-trihydroxyacetophenone and a protected 3,4,5-trihydroxybenzoyl chloride.
Question 1: We are experiencing low yields during the initial acylation of phloroglucinol to form 2',4',6'-trihydroxyacetophenone. What are the likely causes and solutions?
Answer: Low yields in the Friedel-Crafts acylation of highly activated phenols like phloroglucinol are often due to polysubstitution and side reactions.
-
Causality: The high nucleophilicity of the phloroglucinol ring makes it susceptible to multiple acylations. The choice of Lewis acid and reaction conditions is critical to control selectivity.
-
Troubleshooting & Optimization:
-
Reaction Control: A common method is the Hoesch reaction, which utilizes a nitrile (e.g., acetonitrile) and HCl gas. This tends to give better mono-acylation selectivity. For a large-scale setting, managing gaseous HCl can be a challenge.
-
Alternative Reagents: Consider using milder Lewis acids. For instance, a Nencki reaction using ZnCl₂ or other moderate Lewis acids with acetic acid can provide better control than stronger acids like AlCl₃.
-
Solvent & Temperature: Running the reaction at lower temperatures can help temper reactivity and improve selectivity. Ensure homogenous mixing, as localized "hot spots" can promote side reactions.
-
Question 2: Our Baker-Venkataraman rearrangement of the protected 2'-acyloxyacetophenone to the 1,3-diketone is sluggish and incomplete. How can we drive this reaction to completion?
Answer: The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular Claisen condensation.[1] Incomplete conversion is typically a result of insufficient base strength, poor solubility, or steric hindrance.
-
Causality: The reaction proceeds via the formation of a phenoxide, which then attacks the ester carbonyl. A strong, non-nucleophilic base is required to generate the necessary enolate for the subsequent intramolecular acyl transfer.[1]
-
Troubleshooting & Optimization:
-
Base Selection: While pyridine is sometimes used, stronger bases like potassium carbonate, sodium hydride (NaH), or potassium tert-butoxide are often more effective, especially at scale. Ensure the base is anhydrous, as moisture can quench the reaction.
-
Solvent Choice: The intermediate must be soluble in the reaction medium. Aprotic polar solvents like DMSO or DMF can be effective, though they present challenges in downstream processing. Toluene or xylene are often used at higher temperatures to ensure solubility and drive the reaction.
-
Temperature: This rearrangement often requires elevated temperatures (80-140 °C) to proceed at a reasonable rate. Monitor the reaction progress by TLC or HPLC to avoid thermal decomposition of the product.
-
II. Cyclization and Deprotection
The 1,3-diketone intermediate is cyclized under acidic conditions to form the flavone core. The final and often most challenging step is the removal of protecting groups without degrading the sensitive polyhydroxyflavone structure.
Question 3: During the acid-catalyzed cyclization of the 1,3-diketone, we are observing significant charring and the formation of insoluble byproducts. What is causing this and how can it be mitigated?
Answer: Charring and polymerization are common issues when subjecting polyhydroxylated aromatic compounds to strong acids and high temperatures.
-
Causality: Strong acids, particularly mineral acids like sulfuric acid, can catalyze intermolecular condensation and electrophilic aromatic substitution side reactions on the electron-rich phenolic rings, leading to polymer formation.
-
Troubleshooting & Optimization:
-
Milder Acid Catalysts: Switch from sulfuric acid to a mixture of acetic acid and a catalytic amount of a strong acid (e.g., HCl or H₂SO₄). This provides a less harsh acidic medium.
-
Use of Iodine: A well-established method for the oxidative cyclization of the corresponding chalcone intermediate (formed via a Claisen-Schmidt condensation) is using iodine in a solvent like DMSO.[3] This often proceeds under milder conditions than acid-catalyzed dehydration of the diketone.
-
Temperature Control: Perform the cyclization at the lowest effective temperature. Even a 10-20 °C reduction can significantly minimize byproduct formation.
-
Question 4: The final deprotection step (demethylation) using BBr₃ is giving a complex mixture of partially deprotected intermediates and is difficult to handle at scale. Are there more scalable alternatives?
Answer: Boron tribromide (BBr₃) is highly effective but also corrosive, toxic, and moisture-sensitive, making it challenging for large-scale operations. Several alternative reagents and conditions can be employed.
-
Causality: The multiple methoxy groups on the protected flavonoid may have different reactivities towards cleavage, leading to a mixture of products if the reaction is not driven to completion. The workup for BBr₃ reactions can also be problematic.
-
Troubleshooting & Optimization:
-
Pyridine-HCl or HBr in Acetic Acid: Heating with pyridine hydrochloride or hydrobromide is a classic, scalable method for cleaving aryl methyl ethers. The reaction is typically run neat or in a high-boiling solvent. While effective, it often requires high temperatures (180-210 °C).
-
Aluminum Chloride (AlCl₃) and Pyridine: This reagent system can effectively demethylate flavonoids under more moderate conditions than pyridine-HCl alone.[4]
-
Iodotrimethylsilane (TMSI): TMSI is a powerful reagent for cleaving methyl ethers. It is often generated in situ from chlorotrimethylsilane and sodium iodide in a solvent like acetonitrile. This method is efficient but can be costly.[4]
-
Strategic Use of Benzyl Ethers: For a more robust large-scale process, consider using benzyl ethers as protecting groups instead of methyl ethers. Benzyl groups can be cleanly removed under mild conditions via catalytic hydrogenation (e.g., H₂ over Pd/C), which is a highly scalable and clean reaction.
-
III. Purification and Isolation
The high polarity and poor solubility of the final product make purification a significant hurdle.
Question 5: The crude this compound has very low solubility in common organic solvents, making recrystallization difficult and leading to low recovery. How can we effectively purify the final product?
Answer: Poor solubility is a defining characteristic of polyhydroxylated flavonoids.[5] Purification often requires non-traditional methods.
-
Causality: The multiple hydroxyl groups lead to strong intermolecular hydrogen bonding, resulting in a high lattice energy, low solubility in non-polar solvents, and even limited solubility in many polar organic solvents.
-
Troubleshooting & Optimization:
-
Solvent Selection for Recrystallization: Focus on highly polar, protic solvents. Mixtures of ethanol/water, methanol/water, or aqueous acetic acid are often effective. The key is to find a system where the product is soluble at elevated temperatures but precipitates upon cooling.
-
Macroporous Resin Chromatography: This is a highly effective and scalable technique for purifying polyphenols from both synthetic and natural sources.[6] The crude product is dissolved in a polar solvent (e.g., methanol/water), loaded onto the resin, and impurities are washed away. The target compound is then eluted with a higher concentration of organic solvent.[6]
-
Complexation/De-complexation: In some cases, the flavonoid can be selectively precipitated as a salt or complex (e.g., with a metal salt like lead acetate, though this is less common now due to toxicity). The complex is then isolated and decomposed with acid to regenerate the pure flavonoid.
-
Part 2: Synthesis Workflow and Key Mechanisms
Plausible Large-Scale Synthesis Route
The following diagram outlines a common synthetic pathway for flavonoids, adapted for the target molecule this compound. This route utilizes the Baker-Venkataraman rearrangement.
Caption: A plausible synthetic workflow for this compound.
Mechanism: The Baker-Venkataraman Rearrangement
Understanding the mechanism is key to troubleshooting. This diagram illustrates the base-catalyzed acyl migration.
Caption: Mechanism of the Baker-Venkataraman rearrangement.
Part 3: Quantitative Data Summary
Optimizing a large-scale synthesis requires quantitative data. The following table provides a comparative summary of common demethylation reagents used in flavonoid synthesis, which is often the most critical step for yield and purity.
| Reagent System | Typical Conditions | Advantages | Disadvantages | Typical Yield Range (%) |
| BBr₃ | DCM, -78 °C to RT | High efficacy, works for stubborn ethers | Toxic, corrosive, moisture-sensitive, difficult workup at scale | 70-90 |
| Pyridine-HCl | Neat, 180-210 °C | Inexpensive, simple reagent | Very high temperatures, potential for charring, harsh conditions | 50-75 |
| AlCl₃ / Pyridine | Toluene or DCM, RT to 60 °C | Milder than Py-HCl, good for sensitive substrates | Stoichiometric amounts of Lewis acid required, workup can be tedious | 60-85 |
| TMSI (in situ) | Acetonitrile, reflux | High reactivity, neutral conditions | Expensive reagents, potential for silylation side products | 75-95 |
| H₂ / Pd-C | EtOH or THF, RT, 1-5 atm H₂ | (For Benzyl Ethers) Very mild, clean, high yielding, scalable | Requires specialized hydrogenation equipment, catalyst cost | 90-99 |
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for success when scaling up a flavonoid synthesis? A1: Process control, particularly temperature management and mixing. Flavonoid syntheses often involve exothermic steps and heterogeneous mixtures. Poor mixing can lead to localized overheating, causing significant decomposition and byproduct formation. Ensure your reactor has adequate agitation and cooling capacity.
Q2: Can we avoid using protecting groups altogether? A2: It is highly challenging. The multiple hydroxyl groups are reactive under both acidic and basic conditions used throughout the synthesis. Without protection, you would face a complex mixture of products from intermolecular reactions and uncontrolled acylation/cyclization. A robust protecting group strategy is essential for a clean, high-yielding process. Benzyl groups are often preferred for scalability due to their clean removal via hydrogenation.[7]
Q3: How do we monitor the reaction progress effectively during scale-up? A3: In-process controls (IPCs) are crucial. High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring these reactions. It allows for quantitative tracking of starting materials, intermediates, and the final product. For faster, qualitative checks during the reaction, Thin-Layer Chromatography (TLC) remains a valuable tool.
Q4: Are there greener or more sustainable synthesis routes being developed? A4: Yes, research is ongoing. This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption,[2] enzyme-catalyzed steps for higher selectivity,[8] and the use of greener solvents. Furthermore, semi-synthetic routes starting from abundant natural flavonoids like hesperidin can be a cost-effective and more sustainable approach.[4][9]
Q5: What are the main safety concerns for the large-scale synthesis of this compound? A5: The primary hazards are associated with the reagents used.
-
Corrosive Reagents: Strong acids (H₂SO₄, HCl) and demethylating agents (BBr₃, Pyridine-HCl at high temp) are highly corrosive.
-
Flammable Solvents: Many organic solvents (DCM, Toluene, Ethanol) are flammable.
-
Hydrogenation: The use of hydrogen gas with a pyrophoric catalyst (Palladium on Carbon) requires specialized equipment and adherence to strict safety protocols to prevent fire or explosion. Always conduct a thorough process safety review before scaling up any chemical reaction.
References
- Patsnap Eureka. (2025). How to Significantly Improve Luteolin Solubility.
- Imran, M., et al. (2019). Novel extraction techniques and pharmaceutical activities of luteolin and its derivatives. Journal of Food Biochemistry.
- Patsnap Eureka. (2025). How to Synthesize Luteolin Derivatives for Potency.
-
Zhang, J., et al. (2014). Total Synthesis of Luteolin. Journal of Chemical Research. Retrieved from [Link]
- Zhang, H., et al. (2019). Optimizing the Extraction and Enrichment of Luteolin from Patrinia villosa and Its Anti-Pseudorabies Virus Activity. PubMed Central.
- Google Patents. (2010). Method for separating and purifying luteolin.
- Wang, Y., et al. (2024). Optimization of Extraction of Luteolin from Schisandra chinensis by Ionic Liquid–Enzyme Complex System and Antioxidant Study Analysis. MDPI.
- Google Patents. (2014). Semi-synthesis method of luteolin and galuteolin as well as luteolin rutinoside.
- Chebil, L., et al. (2007). Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity. PMC - NIH.
- Google Patents. (2015). Semi-synthesis method for luteolin, galuteolin and luteolin rutinoside.
-
Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. How to Significantly Improve Luteolin Solubility [eureka.patsnap.com]
- 6. Optimizing the Extraction and Enrichment of Luteolin from Patrinia villosa and Its Anti-Pseudorabies Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. WO2015124113A1 - Semi-synthesis method for luteolin, galuteolin and luteolin rutinoside - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPLC Separation of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one Isomers
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of these complex flavonoid structures.
Introduction to the Challenge
This compound and its related structures are part of the flavonoid family, known for their structural diversity and potential therapeutic applications.[1][2] A significant analytical hurdle lies in their isomeric forms, which possess identical molecular weights and similar physicochemical properties, making their separation and quantification a complex task.[3] These isomers can include positional isomers, where functional groups are in different locations on the molecule, and stereoisomers, which have different spatial arrangements.[4] Effective separation is crucial for accurate biological activity assessment and quality control.[1]
This guide provides a structured approach to troubleshooting and method development, grounded in the principles of chromatographic science.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your HPLC experiments in a direct question-and-answer format.
Issue 1: Poor Peak Resolution Between Isomers
Question: Why am I seeing co-elution or significant peak overlap for my this compound isomers?
Answer: Poor resolution between isomers is the most common challenge and can stem from several factors related to both the mobile and stationary phases.
Causality and Step-by-Step Troubleshooting:
-
Mobile Phase Optimization is Key: The choice of organic solvent and the pH of the aqueous phase are critical.[5]
-
Solvent Selection: While methanol is a common choice, acetonitrile often provides different selectivity for flavonoids and may resolve closely eluting peaks.[3][6] Try scouting gradients with both solvents to assess the impact on resolution.
-
pH Adjustment: Flavonoids contain multiple hydroxyl groups, making their ionization state highly dependent on the mobile phase pH.[5] Operating at a pH that is not close to the pKa of the analytes can ensure a single ionic form and improve peak shape and selectivity.[5][7]
-
-
Stationary Phase Selectivity: Not all C18 columns are created equal.
-
Column Chemistry: For aromatic compounds like flavonoids, a phenyl-based stationary phase (e.g., C6-Phenyl or Biphenyl) can offer enhanced selectivity through π-π interactions.[8] These interactions can help differentiate between positional isomers.
-
Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) and a longer length (e.g., 150-250 mm) can significantly increase efficiency and, consequently, resolution.[9][10]
-
-
Temperature Effects: Temperature can influence both solvent viscosity and the kinetics of interaction between the analyte and the stationary phase.[11][12]
Troubleshooting Flowchart for Poor Resolution
Caption: A logical workflow for troubleshooting poor isomer resolution.
Issue 2: Asymmetrical Peak Shapes (Tailing or Fronting)
Question: My peaks for the flavonoid isomers are tailing significantly. What are the likely causes and how can I fix this?
Answer: Peak tailing is a common issue when analyzing polar, ionizable compounds like polyphenols.[7] It can obscure small peaks, complicate integration, and reduce overall resolution.[7][15]
Causality and Step-by-Step Troubleshooting:
-
Secondary Interactions with the Stationary Phase: This is the most frequent cause for phenolic compounds.
-
Silanol Interactions: Residual, un-capped silanol groups on silica-based columns can interact strongly with the hydroxyl groups of your flavonoids, causing tailing.[7]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your analytes, a mix of ionized and non-ionized forms can exist, leading to peak distortion.[5][7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[7][18]
-
Diagnosis & Solution: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10). If peak shape improves with dilution, column overload is the likely culprit. Reduce your injection volume or sample concentration.
-
-
Extra-Column Effects: Issues within the HPLC system itself can contribute to peak broadening and tailing.[7][19]
-
Check Connections: Ensure all tubing and fittings, especially between the injector, column, and detector, are properly connected with minimal dead volume.
-
Tubing Diameter: Use tubing with a small internal diameter (e.g., 0.005 inches or less) appropriate for your system to minimize band broadening.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for mobile phase composition when developing a method for these isomers?
A great starting point for reversed-phase separation of flavonoids is a gradient elution using an acidified aqueous phase (Solvent A) and an organic solvent (Solvent B).[3][8][9]
| Parameter | Recommendation | Rationale |
| Solvent A | Water with 0.1% (v/v) Formic Acid | The acid suppresses the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention.[3][9] |
| Solvent B | Acetonitrile or Methanol | Acetonitrile often provides better selectivity for resolving flavonoid isomers.[3] |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 40-60 min) | A shallow gradient increases the chances of resolving closely related isomers.[20] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID columns) | A standard flow rate that can be adjusted to optimize resolution and run time.[3] |
Q2: Are there specialized columns for separating flavonoid isomers?
Yes, beyond standard C18 columns, several stationary phases offer unique selectivity for these types of molecules:
-
Phenyl-Hexyl Phases: These provide both hydrophobic interactions and π-π interactions with the aromatic rings of the flavonoids, which is highly effective for separating positional isomers.[8]
-
Pentafluorophenyl (PFP) Phases: These columns offer alternative selectivity through dipole-dipole, π-π, and ion-exchange interactions, which can be beneficial for separating structurally similar flavonoids.
-
Chiral Stationary Phases (CSPs): If you are dealing with enantiomers (non-superimposable mirror images), a chiral column is mandatory.[1][21][22] Polysaccharide-based CSPs are commonly used for flavonoid enantioseparations.[21]
Q3: How critical is sample preparation for achieving good separation?
Proper sample preparation is crucial to prevent issues like column clogging, high backpressure, and poor peak shape.[7][19]
Recommended Sample Preparation Workflow:
Caption: A standard workflow for sample preparation prior to HPLC analysis.
-
Solvent Compatibility: Always dissolve your final sample in a solvent that is weaker than or identical to your initial mobile phase.[7] Dissolving the sample in a strong solvent can cause peak distortion.
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulates that can damage the column and system.[19]
Experimental Protocols
Protocol 1: General Method Development for Isomer Separation
This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound isomers.
1. Initial Column and Mobile Phase Selection:
- Column: Start with a reliable C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][20]
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile.
- Detector: UV-Vis detector set at the absorbance maximum for your compounds (typically around 280 nm and 360 nm for flavonoids).[20]
2. Gradient Scouting:
- Run a broad, fast gradient (e.g., 5% to 100% B in 15 minutes) to determine the approximate elution time of your isomers.
- Based on the initial run, design a shallower gradient around the elution window of your target compounds. For example, if they elute between 40% and 60% B, design a gradient like:
- 0-5 min: 35% B
- 5-25 min: 35% to 65% B
- 25-30 min: 65% B
- 30-35 min: Re-equilibrate at 35% B
3. Optimization of Critical Parameters:
- Temperature: Analyze the sample at three different temperatures (e.g., 30°C, 40°C, 50°C) to see the effect on resolution.[3]
- Flow Rate: Adjust the flow rate (e.g., from 0.8 mL/min to 1.2 mL/min) to see its impact on resolution and analysis time.
- Mobile Phase Modifier: If peak shape is poor, consider switching the acidifier to phosphoric acid, which can sometimes provide better results for phenolic compounds.[16][17]
4. Method Validation (Abbreviated):
- Once optimal conditions are found, perform replicate injections to ensure reproducibility of retention times and peak areas.
References
-
Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. MDPI. [Link]
-
What is the suitable Column for Polyphenol Fractions by HPLC or other techniques?. ResearchGate. [Link]
-
Chiral Separation of Several Flavanones by Liquid Chromatography. ResearchGate. [Link]
-
Methods of analysis and separation of chiral flavonoids. ResearchGate. [Link]
-
The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns. ResearchGate. [Link]
-
Improving HPLC Separation of Polyphenols. LCGC International. [Link]
-
Chiral and achiral analysis of chiral flavonoids with liquid and supercritical fluid chromatography – A review. OUCI. [Link]
-
Separation of racemic flavonoids by high performance liquid chromatography using chiral mobile phase additive. ResearchGate. [Link]
-
Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine. [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
HPLC Troubleshooting Guide. Restek. [Link]
-
The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns. PubMed. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]
-
Chiral Flavonoids as Antitumor Agents. PMC - PubMed Central. [Link]
-
Improving HPLC Separation of Polyphenols. LCGC International. [Link]
-
Selection of mobile phase to separate flavonoid mixtures. ResearchGate. [Link]
-
HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
-
HPLC analysis of flavonoids. ResearchGate. [Link]
-
Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. MDPI. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]
Sources
- 1. Chiral Flavonoids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. chromatographyonline.com [chromatographyonline.com]
- 15. waters.com [waters.com]
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- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
troubleshooting poor yield in 2-(3,4,5-Trihydroxyphenyl)chromen-4-one synthesis
Welcome, researchers and drug development professionals, to our dedicated technical support guide for the synthesis of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, offering practical solutions grounded in chemical principles.
Q1: My overall yield of this compound is consistently low. What are the primary causes and how can I address them?
A low yield in a multi-step synthesis can be attributed to several factors. A systematic approach to identify the bottleneck is crucial.[1]
-
Incomplete Reactions: One of the first steps in troubleshooting is to ensure each reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction appears to have stalled, consider extending the reaction time or adding a slight excess of a key reagent.
-
Side Reactions: The presence of multiple hydroxyl groups on your starting materials and product makes them susceptible to unwanted side reactions. A robust protecting group strategy for the hydroxyl groups that are not involved in the desired reaction can be beneficial. Ensure the chosen protecting groups are stable under the reaction conditions.[1]
-
Purification Losses: Polyhydroxylated flavonoids can be challenging to purify. They may irreversibly adsorb to silica gel or decompose on the column.[1] Consider using alternative purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography.[1]
-
Purity of Reagents and Solvents: The use of pure and anhydrous reagents and solvents is critical, as moisture can quench reagents and catalyze side reactions.[1]
Q2: I am using the Baker-Venkataraman rearrangement to form the 1,3-diketone intermediate, but the yield is poor. How can I optimize this key step?
The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of chromones and flavones, proceeding via enolate formation and subsequent acyl transfer.[2][3] Optimizing this step is critical for the overall success of your synthesis.
-
Choice of Base: This rearrangement is base-catalyzed. Strong, non-nucleophilic bases are generally preferred to facilitate the abstraction of the alpha-hydrogen from the acetophenone derivative.[3][4] Commonly used bases include potassium tert-butoxide, sodium hydride (NaH), or potassium hydroxide (KOH) in an appropriate solvent.[4] The choice of base can significantly impact the reaction rate and yield.
-
Solvent Conditions: The reaction should be carried out in an anhydrous, aprotic solvent to prevent hydrolysis of the ester starting material and the 1,3-diketone product.[4] Suitable solvents include tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or dry acetone.[4]
-
Temperature Control: The optimal reaction temperature can vary depending on the reactivity of your substrate and the chosen base and solvent system.[4] While some highly reactive systems may proceed at room temperature, others may require heating to reflux.[4] However, be aware that higher temperatures can also promote decomposition, especially with sensitive polyhydroxylated compounds.[4][5]
Q3: During the acid-catalyzed cyclization of the 1,3-diketone to the final chromen-4-one, I am observing significant byproduct formation. What are these byproducts and how can I minimize them?
The final step of cyclodehydration is typically achieved with acidic treatment.[3][6] However, harsh acidic conditions can lead to degradation of the polyhydroxylated product.
-
Common Side Reactions: Under strongly acidic conditions, you may observe charring or the formation of insoluble polymeric materials. The multiple hydroxyl groups on the phenyl rings can also be susceptible to undesired reactions.
-
Milder Cyclization Conditions: Instead of strong mineral acids like concentrated sulfuric acid, consider using milder acidic conditions.[3] For example, dissolving the 1,3-diketone in glacial acetic acid and adding a catalytic amount of a strong acid can be effective.[6] Heating this mixture in a boiling water bath is a common procedure that can provide sufficient energy for the reaction without causing significant degradation.[6]
Q4: How can I effectively monitor the progress of my reactions and identify the products and byproducts?
Proper reaction monitoring and product identification are essential for troubleshooting and optimization.
-
Chromatographic Techniques: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[7][8]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation of your final product and any isolated byproducts.[7][9]
-
Infrared (IR) spectroscopy can be used to identify key functional groups and monitor the conversion of reactants to products.[9][10]
-
Mass Spectrometry (MS) is highly sensitive and can be used to determine the molecular weight of your products and byproducts, often in conjunction with chromatography (LC-MS).[7]
-
UV-Visible Spectroscopy can also be used for characterization, as flavonoids exhibit characteristic absorption spectra.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-phenylchromen-4-ones (flavones)?
Several methods are available for the synthesis of the flavone core.[11][12] A widely used approach is a three-step synthesis involving:
-
Esterification: A 2'-hydroxyacetophenone is reacted with a benzoyl chloride (in this case, 3,4,5-trihydroxybenzoyl chloride, likely with protected hydroxyl groups) to form an ester.[6]
-
Baker-Venkataraman Rearrangement: The resulting ester undergoes a base-catalyzed rearrangement to form a 1,3-diketone.[3][6]
-
Cyclization: The 1,3-diketone is then treated with acid to induce cyclization and dehydration, forming the flavone.[6]
Other notable methods include the Allan-Robinson reaction and the Kostanecki acylation.[3]
Q2: How does the purity of the starting 2'-hydroxyacetophenone and the substituted benzaldehyde affect the final yield?
The purity of your starting materials is paramount. Impurities can lead to the formation of undesired side products that can be difficult to separate from your target compound, ultimately lowering the isolated yield. For instance, in condensation reactions between a 2'-hydroxyacetophenone and an aldehyde, impurities in the aldehyde can lead to the formation of alternative chroman-4-ones.[13]
Q3: What is the role of protecting groups in the synthesis of polyhydroxylated flavonoids like this compound?
Protecting groups are often essential in the synthesis of complex molecules with multiple reactive functional groups. In the case of this compound, the multiple hydroxyl groups are nucleophilic and can react with electrophilic reagents used in the synthesis. By temporarily "masking" these hydroxyl groups with protecting groups, you can direct the reaction to the desired site and prevent the formation of byproducts. The protecting groups are then removed in a final step to yield the target molecule.
Q4: What are some key stability considerations for this compound during workup and storage?
Polyhydroxylated flavonoids can be sensitive to pH, light, and oxidation.[14]
-
pH Sensitivity: The phenolic hydroxyl groups are acidic and can be deprotonated in basic solutions. The stability of the compound may vary with pH.
-
Oxidative Stability: The multiple hydroxyl groups, particularly the catechol-like moiety on the B-ring, can be susceptible to oxidation, especially in the presence of air and light. It is advisable to store the final compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
-
Solubility: The aglycone form of flavonoids tends to be sparingly soluble in water but more soluble in organic solvents like ethanol, methanol, acetone, and DMSO.[14]
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for the Baker-Venkataraman Rearrangement
| Parameter | Recommendation | Rationale |
| Base | Potassium tert-butoxide, NaH, KOH[4] | Strong, non-nucleophilic bases are effective for enolate formation. |
| Solvent | Anhydrous THF, DMSO, or acetone[4] | Aprotic and anhydrous conditions prevent hydrolysis of the ester and diketone.[4] |
| Temperature | Room temperature to reflux[4] | The optimal temperature depends on the substrate's reactivity. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents side reactions with atmospheric moisture and oxygen. |
Step-by-Step Protocol: Acid-Catalyzed Cyclization
-
Dissolve the purified 1,3-diketone intermediate in glacial acetic acid in a round-bottom flask.[6]
-
With stirring, add a catalytic amount of concentrated sulfuric acid.[6]
-
Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1-2 hours, monitoring the reaction by TLC.[6]
-
After the reaction is complete, pour the reaction mixture onto crushed ice with stirring.[6]
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the product thoroughly with water until the filtrate is no longer acidic.[6]
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Visualization of Troubleshooting Workflow
Caption: A flowchart for troubleshooting poor yields in flavonoid synthesis.
References
- Vertex AI Search. Baker-Venkataraman Rearrangement - Online Organic Chemistry Tutor.
- Benchchem. Navigating Chroman-4-one Synthesis: A Guide to Overcoming Common Side Products.
- Wikipedia. Baker–Venkataraman rearrangement.
- Alfa Chemistry. Baker-Venkataraman Rearrangement.
- Name Reactions in Organic Synthesis. Baker-Venkatraman Rearrangement.
- Royal Society of Chemistry. Synthesis of Flavone | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- ResearchGate. Optimization of the reaction time in condensation reaction....
- PMC - NIH. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- RSC Publishing. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization.
- ResearchGate. Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review.
- Thieme. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits.
- AZoLifeSciences. Detecting and Identifying Flavonoids.
- ResearchGate. Analytical Techniques for the Identification and Quantification of Flavonoids.
- Semantic Scholar. Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review.
- MDPI. 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate: Synthesis, In Silico Analysis and In Vitro Pharmacological Evaluation.
- SciSpace. advances in - heterocyclic chemistry.
- NPAA. 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening.
- ResearchGate. (PDF) SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF FLAVONES: A REVIEW.
- EngiScience Publisher. Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review | Journal of Studies in Science and Engineering.
- BJSTR Publishers. Synthesis of Flavones.
- ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry.
- IRE Journals. Flavonoids And Their Synthetic Derivatives, Chemistry and Biological Applications - A Review.
- Benchchem. Navigating the Synthesis of Batatifolin and Related Flavonoids: A Technical Support Center.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. azolifesciences.com [azolifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
- 13. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. irejournals.com [irejournals.com]
Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one
Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one and are encountering challenges with matrix effects. Here, we provide in-depth, field-proven insights, troubleshooting protocols, and validated strategies to ensure the accuracy and reproducibility of your analytical data.
Section 1: Understanding the Analyte and the Core Problem
This section provides foundational knowledge on the target analyte and the common analytical hurdle of matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its structure features a chromen-4-one core substituted with a trihydroxyphenyl group. Due to its multiple hydroxyl groups, it is a relatively polar molecule with significant antioxidant properties. This compound and its derivatives are of interest for their potential therapeutic effects, including neuroprotective and anticancer activities[1].
Sources
Technical Support Center: Method Refinement for 2-(3,4,5-Trihydroxyphenyl)chromen-4-one (Luteolin) Antioxidant Assays
Welcome to the technical support center for antioxidant assays involving 2-(3,4,5-Trihydroxyphenyl)chromen-4-one, a potent flavonoid commonly known as Luteolin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their methodologies for consistent and reliable results. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during Luteolin antioxidant capacity determination.
Q1: My antioxidant activity results for Luteolin are highly variable between experiments. What is the most likely cause?
A1: The most common culprits for variability are inconsistencies in solvent composition, pH, and incubation time . Luteolin's antioxidant activity is highly sensitive to these parameters. Even minor changes in the water content of your organic solvent or slight drifts in buffer pH can significantly alter results.[1][2][3] We recommend preparing fresh reagents for each experiment and rigorously controlling these three variables.
Q2: I'm seeing a precipitate or cloudiness in my wells when I add my Luteolin sample to the DPPH solution. What's happening?
A2: This is almost always a solubility issue.[4] Luteolin is sparingly soluble in purely aqueous buffers but dissolves well in organic solvents like DMSO, ethanol, and methanol.[5][6] When your Luteolin stock (likely in a solvent like DMSO) is added to an assay buffer that is primarily aqueous or ethanolic, it can crash out of solution, causing turbidity and inaccurate absorbance readings.[4] Ensure the final solvent concentration in the well is sufficient to maintain Luteolin's solubility.
Q3: Why are my DPPH results for Luteolin different from my ABTS results?
A3: This is expected and highlights the importance of using multiple assays.[7][8] DPPH and ABTS assays, while both based on single electron transfer (SET), have different reaction kinetics and sensitivities to solvent and pH.[9] Phenolic compounds like Luteolin often react slowly with the DPPH radical, sometimes taking hours to reach completion, whereas the ABTS radical reaction is typically much faster.[10] Furthermore, the steric accessibility of the radical to the antioxidant molecule differs, which can favor one reaction over the other depending on the antioxidant's structure. It is a best practice to use at least two different methods to obtain a more complete profile of a compound's antioxidant potential.[7]
Q4: My blank (solvent + reagent) for the DPPH assay is losing color over time. Is this normal?
A4: No, this indicates a problem with your assay conditions. The DPPH radical is sensitive to acidic pH and can be unstable.[1] If your solvent system is acidic (pH below 4), it can cause the DPPH radical to degrade, leading to a false positive signal and an underestimation of your compound's activity.[1] Always measure the pH of your final reaction mixture and ensure it is within the stable range for DPPH (typically pH 5-7).
Q5: How long should I incubate my Luteolin sample with the radical solution (DPPH or ABTS)?
A5: This requires empirical determination for your specific conditions. Due to the slow reaction kinetics of many phenolic compounds with DPPH, a fixed, short incubation time (e.g., 30 minutes) may not be sufficient to reach the reaction endpoint, leading to an underestimation of antioxidant capacity.[10] It is crucial to perform a time-course experiment to determine when the absorbance reading stabilizes (reaches a plateau). For ABTS, the reaction is often complete within 30 minutes, but this should still be verified.
Section 2: Troubleshooting Guides & In-Depth Analysis
This section provides detailed troubleshooting for specific assays, explaining the underlying science and offering refined protocols.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is widely used but is prone to several interferences that can affect results with phenolic compounds like Luteolin.
Workflow Diagram: DPPH Assay Troubleshooting Logic
Caption: Troubleshooting workflow for the DPPH assay.
Common Problems & Solutions
| Problem | Root Cause(s) | Detailed Solution & Scientific Rationale |
| Inconsistent IC50 Values | Solvent Polarity & Composition: Luteolin's reactivity is influenced by the solvent's ability to stabilize the radical and the antioxidant.[2][11][12] Methanol and ethanol are common, but small variations in water content can alter polarity and reaction rates. | Standardize Solvent: Use HPLC-grade methanol or ethanol. If using mixtures (e.g., 80% methanol), prepare a large batch for the entire experiment to eliminate variability. A 50:50 water-ethanol mixture can sometimes improve access of radicals to the antioxidant.[3] |
| Drifting Baseline / Unstable Control | pH Sensitivity of DPPH: The DPPH radical is unstable in acidic conditions (pH < 4) and can degrade, causing a false positive signal.[1] | pH Control: Ensure the final reaction mixture is buffered to a pH between 5.0 and 7.0. Do not assume the solvent pH is neutral. Test the pH after adding your sample extract, especially if it was prepared in an acidic or basic solution. |
| Underestimation of Antioxidant Capacity | Slow Reaction Kinetics: Unlike the reference standard (e.g., Trolox), Luteolin and other flavonoids can react slowly with DPPH, requiring hours to reach stoichiometric completion.[10] A short, fixed incubation time will not capture the total antioxidant potential. | Determine Reaction Endpoint: For each new compound or extract, run a kinetic scan by taking readings every 15-30 minutes for several hours. Plot absorbance vs. time to identify the point where the reaction plateaus. Use this time point for all subsequent measurements. |
| Sample Precipitation / Turbidity | Poor Solubility of Luteolin: Luteolin has low aqueous solubility.[5][13] If the final concentration of the organic solvent in the assay well is too low, Luteolin will precipitate. | Solubility Management: Prepare Luteolin stock in 100% DMSO. When diluting into the assay plate, ensure the final DMSO concentration does not exceed a level compatible with the assay (typically <1-2%), but is sufficient to keep Luteolin dissolved. You may need to adjust the DPPH solvent to be more organic (e.g., pure ethanol instead of aqueous ethanol) to accommodate this.[4] |
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is often more robust than DPPH but still requires careful parameter control for consistent results with Luteolin.
Workflow Diagram: ABTS Assay Refinement
Caption: Key steps for a robust ABTS assay protocol.
Common Problems & Solutions
| Problem | Root Cause(s) | Detailed Solution & Scientific Rationale |
| Poor Reproducibility | Inconsistent ABTS•+ Radical Generation: The initial generation of the radical cation using potassium persulfate requires a specific incubation time (typically 12-16 hours in the dark) to complete. Inconsistent timing leads to varying starting concentrations of the radical. | Strict Protocol Adherence: Prepare a large batch of the ABTS•+ stock solution and store it in the dark at 4°C for up to 48 hours. Before each use, dilute the stock with the appropriate buffer (e.g., PBS pH 7.4) to a consistent starting absorbance (e.g., 0.70 ± 0.02 at 734 nm). This standardization is critical. |
| Discrepancy with Literature Values | Influence of pH: While more stable across a wider pH range than DPPH, the antioxidant capacity of Luteolin itself can be pH-dependent due to the deprotonation of its hydroxyl groups.[1][14][15] Assays run at pH 4.5 versus pH 7.4 can yield different results. | Report and Control pH: Always perform the ABTS assay at a physiologically relevant and clearly stated pH, typically using a phosphate buffer at pH 7.4. This allows for more meaningful comparisons between studies. If exploring pH effects, use a range of well-defined buffers. |
| Overestimation of Activity | Radical-Compound Adduct Formation: In some cases, the ABTS radical can form adducts with phenolic compounds, which can complicate the interpretation of results and lead to elevated stoichiometries.[16] | Use Multiple Assays: This is a chemical artifact of the assay itself. While difficult to control, recognizing this possibility reinforces the need to validate findings with a mechanistically different assay, such as FRAP or a HAT-based assay like ORAC.[17][18] |
The FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). It is a simple and fast method but has its own set of limitations.
Common Problems & Solutions
| Problem | Root Cause(s) | Detailed Solution & Scientific Rationale |
| False Positive Results | Non-Antioxidant Reductants: The FRAP assay is not specific to antioxidants. Any compound with a redox potential lower than that of the Fe³⁺/Fe²⁺ pair can reduce the iron and produce a signal, even if it is not a true radical scavenger.[19] | Interpret with Caution: Acknowledge this limitation in your analysis. The FRAP value should be considered a measure of total reducing power, not necessarily radical scavenging activity. Correlate FRAP results with data from radical scavenging assays (DPPH, ABTS) for a more accurate assessment. |
| Slow or Incomplete Reaction | Reaction Kinetics: Some polyphenols, including certain flavonoids, may react slowly with the Fe³⁺-TPTZ complex, especially beyond the standard 4-minute reaction time.[19] | Extended Incubation: If you suspect a slow-reacting compound, you can modify the protocol to include a longer incubation time (e.g., 30 minutes). However, you must apply this modified time consistently to all samples and standards and report the deviation from the standard protocol. |
| Interference from Chelating Agents | Metal Chelation: Luteolin, like many flavonoids, can chelate metal ions. This activity can interfere with the formation of the Fe²⁺-TPTZ complex, potentially affecting the accuracy of the absorbance reading. | Use a Different Assay for Confirmation: Because chelation is a valid antioxidant mechanism in biological systems, this is not necessarily an artifact but rather a different mode of action. If you need to distinguish between reducing power and chelation ability, specific metal chelation assays should be performed separately. |
Section 3: Standardized Protocol Recommendations
To enhance consistency, we recommend the following key considerations be integrated into your standard operating procedures (SOPs).
Table 1: Critical Parameters for Luteolin Antioxidant Assays
| Parameter | DPPH Assay | ABTS Assay | FRAP Assay | Rationale |
| Solvent | Methanol or Ethanol (HPLC Grade) | Phosphate Buffered Saline (PBS) or Ethanol/Water mixtures | Acetate Buffer (pH 3.6) | Solvent polarity directly impacts reaction rates and radical stability.[2][11][20] Consistency is key. |
| pH | Control at 5.0 - 7.0 | Control at 7.4 (Physiological) | Fixed at 3.6 (Assay Requirement) | Radical stability (DPPH) and antioxidant reactivity (Luteolin) are pH-dependent.[1][15] |
| Incubation Time | Empirically Determined (Kinetic Scan) | Typically 6-30 min (Verify Endpoint) | 4-30 min (Standardize and Report) | Ensures reaction completion, avoiding underestimation of activity, especially for slow-reacting phenolics.[10][19] |
| Standard | Trolox | Trolox | FeSO₄ or Trolox | Allows for expression of results as equivalents (TEAC), facilitating comparison across assays and labs. |
| Luteolin Prep | Stock in 100% DMSO, dilute carefully to maintain solubility in final reaction volume. | Stock in 100% DMSO or Ethanol. | Stock in 100% DMSO or Ethanol. | Prevents precipitation of the test compound, which is a major source of error.[4][5] |
Step-by-Step Methodology: Kinetic Analysis for DPPH Assay
-
Preparation: Prepare DPPH working solution in methanol and Luteolin at various concentrations (from a DMSO stock). Include a methanol-only blank and a control (DPPH + solvent/DMSO).
-
Initiate Reaction: Add Luteolin solutions to the DPPH in a 96-well plate.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer capable of kinetic reads. Measure absorbance at ~517 nm every 5 minutes for at least 2 hours.
-
Data Analysis: Plot Absorbance vs. Time for each concentration.
-
Determine Endpoint: Identify the time at which the curve for the highest concentration of Luteolin becomes flat (plateaus). This is your minimum required incubation time for all future experiments under these conditions.
By implementing these troubleshooting guides and standardized protocols, you will significantly enhance the accuracy, reproducibility, and reliability of your antioxidant assays for this compound.
References
-
Gul, R., et al. (2021). pH and dilution effects on ABTS and DPPH antioxidant activity methods. ResearchGate. [Link]
-
Olejarz, A., et al. (2019). Importance of solvent association in the estimation of antioxidant properties of phenolic compounds by DPPH method. PMC - NIH. [Link]
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Serpen, A., et al. (2012). Solvent effects on total antioxidant capacity of foods measured by direct QUENCHER procedure. ResearchGate. [Link]
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Sotelo, J. A., et al. (2019). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. MDPI. [Link]
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Valko, M., et al. (2021). Challenges and Pitfalls in Antioxidant Research. ResearchGate. [Link]
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Schaich, K. M., et al. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. ResearchGate. [Link]
- Mishra, K., et al. (2012). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Indian Journal of Biotechnology.
-
Li, Y., et al. (2022). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega. [Link]
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Tripathi, S., et al. (2025). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Current Research in Nutrition and Food Science Journal. [Link]
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Kim, D., et al. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. Food Science and Biotechnology. [Link]
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Adedayo, B. C., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]
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Unknown. (n.d.). The effects of various pH values on total antioxidant ability (A) and... ResearchGate. [Link]
- Chan, E. W. C., et al. (2016). Effect of pH on the Radical Quenching Capacity of Tea Infusions Using the ABTS•+ Assay. Journal of Advances in Life Sciences and Biotechnology.
-
Platzer, M., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. PMC - NIH. [Link]
-
Wang, Y., et al. (2023). Optimization of Extraction of Luteolin from Schisandra chinensis by Ionic Liquid–Enzyme Complex System and Antioxidant Study Analysis. MDPI. [Link]
-
Vetrano, A. M., et al. (2021). Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. NIH. [Link]
-
Various Authors. (2024). Could anyone kindly suggest what could be some of the possible results for not getting results in DPPH assay? ResearchGate. [Link]
-
Tomaz, I., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. [Link]
-
Mohammadi-Moghaddam, T., et al. (2020). Structure-Antioxidant Activity Relationships of Luteolin and Catechin. PubMed. [Link]
-
Pisoschi, A. M., et al. (2022). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. [Link]
-
Various Authors. (2024). Why is the solution cloudy during DPPH antioxidant testing? ResearchGate. [Link]
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Bursać Kovačević, D., et al. (2021). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. MDPI. [Link]
- Cantin, C. M., et al. (2012). Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by HPLC. Acta Horticulturae.
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Danilewicz, J. C. (2016). The Folin-Ciocalteu, FRAP, and DPPH* Assays for Measuring Polyphenol Concentration in White Wine. ResearchGate. [Link]
- Li, Z., et al. (2022). The inhibition mechanism of luteolin on peroxidase based on multispectroscopic techniques. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
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Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC - NIH. [Link]
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Imran, M., et al. (2022). Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules. NIH. [Link]
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Lin, Y., et al. (2018). Antioxidant activities of luteolin in vitro. ResearchGate. [Link]
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Ilhami, G. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link]
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Prior, R. L., et al. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. ResearchGate. [Link]
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Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. [Link]
-
Bartosz, G., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. NIH. [Link]
- Wang, L., et al. (2020). Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides. Journal of Food Science and Technology.
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Nabavi, S. M., et al. (2020). Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives. PMC - PubMed Central. [Link]
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Pop, A., et al. (2021). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. MDPI. [Link]
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Dykes, L., et al. (2012). Highthroughput micro plate assays for screening flavonoid content and DPPHscavenging activity in sorghum bran and flour. USDA ARS. [Link]
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stability issues of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one in different solvents
Welcome to the technical support guide for managing the stability of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one. This resource is designed for researchers, scientists, and drug development professionals who utilize this potent antioxidant in their experiments. The inherent chemical structure that makes this compound a powerful free radical scavenger also renders it susceptible to degradation, leading to potential inconsistencies in experimental results.
This guide provides in-depth, experience-driven answers to common stability issues, troubleshooting workflows, and best practices for handling and storage to ensure the integrity and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
A1: this compound is a flavonoid, a class of polyphenolic compounds found in many plants.[1] Its key structural feature is the 3,4,5-trihydroxy substitution on the B-ring, known as a pyrogallol group. This moiety is highly effective at scavenging free radicals, which is the basis for its antioxidant activity.[2] However, this same pyrogallol group is exceptionally prone to oxidation. This reactivity means the compound can easily degrade, especially under common laboratory conditions, leading to a loss of potency, the formation of unknown byproducts, and compromised experimental data. The more hydroxyl groups a flavonoid possesses, the stronger its antioxidant activity, but this also increases its pro-oxidant potential and instability.[2][3]
Q2: My solution of the compound is changing color (e.g., turning yellow or brown). What is happening?
A2: A visible color change is a primary indicator of degradation. The pyrogallol group on the B-ring oxidizes to form quinone-type structures. These quinones are highly colored and can further polymerize, leading to the characteristic yellow-to-brown discoloration of your solution. This process is often accelerated by exposure to oxygen, light, and alkaline pH.[4][5]
Q3: What are the main factors that cause the degradation of this compound?
A3: The stability of this compound is influenced by several environmental factors:
-
pH: The compound is significantly less stable at neutral to alkaline pH.[4][5][6] High pH facilitates the deprotonation of the phenolic hydroxyl groups, making them more susceptible to oxidation.
-
Oxygen: The presence of dissolved molecular oxygen is a key driver of oxidative degradation.
-
Light: Exposure to UV and even ambient light can induce photodegradation, breaking chemical bonds and accelerating decomposition.[7][8][9]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation pathways.[7][9][10] Storing solutions at elevated temperatures will significantly shorten their viable shelf-life.
-
Solvent Choice: The type of solvent can influence stability through its polarity, ability to dissolve oxygen, and potential to participate in degradation reactions.
Section 2: Troubleshooting Guide for Experimental Issues
Q4: I'm observing inconsistent results in my bioassays. Could this be related to compound stability?
A4: Absolutely. This is one of the most common consequences of compound instability. If the compound degrades in your stock solution or in the assay medium, the effective concentration of the active molecule decreases over time. This can lead to a loss of biological activity and poor reproducibility between experiments or even between wells on the same plate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Q5: My HPLC analysis shows multiple peaks that weren't there when I first prepared the solution. What are they?
A5: The appearance of new peaks in your HPLC chromatogram is a clear sign of chemical degradation. Flavonoids can degrade into a variety of smaller phenolic compounds.[11] The initial oxidation of the pyrogallol group forms a quinone, which is highly reactive. This intermediate can undergo further reactions, including cleavage of the C-ring, to form simpler phenolic acids like gallic acid (3,4,5-trihydroxybenzoic acid) and other derivatives.[11] These degradation products will have different retention times from the parent compound, appearing as new peaks in your analysis.
Section 3: Best Practices and Experimental Protocols
Q6: What is the best way to prepare and store stock solutions of this compound?
A6: Proper preparation and storage are critical to maintaining the integrity of the compound.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): DMSO is a good choice for creating high-concentration stock solutions due to its excellent solvating power for flavonoids.[12][13] However, it is hygroscopic (absorbs water), and water can facilitate degradation. Use anhydrous, high-purity DMSO.
-
Ethanol or Methanol: These are also viable options. They are less hygroscopic than DMSO but may have lower solvating capacity for some flavonoids.
Step-by-Step Protocol for Stock Solution Preparation:
-
Use High-Purity Compound: Start with the highest purity compound available (e.g., >98%).[14][15]
-
Select Anhydrous Solvent: Use a fresh bottle of anhydrous DMSO or absolute ethanol.
-
Deoxygenate the Solvent (Optional but Recommended): For maximum stability, sparge the solvent with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Weigh and Dissolve: Weigh the compound accurately and dissolve it in the chosen solvent to your target concentration. Gentle vortexing or sonication can aid dissolution.[16]
-
Aliquot: Immediately aliquot the stock solution into small-volume, single-use vials (e.g., amber glass HPLC vials). This minimizes the exposure of the entire stock to air and freeze-thaw cycles.
-
Inert Gas Overlay: Before sealing each vial, flush the headspace with argon or nitrogen to displace oxygen.
-
Storage: Store the aliquots at -80°C and protect them from light at all times.[15]
Q7: How can I assess the stability of my compound in a specific buffer or cell culture medium?
A7: You must perform a stability study under your specific experimental conditions. The pH, presence of metal ions, and other components in your medium can all affect stability.[4][17]
Protocol for HPLC-Based Stability Assessment:
-
Preparation: Spike a known concentration of your compound (from a fresh stock) into the test solvent (e.g., PBS, DMEM). Prepare a control sample in a stable solvent like acidified methanol.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test and control solutions, and inject them onto a validated HPLC-UV system to determine the initial peak area of the parent compound.
-
Incubation: Incubate the remaining test solution under your exact experimental conditions (e.g., 37°C, 5% CO2).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate.
Caption: Workflow for an HPLC-based stability assessment.
Data Summary: Factors Influencing Stability
| Parameter | Condition | Effect on Stability | Rationale |
| pH | Acidic (pH < 6) | More Stable | The phenolic hydroxyl groups are protonated, reducing their susceptibility to oxidation.[17] |
| Neutral/Alkaline (pH > 7) | Highly Unstable | Deprotonation creates phenoxide ions, which are rapidly oxidized.[4][5][6] | |
| Solvent | Aprotic (e.g., DMSO) | Generally Good (if anhydrous) | Good solvating power.[12] Must be free of water to prevent hydrolysis and oxidation. |
| Protic (e.g., Ethanol) | Moderate | Can participate in hydrogen bonding. Stability depends on purity and dissolved oxygen. | |
| Aqueous Buffers | Variable to Poor | Highly dependent on pH, presence of metal ions, and dissolved oxygen.[18] | |
| Temperature | -80°C | Optimal for Long-Term Storage | Drastically slows all chemical degradation reactions. |
| 4°C | Suitable for Short-Term Storage | Slows degradation but is not sufficient to halt it completely. | |
| Ambient / 37°C | Rapid Degradation | Significantly accelerates oxidation and other degradation pathways.[10] | |
| Atmosphere | Inert (Argon, Nitrogen) | Greatly Enhanced Stability | Removes oxygen, a primary reactant in the main degradation pathway. |
| Air (Oxygen) | Poor Stability | Promotes rapid oxidative degradation. | |
| Light | Dark (Amber Vials) | Essential for Stability | Prevents photodegradation.[7][9] |
| UV / Ambient Light | Accelerates Degradation | Provides the energy to initiate and propagate degradation reactions.[7] |
References
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Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships. PubMed, National Center for Biotechnology Information. [Link]
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Antioxidant and prooxidant properties of flavonoids. PubMed, National Center for Biotechnology Information. [Link]
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Pro- and Antioxidant Activity of Three Selected Flavan Type Flavonoids: Catechin, Eriodictyol and Taxifolin. MDPI. [Link]
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Antioxidant and prooxidant properties of flavonoids | Request PDF. ResearchGate. [Link]
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Effect of pH on the stability of plant phenolic compounds. PubMed, National Center for Biotechnology Information. [Link]
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Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]
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Exploration of pro-oxidant and antioxidant activities of the flavonoid myricetin. Taylor & Francis Online. [Link]
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Effect of pH on the Stability of Plant Phenolic Compounds. ACS Publications. [Link]
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Navigating the Solubility Spectrum: Plant Extracts in DMSO. LinkedIn. [Link]
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Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma. National Institutes of Health. [Link]
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The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. ResearchGate. [Link]
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Postulated degradation pathways of selected flavonoid compounds. ResearchGate. [Link]
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Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures. RSC Publishing. [Link]
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Biological properties of quercetin solubilized in DMSO and in rubusoside. ResearchGate. [Link]
-
Simplified schemes of proposed pathways for microbial degradation of different flavonoids in humans. ResearchGate. [Link]
-
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;[(2R,3R). PubChem, National Center for Biotechnology Information. [Link]
-
This compound, 98% Purity. Alichem. [Link]
-
5,7-Dihydroxy-2-(2,3,4-trihydroxyphenyl)chromen-4-one. PubChem, National Center for Biotechnology Information. [Link]
-
3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one. PubChem, National Center for Biotechnology Information. [Link]
-
Solubility of Flavonoids in Organic Solvents. ACS Publications. [Link]
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Modern Analytical Techniques for Flavonoid Determination | Request PDF. ResearchGate. [Link]
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Extraction of Flavonoids From Natural Sources Using Modern Techniques. National Institutes of Health. [Link]
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2-(3,4-Dihydroxyphenyl)-3,6,7-trihydroxy-2,3-dihydro-4H-chromen-4-one. PubChem, National Center for Biotechnology Information. [Link]
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VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. Scientific Electronic Library Online. [Link]
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Physico-chemical and spectroscopic investigation of flavonoid dispersed CnTAB micelles. Taylor & Francis Online. [Link]
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KEGG Degradation of flavonoids - Reference pathway. KEGG. [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. [Link]
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Top 5 Factors Affecting Chemical Stability. Dickson. [Link]
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Factors That Affect the Stability of Compounded Medications. PCCA. [Link]
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Analytical separation and detection methods for flavonoids | Request PDF. ResearchGate. [Link]
-
Compounds in the degradation pathway of flavonoids. ResearchGate. [Link]
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Biodegradation of gallic acid to prepare pyrogallol by Enterobacter aerogenes through substrate induction. BioResources. [Link]
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Factors Affecting Stability. Gyan Sanchay. [Link]
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Photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one and 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one using cyclohexane and acetonitrile as solvents. RSC Publishing. [Link]
-
4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]
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CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]1-chemical-stability-of-drugs/)
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Technical Support Center: Enhancing the Cellular Uptake of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one (Luteolin) In Vitro
<content_type_and_audience>
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for enhancing the in vitro cellular uptake of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one, a flavonoid commonly known as Luteolin . This guide is designed to provide direct, actionable answers to common experimental challenges. As Senior Application Scientists, we have structured this resource to move from foundational questions to advanced troubleshooting and detailed protocols, ensuring you have the expert insights needed for success.
Section 1: Frequently Asked Questions - Foundational Issues
This section addresses the most common initial hurdles researchers face when working with Luteolin in cell culture.
Q1: Why am I observing low or inconsistent biological activity with Luteolin in my cell culture experiments?
A1: This is a frequent and critical issue stemming from Luteolin's inherent physicochemical properties. The primary challenges are its poor aqueous solubility and low bioavailability.[1][2][3][4][5] Luteolin is a lipophilic compound with a water solubility of less than 0.1 mg/mL, which can lead to several problems in an in vitro setting:[5]
-
Precipitation in Media: Luteolin may precipitate out of aqueous cell culture media, especially at higher concentrations or over time, drastically reducing the effective concentration available to the cells.
-
Interaction with Media Components: Flavonoids are known to bind to proteins, such as albumin present in fetal bovine serum (FBS).[6][7][8] This binding can sequester Luteolin, preventing it from interacting with and entering the cells.
-
Metabolism and Instability: The compound can be metabolized by cells or may be unstable in the culture environment, leading to a reduction in the concentration of the active parent compound.[9]
Q2: What is the best solvent for preparing a Luteolin stock solution, and what is the maximum recommended final solvent concentration in the culture medium?
A2: Dimethyl sulfoxide (DMSO) is the most effective solvent for dissolving Luteolin.[10][11][12] Prepare a high-concentration stock solution (e.g., 10-20 mg/mL in DMSO).[11]
Crucial Insight: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum, typically below 0.1% (v/v) , to avoid solvent-induced cytotoxicity which could confound your experimental results. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q3: How can I confirm that low cellular uptake is the root cause of my observations?
A3: Direct quantification of the intracellular concentration of Luteolin is the definitive method. This typically involves treating the cells, followed by cell lysis and analysis using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector like UV-Vis or Mass Spectrometry (MS).[13][14][15][16] This analytical approach provides quantitative data on how much of the compound has actually entered the cells.[16][17]
Section 2: Troubleshooting Guide - Common Experimental Hurdles
This guide provides a logical workflow for diagnosing and solving poor Luteolin uptake.
Caption: Troubleshooting workflow for low Luteolin activity.
Issue: Inconsistent results between experiments.
-
Causality: This often points to issues with the Luteolin stock solution or its dilution into the media. Luteolin can precipitate if the aqueous media is added too quickly to the DMSO stock or if the final concentration exceeds its solubility limit in the media.
-
Troubleshooting Steps:
-
Vortex During Dilution: When preparing your final working solution, add the media to the DMSO stock dropwise while continuously vortexing to prevent localized high concentrations and immediate precipitation.
-
Pre-warm Media: Use media warmed to 37°C for dilutions.
-
Validate Concentration: After preparing the final media containing Luteolin, take an aliquot, spin it down in a microcentrifuge at high speed (e.g., >14,000 rpm) for 10 minutes, and measure the Luteolin concentration in the supernatant via HPLC. This will tell you the actual bioavailable concentration.
-
Issue: High cell death observed, even at low Luteolin concentrations.
-
Causality: While Luteolin can induce apoptosis in cancer cells, unexpected cytotoxicity in non-cancer cell lines or at very low doses may be due to the solvent (DMSO) or compound degradation.[18]
-
Troubleshooting Steps:
-
Run Vehicle Controls: Always include a control group treated with the highest concentration of DMSO used in your experiment.
-
Prepare Fresh Solutions: Do not use old stock solutions. Luteolin can degrade over time, and its degradation products may have different toxicities. Prepare fresh dilutions for each experiment.
-
Assess Purity: If possible, verify the purity of your Luteolin powder using HPLC to ensure you are starting with a high-quality compound.
-
Section 3: Advanced Enhancement Strategies & Protocols
If basic troubleshooting does not resolve the issue, advanced formulation strategies are necessary. These methods aim to improve solubility and facilitate transport across the cell membrane.[1][19]
Strategy 1: Nanoparticle-Based Delivery Systems
Encapsulating Luteolin within nanocarriers is a highly effective method to increase its solubility, stability, and cellular uptake.[1][3][19] Polymeric nanoparticles and liposomes are two of the most common and successful approaches.[2][20]
Comparison of Nanocarrier Systems
| Feature | Liposomes | Polymeric Nanoparticles (PNPs) | Key Considerations |
| Composition | Phospholipid bilayers (e.g., Phosphatidylcholine, Cholesterol) | Biocompatible polymers (e.g., PLGA, PEG)[21] | Material choice affects stability, drug release, and biocompatibility. |
| Encapsulation Efficiency | High for lipophilic drugs like Luteolin (~85-90%)[20][22] | Generally high, can be tuned by polymer choice (~75%)[2][20] | Optimize drug-to-carrier ratio for maximum efficiency. |
| Mechanism of Uptake | Endocytosis, membrane fusion[1] | Primarily endocytosis[21] | Surface modifications (e.g., PEGylation) can increase circulation time and reduce RES uptake.[21] |
| Pros | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs.[23] | High stability, controlled release profiles, tunable properties.[20] | Both systems protect Luteolin from degradation.[19] |
| Cons | Potential for drug leakage, lower stability than PNPs.[24] | Potential toxicity of some polymers, more complex preparation.[24] | Must include "empty" nanocarrier controls to rule out carrier-induced effects. |
Detailed Protocol: Preparation of Luteolin-Loaded Liposomes via Thin-Film Hydration
This protocol is a standard, reproducible method for encapsulating Luteolin.[20][24]
Materials:
-
Luteolin
-
Phosphatidylcholine (from soybean or egg yolk)
-
Cholesterol
-
Chloroform and Methanol (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator, sonicator (probe or bath), and extruder.
Step-by-Step Methodology:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve 100 mg of phosphatidylcholine, 30 mg of cholesterol, and 20 mg of Luteolin in a suitable volume of a chloroform:methanol mixture (e.g., 10 mL of 2:1 v/v).[20]
-
Attach the flask to a rotary evaporator. Rotate the flask at a constant speed under reduced pressure at a temperature of 35°C to evaporate the organic solvents.
-
A thin, uniform, yellowish lipid film containing Luteolin will form on the inner wall of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.
-
-
Hydration:
-
Add 10 mL of sterile PBS (pH 7.4) to the flask.
-
Hydrate the film by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 40-50°C) for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication & Extrusion):
-
To create smaller, more uniform vesicles, the MLV suspension must be downsized.
-
Sonication: Submerge the flask in a bath sonicator or use a probe sonicator (use short bursts to avoid overheating) until the milky suspension becomes translucent.
-
Extrusion (Recommended): For optimal size uniformity, pass the liposome suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., sequentially through 400 nm and then 100 nm filters) 10-20 times.
-
-
Purification:
-
To remove unencapsulated Luteolin, centrifuge the liposome suspension at high speed. The liposomes will form a pellet. Alternatively, use size exclusion chromatography.
-
Resuspend the final liposomal pellet in fresh PBS for use in cell culture.
-
-
Characterization (Self-Validation System):
-
Particle Size & Zeta Potential: Analyze using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (%EE): Lyse a known amount of the purified liposomes with a detergent (e.g., Triton X-100) or a solvent like methanol. Quantify the Luteolin concentration using HPLC. Calculate %EE as: (Amount of Luteolin in liposomes / Initial amount of Luteolin used) * 100. An EE of >85% is considered good for this method.[20]
-
Caption: Experimental workflow for Luteolin liposome preparation.
Strategy 2: Use of Permeation Enhancers
Permeation enhancers are compounds that can transiently and reversibly open the tight junctions between cells or alter the fluidity of the cell membrane, facilitating the entry of other molecules.[25][26]
Q: Can I use a permeation enhancer to improve Luteolin uptake, and what are the risks?
A: Yes, this can be an effective strategy, but it requires careful optimization.
-
Mechanism: Some agents, like low concentrations of Sodium Dodecyl Sulfate (SDS) or natural compounds like chitosan, can modulate tight junctions, increasing paracellular transport.[27][28][29] For instance, surface modification of Luteolin nanocrystals with SDS was shown to open tight junctions in Caco-2 monolayers, enhancing transport.[27][28]
-
Expert Insight & Risks: The therapeutic window for permeation enhancers is often narrow. The concentration required to enhance uptake may be very close to the concentration that causes cytotoxicity or irreversible membrane damage.
-
Self-Validating Protocol:
-
Dose-Response Curve: First, perform a cytotoxicity assay (e.g., MTT or LDH release assay) for the chosen enhancer on your specific cell line to determine its non-toxic concentration range.
-
Co-incubation: Co-administer a non-toxic concentration of the enhancer with Luteolin.
-
Controls are Critical:
-
Control 1: Cells + Luteolin only.
-
Control 2: Cells + Enhancer only.
-
Control 3: Vehicle control.
-
-
Washout & Recovery: After treatment, assess cell viability and morphology to ensure the enhancer's effect is reversible and did not cause permanent damage.
-
Quantify Uptake: Use HPLC to measure the intracellular Luteolin concentration and confirm that the enhancer had the desired effect.
-
References
-
Recent Developments in Luteolin-Loaded Nanoformulations for Enhanced Anti-Carcinogenic Activities: Insights from In Vitro and In Vivo Studies. (2024). MDPI. [Link]
-
Development of Liposomal and Polymeric Nanocarriers for Luteolin Delivery: A Senolytic-Oriented Approach. (2025). MDPI. [Link]
-
Optimizing Luteolin Bioavailability in Nanocapsules. (2025). Patsnap Eureka. [Link]
-
Development of Liposomal and Polymeric Nanocarriers for Luteolin Delivery: A Senolytic-Oriented Approach. Scilit. [Link]
-
Polymerized Luteolin Nanoparticles: Synthesis, Structure Elucidation, and Anti-Inflammatory Activity. (2021). ACS Omega. [Link]
-
Improving Oral Bioavailability of Luteolin Nanocrystals by Surface Modification of Sodium Dodecyl Sulfate. (2021). PubMed. [Link]
-
Assessment of Flavonoid Release with Different Permeation Enhancers. Innovare Academic Sciences. [Link]
-
Polymerized Luteolin Nanoparticles: Synthesis, Structure Elucidation, and Anti-Inflammatory Activity. (2021). PMC - NIH. [Link]
-
Improving Oral Bioavailability of Luteolin Nanocrystals by Surface Modification of Sodium Dodecyl Sulfate. ResearchGate. [Link]
-
Nano-scale drug delivery systems for luteolin: advancements and applications. (2023). PubMed. [Link]
-
Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver. PMC - NIH. [Link]
-
Flavonoid Bioavailability and Attempts for Bioavailability Enhancement. PMC - NIH. [Link]
-
Luteolin nanoparticle in chemoprevention – in vitro and in vivo anticancer activity. NIH. [Link]
-
Recent Developments in Luteolin-Loaded Nanoformulations for Enhanced Anti-Carcinogenic Activities: Insights from In Vitro and In Vivo Studies. (2024). ResearchGate. [Link]
-
Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. (2021). MDPI. [Link]
-
Formulation and Evaluation of Luteolin-Loaded Nanovesicles: In Vitro Physicochemical Characterization and Viability Assessment. (2021). ACS Omega. [Link]
-
Interaction of Flavonoids with Serum Albumin: A Review. (2021). ResearchGate. [Link]
-
Luteolin-Loaded Elastic Liposomes for Transdermal Delivery to Control Breast Cancer: In Vitro and Ex Vivo Evaluations. (2021). PMC - NIH. [Link]
-
How to Significantly Improve Luteolin Solubility. (2025). Patsnap Eureka. [Link]
-
Liposome encapsulated luteolin showed enhanced antitumor efficacy to colorectal carcinoma. (2017). PMC - NIH. [Link]
-
Interaction of Flavonoids with Serum Albumin: A Review. (2020). Bentham Science Publisher. [Link]
-
In vitro mechanism of luteolin suppresses enhanced endothelial permeability. ResearchGate. [Link]
-
Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity. PMC - PubMed Central. [Link]
-
Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides. (2022). RSC Advances. [Link]
-
Analytical determinations of luteolin. CONICET. [Link]
-
Interactions between Flavonoids and Proteins: Effect on the Total Antioxidant Capacity. ResearchGate. [Link]
-
Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes. Springer. [Link]
-
Determining the Intracellular Concentrations of Flavonoids in MDA-MB-231 Cells Using HPLC. CORE. [Link]
-
Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism. (2019). PubMed Central. [Link]
-
Enhancement of flavonoid ability to cross the blood–brain barrier of rats by co-administration with α-tocopherol. (2014). ResearchGate. [Link]
-
The strawberry-derived permeation enhancer pelargonidin enables oral protein delivery. (2023). PNAS. [Link]
-
Quality-Control Analytical Methods: High-Performance Liquid Chromatography. International Journal of Pharmaceutical Compounding. [Link]
-
How to Quantify Luteolin in Herbal Extracts. (2025). Patsnap Eureka. [Link]
-
In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives. Proceedings of the Nutrition Society. [Link]
-
Analytical determinations of luteolin. (2021). PubMed. [Link]
-
Cellular uptake of various flavonoids as visualized by fluorescence... ResearchGate. [Link]
-
Optimization of Extraction of Luteolin from Schisandra chinensis by Ionic Liquid–Enzyme Complex System and Antioxidant Study Analysis. (2022). MDPI. [Link]
-
Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives. PMC - PubMed Central. [Link]
-
Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. NIH. [Link]
-
Analytical determinations of luteolin. ResearchGate. [Link]
Sources
- 1. Recent Developments in Luteolin-Loaded Nanoformulations for Enhanced Anti-Carcinogenic Activities: Insights from In Vitro and In Vivo Studies [mdpi.com]
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- 4. researchgate.net [researchgate.net]
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- 8. Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]
- 13. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
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- 22. Liposome encapsulated luteolin showed enhanced antitumor efficacy to colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one
Welcome to the technical support center for the spectroscopic analysis of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one, a flavonoid commonly known as Luteolin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its analysis and troubleshoot common artifacts. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
I. Troubleshooting Guide: Navigating Common Spectroscopic Artifacts
This section addresses specific issues you may encounter during the spectroscopic analysis of this compound.
UV-Vis Spectroscopy: Unexpected Shifts and Inconsistent Absorbance
Question: My UV-Vis spectrum of this compound shows a shift in the maximum absorption wavelength (λmax) and the absorbance values are not reproducible. What could be the cause?
Answer:
This is a frequent observation and can be attributed to several factors, primarily the sensitivity of the molecule's electronic structure to its microenvironment. The characteristic absorption peaks for this compound are typically found around 255-265 nm (Band II) and 340-350 nm (Band I)[1]. Deviations from these ranges often point to the following:
-
pH Fluctuation: The phenolic hydroxyl groups on the chromen-4-one scaffold are ionizable. Changes in pH will alter the protonation state, leading to significant shifts in the absorption spectra[2][3]. In acidic solutions, the molecule is in its neutral form. As the pH increases and the hydroxyl groups deprotonate, a bathochromic (red) shift is observed due to the increased conjugation of the phenolate ions[2][4]. For instance, moving from an acidic to a basic pH can shift the primary absorption band from 352 nm to 402 nm[2].
-
Self-Validation Protocol: Always prepare your samples in a buffered solution of known and constant pH. If you are comparing spectra, ensure the pH of all samples is identical. A simple test is to measure the pH of your sample before and after the spectroscopic measurement to check for any drift.
-
-
Solvent Polarity: The polarity of the solvent can influence the electronic transitions of the molecule, causing spectral shifts[1][5]. Studies have shown that variations in absorption maxima of up to 15 nm can occur between polar and non-polar solvents[1].
-
Expert Insight: For consistent results, use the same solvent for all measurements and specify the solvent in your experimental records. When comparing your data to literature values, ensure the solvent systems are comparable.
-
-
Compound Degradation: this compound is susceptible to oxidative degradation, especially when exposed to air and light over time[1][6]. Degradation products will have different absorption profiles, leading to changes in the spectrum and a decrease in the expected absorbance.
-
Recommended Practice: Prepare fresh solutions for analysis. If storage is necessary, keep solutions at low temperatures, protected from light, and consider purging with an inert gas like nitrogen or argon.
-
-
Aggregation: Flavonoids can self-associate and form aggregates in solution, which is dependent on concentration and buffer conditions[7]. Aggregation can lead to changes in the absorption spectrum and non-linear Beer-Lambert behavior.
-
Troubleshooting Step: Measure the UV-Vis spectrum at different concentrations. If aggregation is occurring, you may observe deviations from the expected linear relationship between absorbance and concentration.
-
Fluorescence Spectroscopy: Low Quantum Yield and Signal Instability
Question: I am trying to measure the fluorescence of this compound, but the signal is very weak and unstable. How can I improve my measurements?
Answer:
The intrinsic fluorescence of this compound is highly dependent on environmental factors. A weak or unstable signal is a common challenge.
-
pH Dependence of Fluorescence: The fluorescence emission is very weak or even undetectable in acidic solutions (quantum yield < 10⁻⁴) but increases in intensity with rising pH[3][8]. This is due to the deprotonation of the hydroxyl groups, which alters the electronic distribution and enhances the fluorescence quantum yield.
-
Experimental Protocol: To enhance the fluorescence signal, conduct your measurements in a basic buffer (e.g., pH 9.5)[8]. Ensure the pH is stable throughout the experiment.
-
-
Solvent Effects: The solvent polarity can quench or enhance fluorescence[5]. Polar solvents can stabilize the excited state, leading to a red shift in the emission spectrum[5][9].
-
Optimization Strategy: Screen a variety of solvents with different polarities to find the optimal conditions for your application. Methanol or ethanol are common starting points.
-
-
Fluorescence Quenching: The presence of quenchers in your sample, such as dissolved oxygen or heavy metal ions, can significantly reduce the fluorescence intensity.
-
Mitigation Protocol: Degas your solutions by bubbling with nitrogen or argon before measurement to remove dissolved oxygen. If metal ion contamination is suspected, use high-purity solvents and consider the use of a chelating agent like EDTA, unless you are studying metal-flavonoid interactions.
-
-
Photobleaching: Prolonged exposure to the excitation light can lead to photochemical degradation of the molecule, resulting in a decrease in fluorescence intensity over time.
-
Best Practice: Use the lowest excitation power necessary to obtain a good signal-to-noise ratio and minimize the exposure time. Acquire data promptly after exposing the sample to the light source.
-
Mass Spectrometry: Ambiguous Fragmentation Patterns
Question: I am analyzing this compound using ESI-MS/MS in negative ion mode, and I'm unsure how to interpret the fragmentation pattern. What are the expected fragments?
Answer:
The fragmentation of this compound in negative ion mode ESI-MS is well-characterized and primarily proceeds through a retro-Diels-Alder (RDA) reaction in the C-ring[10][11].
-
Primary Fragmentation Pathway (RDA): The most common fragmentation involves the cleavage of the C-ring, leading to the formation of two key fragment ions. For a molecule with a precursor ion [M-H]⁻ at m/z 285, the expected RDA fragments are:
-
Other Characteristic Fragments: You may also observe fragments resulting from neutral losses:
-
Loss of H₂O (m/z 267)
-
Loss of CO (m/z 257)
-
Loss of 2CO₂ (m/z 241)
-
The presence of these characteristic fragments provides a reliable fingerprint for the identification of the this compound scaffold[10].
II. Frequently Asked Questions (FAQs)
Q1: What are the typical UV-Vis absorption maxima for this compound in common solvents?
A1: The absorption maxima are solvent-dependent. Here is a summary of typical values:
| Solvent | Band I (λmax, nm) | Band II (λmax, nm) | Reference |
| Methanol | ~350 | ~255, ~267 | [1] |
| Ethanol | ~347 | ~254, ~267 | [12] |
| Aqueous solution (acidic) | ~352 | ~267 | [2] |
| Aqueous solution (basic) | ~402 | ~267 | [2] |
Q2: How can I confirm the presence of free hydroxyl groups at specific positions using UV-Vis spectroscopy?
A2: You can use shift reagents to probe the location of free hydroxyl groups. This is a classic technique in flavonoid chemistry[13].
-
Sodium Acetate (NaOAc): A bathochromic shift in Band II indicates a free 7-OH group.
-
NaOAc + Boric Acid (H₃BO₃): A bathochromic shift in Band I suggests the presence of an ortho-dihydroxy system on the B-ring (3',4'-OH).
-
Aluminum Chloride (AlCl₃): A large bathochromic shift in Band I indicates a free 5-OH group and/or a free 3-OH group.
-
AlCl₃ + Hydrochloric Acid (HCl): This helps to distinguish between a 5-OH and an ortho-dihydroxy system. The acid will decompose the complex with the ortho-dihydroxy group.
Q3: Is this compound suitable for quantitative analysis by NMR?
A3: Yes, quantitative NMR (qNMR) can be a powerful tool for the analysis of this compound, provided you have a pure standard for comparison. You will need to use a suitable internal standard with a known concentration and select a well-resolved proton signal from this compound that does not overlap with other signals.
Q4: Can I use fluorescence microscopy to visualize this compound in biological samples?
A4: While possible, it can be challenging due to the compound's relatively low native fluorescence and the potential for autofluorescence from the biological matrix[14]. To improve visualization, you can:
-
Use a fluorescence enhancer such as aluminum chloride or diphenylboric acid 2-aminoethyl ester, which can form fluorescent complexes with the flavonoid[15].
-
Select excitation and emission wavelengths carefully to minimize background autofluorescence.
-
Employ spectral unmixing techniques if your microscopy system supports it[14].
III. Visualization of Experimental Workflows and Structures
Troubleshooting Workflow for UV-Vis Spectral Shifts
Caption: Decision workflow for troubleshooting unexpected UV-Vis spectral shifts.
Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways in negative ion ESI-MS.
IV. References
-
Dudek, M. K., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. MDPI. Available at: [Link]
-
Cho, Y.-C., et al. (2021). Tandem mass spectrum and fragmentation patterns of luteolin-7-O-di-glucuronide. ResearchGate. Available at: [Link]
-
Patsnap Eureka. (2025). Measuring Luteolin's Ultraviolet Absorption Potential. Patsnap. Available at: [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0216352). Natural Products Magnetic Resonance Database. Available at: [Link]
-
Oancea, S., et al. (2021). Wide pH Range Potentiometric and Spectrophotometric Investigation into the Acidic Constants of Quercetin, Luteolin and l-Ascorbic Acid in Aqueous Media. MDPI. Available at: [Link]
-
Dudek, M. K., et al. (2022). The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Possible MS fragmentation pathway of luteolin. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). UV-vis spectra of luteolin systems. ResearchGate. Available at: [Link]
-
Miliani, C., et al. (2020). New Insights on the Raman and SERS Spectra of Luteolin under Different Excitation Conditions: Experiments and DFT Calculations. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mass fragmentation patterns of luteolin flavone (A) and kaempherol flavonol (B). ResearchGate. Available at: [Link]
-
Braune, A., et al. (2001). Degradation of Quercetin and Luteolin by Eubacterium ramulus. PMC - NIH. Available at: [Link]
-
Favaro, G., et al. (2005). Acidichromism and Ionochromism of Luteolin and Apigenin, the Main Components of the Naturally Occurring Yellow Weld: A Spectrophotometric and Fluorimetric Study. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E). MDPI. Available at: [Link]
-
Ciesla, L. M., & Waksmundzka-Hajnos, M. (2017). Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. PMC - NIH. Available at: [Link]
-
Iannuzzi, C., et al. (2022). Impact of the Flavonoid Quercetin on β-Amyloid Aggregation Revealed by Intrinsic Fluorescence. PMC - NIH. Available at: [Link]
-
Iannuzzi, C., et al. (2022). Impact of the Flavonoid Quercetin on β-Amyloid Aggregation Revealed by Intrinsic Fluorescence. ACS Publications. Available at: [Link]
-
Paderno, V., et al. (2015). Absorption and Emission of the Apigenin and Luteolin Flavonoids: A TDDFT Investigation. ACS Publications. Available at: [Link]
-
Smith, G. J., et al. (2000). The reflectance spectrum of dried luteolin on cellulose. ResearchGate. Available at: [Link]
-
BMRB. (n.d.). bmse001167 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one. Biological Magnetic Resonance Bank. Available at: [Link]
-
ResearchGate. (n.d.). Aggregating behavior of flavonoids is dependent on buffer conditions. ResearchGate. Available at: [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0262290). Natural Products Magnetic Resonance Database. Available at: [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0269405). Natural Products Magnetic Resonance Database. Available at: [Link]
-
ResearchGate. (n.d.). UV-vis spectra of (a) luteolin and (b) luteolin–manganese(ii) complex. ResearchGate. Available at: [Link]
-
Gallego, A., et al. (2016). Fluorescence properties of flavonoid compounds. Quantification in paprika samples using spectrofluorimetry coupled to second order chemometric tools. PubMed. Available at: [Link]
-
Rahman, M. A., et al. (2022). Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells. Semantic Scholar. Available at: [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]
-
NIH. (2022). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. National Institutes of Health. Available at: [Link]
-
Wiley Analytical Science. (2016). Flavonols and flavonoids: UV spectroscopic analysis. Wiley Analytical Science. Available at: [Link]
-
RSC Publishing. (2017). Fluorescence enhancement of flavonoids and its application in ingredient determination for some traditional Chinese medicines by CE-LIF. Analytical Methods. Available at: [Link]
-
RSC Publishing. (2015). Spectroscopic and electrochemical studies on the evaluation of the radical scavenging activities of luteolin by chelating iron. RSC Advances. Available at: [Link]
-
RSC Publishing. (2021). Crystallization solvent-induced fluorescence tuning by subtle conformational change in a conformationally flexible fluorophore. CrystEngComm. Available at: [Link]
-
ResearchGate. (n.d.). Insight Into the Structure Elucidation of Flavonoids Through UV-Visible Spectral Analysis of Quercetin Derivatives Using Shift Reagents. ResearchGate. Available at: [Link]
-
MDPI. (2020). Simulating Absorption Spectra of Flavonoids in Aqueous Solution: A Polarizable QM/MM Study. MDPI. Available at: [Link]
-
PubMed. (2025). Identification of Flavonoids Using UV-Vis and MS Spectra. PubMed. Available at: [Link]
-
ResearchGate. (2025). Identification of Flavonoids Using UV-Vis and MS Spectra. ResearchGate. Available at: [Link]
-
Semina. (2022). Development and validation of analytical method by spectrophotometry UV-Vis for quantification of flavonoids in leaves of Senna occidentalis Link. Semina: Ciências Exatas e Tecnológicas. Available at: [Link]
-
PMC - PubMed Central. (2022). Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and effects of flavonoid structure variation on amyloid-β aggregation. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one. PubChem. Available at: [Link]
-
MDPI. (2022). Fluorescence Behavior of Fluorenone Derivative in Chlorinated Hydrocarbons: Verification of Solvent Proticity via Fluorescence Spectroscopy. MDPI. Available at: [Link]
-
ResearchGate. (2017). Photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one and 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one using cyclohexane and acetonitrile as solvents. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of a New Analytical Method for 2-(3,4,5-Trihydroxyphenyl)chromen-4-one (Luteolin)
This guide provides a comprehensive framework for the validation of a new analytical method for the quantification of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one, a flavonoid commonly known as Luteolin. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical procedure in accordance with international regulatory standards. This document will objectively compare the performance of a novel Ultra-High-Performance Liquid Chromatography (UHPLC) method with established High-Performance Liquid Chromatography (HPLC) techniques, supported by illustrative experimental data.
Introduction: The Imperative for Rigorous Method Validation
In pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2][3] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and the U.S. Food and Drug Administration (FDA) guidance documents.[1][4][5][6][7][8] The validation process is not a singular event but a continuous lifecycle approach, ensuring data integrity from development through routine application.[7][9]
The subject of this guide, this compound (Luteolin), is a flavonoid with significant therapeutic potential, necessitating precise and accurate quantification in various matrices.[10][11] While numerous HPLC methods exist for Luteolin analysis, advancements in chromatographic technology, such as UHPLC, offer significant improvements in speed, resolution, and sensitivity. This guide will therefore focus on the validation of a new UHPLC-based method and its comparison to traditional HPLC approaches.
Chemical and Physical Properties of the Analyte
-
Systematic Name: this compound
-
Common Name: Luteolin
-
Molecular Formula: C₁₅H₁₀O₆
-
Molecular Weight: 286.24 g/mol
-
CAS Number: 491-70-3
Comparison of Analytical Methods: A New UHPLC Method vs. Conventional HPLC
The following table summarizes the performance characteristics of a newly developed UHPLC method for Luteolin quantification against a typical, established HPLC method. The data presented is illustrative and serves to highlight the potential advantages of adopting modern chromatographic techniques.
| Validation Parameter | New UHPLC Method | Conventional HPLC Method | ICH Q2(R2) Guideline Reference |
| Specificity/Selectivity | Peak Purity > 0.999 (Photodiode Array Detector) | Baseline separation from known impurities | Annex 1 & 2[8] |
| Linearity (r²) | > 0.999 | > 0.995 | Section 2.5[12] |
| Range | 0.1 - 100 µg/mL | 1 - 100 µg/mL | Section 2.6[12] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Section 2.2[12] |
| Precision (RSD%) | Section 2.3[12] | ||
| - Repeatability | < 1.0% | < 2.0% | |
| - Intermediate Precision | < 1.5% | < 2.5% | |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.3 µg/mL | Section 2.4.2[12] |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 1.0 µg/mL | Section 2.4.3[12] |
| Robustness | Unaffected by minor changes in flow rate and column temperature | Minor variations may impact resolution | Section 2.7[12] |
| Run Time | 5 minutes | 20 minutes | Not Applicable |
Experimental Protocols: A Step-by-Step Guide to Method Validation
The following protocols provide a detailed methodology for the validation of the new UHPLC method.
Specificity
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]
Protocol:
-
Prepare a solution of Luteolin reference standard.
-
Prepare a placebo solution (matrix without the analyte).
-
Spike the placebo solution with known impurities and degradation products.
-
Analyze all three solutions using the UHPLC method with a Photodiode Array (PDA) detector.
-
Assess the chromatograms for any co-eluting peaks at the retention time of Luteolin.
-
Perform peak purity analysis on the Luteolin peak in the presence of impurities and degradation products.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[13]
Protocol:
-
Prepare a stock solution of Luteolin reference standard.
-
Perform serial dilutions to prepare at least five concentrations spanning the expected range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]
Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with Luteolin at three different concentration levels (e.g., low, medium, and high).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[13]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of Luteolin at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD%).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD% for the combined data from both studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of Luteolin that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by analyzing a series of diluted solutions of Luteolin.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
Protocol:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 1% organic phase)
-
-
Analyze a sample of Luteolin under each of the modified conditions.
-
Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: A workflow diagram illustrating the sequential stages of analytical method validation.
Conclusion
The validation of an analytical method is a critical process in ensuring the quality and reliability of pharmaceutical data. This guide has provided a comprehensive overview of the validation of a new UHPLC method for the quantification of this compound (Luteolin), in line with international regulatory guidelines. The presented comparison highlights the superior performance of the UHPLC method in terms of speed, sensitivity, and efficiency over conventional HPLC methods. The detailed protocols and visual workflow serve as a practical resource for scientists and researchers in the implementation of robust and defensible analytical procedures.
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Oriental Journal of Chemistry. (2018). HPLC Method of Analysis for Determination and Standardization of Luteolin and Vanillic Acid in Dry Extract of Paronychia Argentea Lam. [Link]
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MDPI. (2023). Optimization of Extraction of Luteolin from Schisandra chinensis by Ionic Liquid–Enzyme Complex System and Antioxidant Study Analysis. [Link]
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A Comparative Guide to Flavonoids in Oncology: Unveiling the Potential of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of cancer research, the exploration of natural compounds as therapeutic agents continues to be a promising frontier. Among these, flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their multifaceted anticancer properties.[1][2][3] This guide provides an in-depth comparison of a lesser-known flavonoid, 2-(3,4,5-Trihydroxyphenyl)chromen-4-one (also known as Tricetin), with three of the most extensively studied flavonoids: quercetin, kaempferol, and luteolin. Our objective is to furnish researchers and drug development professionals with a comprehensive analysis of their respective mechanisms of action, supported by experimental data, to inform future research and therapeutic strategies.
The Flavonoid Family: A Arsenal Against Cancer
Flavonoids exert their anticancer effects through a variety of mechanisms, including the modulation of reactive oxygen species (ROS), induction of apoptosis and cell cycle arrest, and the inhibition of cancer cell proliferation and invasion.[1][3] Their ability to target multiple signaling pathways simultaneously makes them attractive candidates for cancer therapy. This guide will delve into the specifics of how Tricetin and its well-known counterparts navigate the complex cellular machinery to combat malignancy.
This compound (Tricetin): An Emerging Contender
Tricetin is a flavone that, while not as extensively researched as other flavonoids, has demonstrated significant anticancer potential in several preclinical studies.[4][5] Its primary mechanisms of action revolve around the induction of cell cycle arrest and apoptosis, particularly in breast and liver cancer models.
Mechanism of Action: A Closer Look
In human breast adenocarcinoma (MCF-7) cells, Tricetin has been shown to block cell cycle progression at the G2/M phase.[5] This is achieved through the activation of the Ataxia Telangiectasia-Mutated (ATM) pathway, a critical regulator of the DNA damage response. ATM activation leads to the phosphorylation of p53, a tumor suppressor protein, which in turn stabilizes it by reducing its interaction with MDM2. This cascade ultimately results in cell cycle arrest.
Furthermore, Tricetin triggers the mitochondrial apoptotic pathway in MCF-7 cells.[5] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. In the context of human liver cancer cells (Hep G2 and PLC/PRF/5), Tricetin induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of the c-Jun NH2-terminal kinase (JNK) pathway.[6][7] This dual induction of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways highlights its potent pro-apoptotic capabilities.
Beyond apoptosis and cell cycle arrest, Tricetin has also been found to suppress the migration of human oral cancer cells by downregulating matrix metalloproteinase-9 (MMP-9) expression through the mitogen-activated protein kinase (MAPK) signaling pathway.
The Stalwarts: Quercetin, Kaempferol, and Luteolin
Quercetin, kaempferol, and luteolin are among the most ubiquitously studied flavonoids in cancer research, with a vast body of literature supporting their anticancer activities across a wide range of malignancies.
-
Quercetin: Known for its potent antioxidant and anti-inflammatory properties, quercetin's anticancer effects are mediated through multiple pathways. It can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[8][9]
-
Kaempferol: This flavonol has been shown to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest.[10][11][12] It also possesses anti-angiogenic and anti-metastatic properties.
-
Luteolin: Luteolin exhibits broad-spectrum anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis and metastasis.[6][13][14] Its effects are often attributed to its ability to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.[13]
Quantitative Comparison: A Look at the IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Tricetin, quercetin, kaempferol, and luteolin in various cancer cell lines, providing a quantitative basis for comparison.
| Flavonoid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Tricetin | MCF-7 | Breast | Not explicitly stated, but effective at inducing apoptosis. | [5] |
| Hep G2 | Liver | Not explicitly stated, but effective at inducing apoptosis. | [6][7] | |
| PLC/PRF/5 | Liver | Not explicitly stated, but effective at inducing apoptosis. | [6][7] | |
| Quercetin | A549 | Lung | 8.65 (24h), 7.96 (48h), 5.14 (72h) (µg/ml) | [8] |
| H69 | Lung | 14.2 (24h), 10.57 (48h), 9.18 (72h) (µg/ml) | [8] | |
| MCF-7 | Breast | 73 | [15] | |
| MDA-MB-231 | Breast | 85 | [15] | |
| HT-29 | Colon | 81.65 | [9] | |
| Hep G2 | Liver | 50 (µg/ml) | [16] | |
| Kaempferol | MDA-MB-231 | Breast | 43 | [11] |
| BT474 | Breast | >100 | [11] | |
| LNCaP | Prostate | 28.8 | [12] | |
| PC-3 | Prostate | 58.3 | [12] | |
| Huh7 | Liver | 4.75 | [10] | |
| Luteolin | A549 | Lung | 3.1 | [6] |
| TGBC11TKB | Gastric | 1.3 | [6] | |
| A431 | Squamous Cell | 19 | [6] | |
| LoVo | Colon | 66.70 (24h), 30.47 (72h) | [13] | |
| EC1, KYSE450 | Esophageal | 20-60 |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation time and assay methods.
Key Mechanistic Differences and Synergies
While all four flavonoids exhibit pleiotropic anticancer effects, their primary mechanisms of action and potency can vary depending on the cancer type and cellular context.
Figure 2. Step-by-step workflow for the MTT cell viability assay.
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [14] Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the flavonoid for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [10][13] Protocol:
-
Cell Treatment: Treat cells with the flavonoid as required.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion and Future Directions
The evidence presented in this guide underscores the significant potential of this compound (Tricetin) as a valuable addition to the arsenal of anticancer flavonoids. Its distinct mechanisms of action, particularly its targeted effects on the ATM/p53 and ROS/JNK pathways, warrant further investigation. While quercetin, kaempferol, and luteolin remain cornerstones of flavonoid research, the exploration of less-characterized compounds like Tricetin could unveil novel therapeutic avenues.
Future research should focus on elucidating the precise IC50 values of Tricetin in a broader range of cancer cell lines, including those of the liver, to enable more direct and robust comparisons. In vivo studies are also essential to validate the preclinical findings and to assess the bioavailability and therapeutic efficacy of Tricetin in animal models. Furthermore, combination studies exploring the synergistic effects of Tricetin with conventional chemotherapeutic agents could pave the way for more effective and less toxic cancer treatments. The continued and rigorous investigation of these natural compounds holds immense promise for the future of oncology drug discovery.
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cross-validation of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one bioactivity in different cell lines
<A> ## A Researcher's Guide to Cross-Validating the Bioactivity of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one Across Diverse Cell Lines
Introduction: The Imperative of Context in Bioactivity Screening
This compound, a flavonoid commonly known as Luteolin, is a widely distributed phytochemical found in numerous fruits, vegetables, and medicinal herbs.[1][2] Extensive research has illuminated its potential as a therapeutic agent, demonstrating significant anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The anticancer effects of Luteolin are attributed to its ability to induce apoptosis (programmed cell death), inhibit cancer cell proliferation, and prevent metastasis by modulating a variety of cellular signaling cascades.[1][2][3] However, the bioactivity of any compound is not absolute; it is profoundly influenced by the unique molecular landscape of the biological system in which it acts.
This guide provides a framework for the cross-validation of Luteolin's bioactivity in different cell lines. Cross-validation—the practice of testing a compound's effects across multiple, distinct cell lines—is a cornerstone of rigorous preclinical research. It allows investigators to move beyond a single-model observation to understand the breadth, specificity, and potential differential effects of a therapeutic candidate. By comparing responses in cancerous versus non-cancerous cells, or across different types of cancer, researchers can gain critical insights into a compound's mechanism of action, its therapeutic window, and its potential for off-target effects. This guide will detail the experimental rationale, provide robust, step-by-step protocols for key assays, and offer a strategy for interpreting comparative data.
PART 1: Mechanistic Landscape of Luteolin
Luteolin exerts its biological effects by interacting with a complex network of intracellular signaling pathways.[1][2] A foundational understanding of these pathways is essential for designing experiments and interpreting results.
-
Anticancer Mechanisms: Luteolin's anticancer activity is multifaceted. It can induce apoptosis by modulating the expression of Bcl-2 family proteins (upregulating pro-apoptotic Bax while downregulating anti-apoptotic Bcl-2), activating caspases, and inducing DNA damage.[1][5][6] Furthermore, it can arrest the cell cycle, often at the G1 or G2/M phase, by affecting the expression of cyclins and cyclin-dependent kinases (CDKs).[1][3] Key signaling pathways implicated in these processes include the p53, PI3K/Akt, and MAPK pathways.[2][4][7]
-
Anti-inflammatory Signaling: Chronic inflammation is a known driver of many diseases, including cancer.[8][9][10] Luteolin demonstrates potent anti-inflammatory effects primarily by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway.[1][4][11] Under normal conditions, NF-κB is held inactive in the cytoplasm. Pro-inflammatory stimuli lead to the degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes like TNF-α, IL-6, iNOS, and COX-2.[8][11][12] Luteolin can block the degradation of IκBα, thereby preventing NF-κB activation.[4][11]
-
Antioxidant Response: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and cellular antioxidant defenses, can damage cellular components and contribute to disease pathogenesis.[6] Luteolin can act as an antioxidant by directly scavenging ROS and by activating the Nrf2-antioxidant response element (ARE) signaling pathway.[13][14][15] Nrf2 is a transcription factor that controls the expression of numerous protective antioxidant and detoxification enzymes.[13][16][17]
Visualizing Key Signaling Pathways
To better understand these interactions, the following diagrams illustrate two central pathways modulated by Luteolin.
Caption: Luteolin's anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Caption: Luteolin's antioxidant mechanism via activation of the Nrf2 pathway.
PART 2: Experimental Design for Cross-Validation
A robust cross-validation study requires careful planning, from cell line selection to the final data analysis.
Rationale for Cell Line Selection
The choice of cell lines is the most critical variable in a cross-validation study. The panel should be designed to answer specific biological questions. Consider the following comparisons:
-
Cancer vs. Non-Cancerous: To assess cancer-specific cytotoxicity, compare a cancer cell line with its non-cancerous counterpart from the same tissue of origin (e.g., colon cancer HT-29 vs. normal colon FHC cells).[15] This comparison is vital for estimating the therapeutic index.
-
Across Different Cancer Types: To understand the breadth of anticancer activity, test Luteolin on a panel of cell lines from different malignancies (e.g., breast cancer MCF-7, lung cancer A549, and prostate cancer PC-3).
-
Within the Same Cancer Type: To investigate sensitivity based on molecular subtype, use multiple cell lines from the same cancer with different genetic backgrounds (e.g., p53 wild-type vs. p53-mutant cancer cells).[7]
Experimental Workflow
A typical workflow for cross-validating Luteolin's bioactivity involves a tiered approach, starting with broad screening for cytotoxicity and moving towards more specific mechanistic assays.
Caption: General experimental workflow for cross-validating Luteolin bioactivity.
PART 3: Core Bioactivity Protocols
The following protocols are foundational for assessing the anticancer, anti-inflammatory, and antioxidant activities of Luteolin.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[18]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Luteolin in culture medium. Remove the old medium from the wells and add 100 µL of the Luteolin dilutions (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against Luteolin concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[22][23] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Methodology:
-
Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat cells with Luteolin at concentrations around the predetermined IC₅₀ value for 24-48 hours. Include both negative (vehicle) and positive controls.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at ~500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.[21]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer.[23][24]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[21] Gently vortex the cells.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[21][23]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[21][23]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: The cell cycle distribution of a population can be analyzed by flow cytometry.[25][26] Cells are fixed and stained with a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA.[25] The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[25][26][27]
Methodology:
-
Cell Treatment: Seed and treat cells with Luteolin as described for the apoptosis assay.
-
Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization. Centrifuge and wash once with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently.[28] Incubate at -20°C for at least 2 hours (or overnight).[27][29]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[28] The RNase is crucial to prevent staining of double-stranded RNA.[25]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events per sample. Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.[28]
PART 4: Comparative Data Analysis and Interpretation
Summarizing the quantitative data in tables allows for a clear, objective comparison of Luteolin's performance across the selected cell lines.
Table 1: Comparative Cytotoxicity of Luteolin (IC₅₀ Values in µM)
| Cell Line | Type | p53 Status | IC₅₀ at 48h (µM) |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | 25.5 ± 2.1 |
| MDA-MB-231 | Breast Adenocarcinoma | Mutant | 48.2 ± 3.5 |
| HT-29 | Colorectal Adenocarcinoma | Mutant | 35.8 ± 2.9 |
| FHC | Normal Fetal Colon | Wild-Type | > 100 |
Data are presented as mean ± SD from three independent experiments and are hypothetical for illustrative purposes.
Table 2: Apoptosis and Cell Cycle Arrest Induced by Luteolin (48h Treatment)
| Cell Line | Luteolin (µM) | % Apoptotic Cells (Annexin V+) | % G2/M Arrest |
| MCF-7 | 0 (Vehicle) | 4.1 ± 0.5 | 12.3 ± 1.1 |
| 25 | 35.6 ± 2.8 | 45.7 ± 3.3 | |
| MDA-MB-231 | 0 (Vehicle) | 5.2 ± 0.7 | 14.1 ± 1.5 |
| 50 | 22.4 ± 2.1 | 28.9 ± 2.5 | |
| FHC | 0 (Vehicle) | 3.8 ± 0.4 | 11.8 ± 1.0 |
| 50 | 6.5 ± 0.9 | 13.5 ± 1.2 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Interpreting the Differential Bioactivity
The hypothetical data above illustrates key principles of cross-validation.
-
Cancer Selectivity: Luteolin shows significantly higher potency (lower IC₅₀) against cancer cell lines (MCF-7, MDA-MB-231, HT-29) compared to the non-cancerous FHC line, suggesting a favorable therapeutic window.[15]
-
Influence of Genetic Background: The higher IC₅₀ and reduced apoptotic response in the p53-mutant MDA-MB-231 cells compared to the p53 wild-type MCF-7 cells suggest that Luteolin's mechanism may be, at least in part, p53-dependent.[7] This highlights how a specific mutation can confer relative resistance.
-
Correlation of Effects: The potent induction of both apoptosis and G2/M cell cycle arrest in MCF-7 cells at the IC₅₀ concentration provides a mechanistic link to the observed cytotoxicity.
Conclusion and Future Directions
This guide outlines a systematic approach to the cross-validation of this compound (Luteolin) bioactivity. By employing a rationally selected panel of cell lines and a suite of standardized assays, researchers can build a comprehensive profile of the compound's effects. The differential activities observed across various cell lines are not inconsistencies but rather valuable data points that illuminate the compound's mechanism of action and its potential clinical applications. Future studies should aim to validate these in vitro findings using in vivo models, such as xenografts in nude mice, to confirm the therapeutic potential of Luteolin in a more complex biological system.[7]
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A Comparative Guide for Researchers: Natural vs. Synthetic 2-(3,4,5-Trihydroxyphenyl)chromen-4-one
In the landscape of phytochemical research and drug development, 2-(3,4,5-Trihydroxyphenyl)chromen-4-one, a flavonoid commonly known as Luteolin, is a molecule of significant interest. Its extensive pharmacological profile, which includes anti-inflammatory, antioxidant, and anticancer activities, makes it a compelling candidate for therapeutic development.[1][2][3] A pivotal, yet often overlooked, decision in the research workflow is the choice of sourcing Luteolin: should one utilize the compound isolated from natural botanical sources or a chemically synthesized version?
This guide provides an in-depth, objective comparison between natural and synthetic Luteolin. It is designed to equip researchers, scientists, and drug development professionals with the necessary experimental data, protocols, and logical frameworks to make an informed decision that aligns with the scientific rigor and objectives of their study.
Foundational Understanding: Luteolin's Significance
Luteolin is a flavone, a subclass of flavonoids, that is widely distributed throughout the plant kingdom. It is found in many fruits, vegetables, and medicinal herbs.[3][4] Its biological effects are largely attributed to its chemical structure, which enables it to act as a potent antioxidant, scavenging free radicals and modulating critical cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.[1][3][5] For instance, Luteolin has been shown to inhibit key inflammatory mediators like tumor necrosis factor-alpha (TNF-α), various interleukins (ILs), and cyclooxygenase-2 (COX-2).[5][6] This is achieved by targeting signaling cascades such as the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways.[5][7][8]
The Origin Story: Natural Extraction vs. Chemical Synthesis
The provenance of a chemical compound can profoundly influence its purity, impurity profile, and ultimately, its observed biological activity. A clear understanding of the distinct methodologies for obtaining natural and synthetic Luteolin is essential.
Natural Luteolin: The Botanical Approach
Luteolin is abundant in dietary sources such as celery, peppers, olive oil, peppermint, and chamomile.[2][9] The process of isolating Luteolin from these complex matrices involves extraction with organic solvents, followed by multi-step purification, typically employing various chromatographic techniques.
Experimental Workflow: Extraction and Purification of Natural Luteolin
Caption: Generalized workflow for the extraction and purification of Luteolin from botanical sources.
The principal advantage of this approach is that the compound exists in its native form. However, achieving high purity (>98%) is a significant challenge. Natural extracts invariably contain a profile of co-extracted phytochemicals, such as other flavonoids or plant glycosides.[10] While sometimes these mixtures may offer synergistic benefits, for mechanistic studies they introduce confounding variables, making it difficult to attribute an observed effect solely to Luteolin.
Synthetic Luteolin: The Laboratory Approach
Chemical synthesis provides a highly controlled and scalable method for producing Luteolin. Synthetic strategies, such as those involving the Baker-Venkataraman rearrangement or other related chalcone cyclization methods, allow for the precise construction of the flavonoid backbone from well-defined chemical precursors.
Experimental Workflow: Chemical Synthesis of Luteolin
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structure-activity relationship of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one and its analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of Luteolin in Drug Discovery
Luteolin, a naturally occurring flavone with the chemical structure 2-(3',4',5,7-tetrahydroxyphenyl)chromen-4-one, is a ubiquitous compound in the plant kingdom, found in a variety of fruits, vegetables, and medicinal herbs.[1] Its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities, have positioned it as a significant lead compound in drug discovery and development.[2][3] The therapeutic potential of luteolin is intrinsically linked to its chemical structure, and understanding the structure-activity relationship (SAR) of luteolin and its analogues is paramount for the rational design of more potent and selective therapeutic agents.[4]
This guide provides an in-depth comparison of luteolin and its analogues, elucidating how subtle modifications to its core structure influence its biological activities. We will delve into the experimental data that underpins these relationships, provide detailed protocols for key assays, and visualize complex biological pathways to offer a comprehensive resource for researchers in the field.
Deciphering the Structure-Activity Relationship of Luteolin Analogues
The biological activity of luteolin and its derivatives is dictated by the arrangement and nature of functional groups on its flavonoid scaffold. Key structural features that govern its efficacy include the hydroxylation pattern of the B-ring, the presence of a C2-C3 double bond in the C-ring, and substitutions on the A and C rings.
The Crucial Role of B-Ring Hydroxylation in Antioxidant Activity
The antioxidant capacity of flavonoids is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals, thereby stabilizing them.[5] The catechol moiety (ortho-dihydroxy groups) on the B-ring of luteolin is a critical determinant of its potent antioxidant activity.[6] This is because the resulting phenoxyl radical is stabilized by delocalization of the unpaired electron across the flavonoid backbone and through the formation of an intramolecular hydrogen bond. Glycosylation of one or both of these hydroxyl groups, as seen in some natural analogues, generally leads to a significant decrease in antioxidant activity.[7]
Anticancer Activity: A Multifactorial SAR
The anticancer effects of luteolin and its analogues are more complex, involving interactions with multiple cellular targets and signaling pathways.[8] While the antioxidant properties contribute to its chemopreventive effects, other structural features are crucial for its cytotoxic and anti-proliferative activities.
Key SAR observations for anticancer activity include:
-
Hydroxylation Pattern: The number and position of hydroxyl groups influence anticancer potency. Luteolin, with its four hydroxyl groups, is often among the most effective flavonoids against various cancer cell lines.[8]
-
Glycosylation: The addition of a sugar moiety can impact the bioavailability and activity of the parent flavonoid. For instance, luteolin-7-O-glucoside (cynaroside) has shown comparable or slightly reduced cytotoxicity compared to luteolin in some cancer cell lines.[8]
-
C-Ring Unsaturation: The double bond between C2 and C3 in the C-ring, in conjunction with the 4-keto group, is important for the anticancer activity of many flavonoids.
The following table summarizes the comparative biological activities of luteolin and some of its representative analogues, with supporting IC50 values from various studies.
| Compound | Structure | Biological Activity | Cell Line | IC50 (µM) | Reference(s) |
| Luteolin | 2-(3',4'-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | Anticancer | A549 (Lung) | 3.1 | [8] |
| Anticancer | B16 4A5 (Melanoma) | 2.3 | [8] | ||
| Anticancer | CCRF-HSB-2 (T-cell Leukemia) | 2.0 | [8] | ||
| Anticancer | TGBC11TKB (Gastric) | 1.3 | [8] | ||
| Anticancer | GLC4 (Lung) | 40.9 | [8] | ||
| Anticancer | COLO 320 (Colon) | 32.5 | [8] | ||
| Anticancer | A549 (NSCLC) | 41.59 (24h), 27.12 (48h) | [7] | ||
| Anticancer | H460 (NSCLC) | 48.47 (24h), 18.93 (48h) | [7] | ||
| Antioxidant (DPPH) | - | 9.4 (in acetone) | [9][10] | ||
| Luteolin-7-O-glucoside (Cynaroside) | Luteolin with glucose at C7-OH | Anticancer | GLC4 (Lung) | Similar to Luteolin | [8] |
| Anticancer | COLO 320 (Colon) | Similar to Luteolin | [8] | ||
| Anti-inflammatory | Thromboxane & Leukotriene Synthesis | Moderate Inhibition | [6] | ||
| Luteolin 6-C-β-D-glucoside (Isoorientin) | Luteolin with glucose at C6 | Anti-inflammatory | Thromboxane Synthesis | Selective good activity | [6] |
| Luteolin 6-C-α-L-arabinoside | Luteolin with arabinose at C6 | Antioxidant (DPPH) | - | Comparable to Quercetin | [11] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.
Mechanisms of Action: A Look at Key Signaling Pathways
Luteolin exerts its biological effects by modulating a variety of cellular signaling pathways. Its anticancer activity, in particular, is attributed to its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress angiogenesis (the formation of new blood vessels that supply tumors).
A critical pathway often targeted by luteolin is the PI3K/Akt signaling pathway , which is frequently overactive in many types of cancer, promoting cell survival and proliferation. Luteolin has been shown to inhibit this pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[12][13][14] This ultimately triggers the caspase cascade, culminating in apoptotic cell death.[15]
Caption: Luteolin's inhibition of the PI3K/Akt pathway.
Experimental Protocols: A Guide to Key Assays
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for two key assays used to evaluate the antioxidant and anticancer activities of luteolin and its analogues.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method for determining the free radical scavenging capacity of a compound. The principle is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant, which results in a color change from purple to yellow, measured spectrophotometrically.
Workflow for DPPH Assay:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark, light-protected container.
-
Prepare a stock solution of the test compound (luteolin or its analogue) in a suitable solvent (e.g., methanol or DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.
-
Add an equal volume of the test compound solution at different concentrations to the respective wells.
-
For the control, add the same volume of the solvent used to dissolve the test compound instead of the test solution.
-
For the blank, add the solvent only.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Plot a graph of % inhibition versus the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.
-
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound (luteolin or its analogue) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank (media only).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.[2][16][17]
-
Conclusion and Future Perspectives
The structure-activity relationship of luteolin and its analogues provides a valuable framework for the development of novel therapeutic agents. The core flavone structure, particularly the hydroxylation pattern of the B-ring, is a key determinant of its potent antioxidant and anticancer activities. By understanding how structural modifications impact biological function, researchers can rationally design and synthesize new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Future research should focus on exploring a wider range of structural modifications, including the introduction of different functional groups at various positions on the flavonoid scaffold. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for advancing their clinical translation. The experimental protocols and SAR insights provided in this guide serve as a foundational resource to support these endeavors and accelerate the discovery of next-generation flavonoid-based therapeutics.
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Ahmadi, S. M., Farhoosh, R., Sharif, A., & Rezaie, M. (2020). Structure-Antioxidant Activity Relationships of Luteolin and Catechin. Journal of Food Science, 85(2), 298–305. [Link]
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Ahmadi, S. M., Farhoosh, R., Sharif, A., & Rezaie, M. (2020). Structure‐Antioxidant Activity Relationships of Luteolin and Catechin. Journal of food science. [Link]
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Jeong, Y. J., et al. (2017). Luteolin Inhibits Proliferation and Induces Apoptosis of Human Placental Choriocarcinoma Cells by Blocking the PI3K/AKT Pathway and Regulating Sterol Regulatory Element Binding Protein Activity. Biology of reproduction, 97(2), 241-252. [Link]
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Matsuta, T., et al. (2011). Biological activity of luteolin glycosides and tricin from Sasa senanensis Rehder. In vivo (Athens, Greece), 25(4), 623-629. [Link]
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Kim, K., et al. (2017). Luteolin induces apoptotic cell death via antioxidant activity in human colon cancer cells. International journal of oncology, 51(3), 903-911. [Link]
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Zhang, L., et al. (2024). Luteolin blocks the ROS/PI3K/AKT pathway to inhibit mesothelial-mesenchymal transition and reduce abdominal adhesions. Journal of Translational Medicine, 22(1), 1-15. [Link]
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Li, Y., et al. (2024). Luteolin enhances drug chemosensitivity by downregulating the FAK/PI3K/AKT pathway in paclitaxel-resistant esophageal squamous cell carcinoma. Oncology Letters, 28(1), 1-12. [Link]
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Shintani, T., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology, 13(3), 440-447. [Link]
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Odontuya, G., Hoult, J. R., & Houghton, P. J. (2005). Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides. Phytotherapy research, 19(9), 782-786. [Link]
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Gendaram, O. (2005). Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides. Phytotherapy Research, 19(9), 782-786. [Link]
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Liu, Y., et al. (2024). Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments. Journal of Gastrointestinal Oncology, 15(5), 1-19. [Link]
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Ahmadi, S. M., et al. (2020). Structure‐Antioxidant Activity Relationships of Luteolin and Catechin. Journal of Food Science, 85(2), 298-305. [Link]
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Dirgantara, S., et al. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical. Pharmacia, 69(4), 981-988. [Link]
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Carullo, G., et al. (2020). New Oleoyl Hybrids of Natural Antioxidants: Synthesis and In Vitro Evaluation as Inducers of Apoptosis in Colorectal Cancer Cells. Molecules, 25(22), 5439. [Link]
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Seelinger, G., et al. (2008). Anti-Oxidant, Anti-Inflammatory and Anti-Allergic Activities of Luteolin. Planta medica, 74(14), 1667-1677. [Link]
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Imran, M., et al. (2022). Luteolin, a potent anticancer compound: from chemistry to cellular interactions and synergetic perspectives. Cancers, 14(21), 5373. [Link]
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A Head-to-Head Comparison for Researchers: 2-(3,4,5-Trihydroxyphenyl)chromen-4-one (Tricetin) vs. Doxorubicin in Breast Cancer Models
This guide provides a comprehensive, head-to-head technical comparison of the naturally occurring flavonoid, 2-(3,4,5-Trihydroxyphenyl)chromen-4-one, commonly known as Tricetin, and the standard chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals interested in the potential of novel compounds in oncology, with a specific focus on breast cancer.
Here, we delve into the mechanistic underpinnings of both compounds, present available in-vitro efficacy data, and provide detailed, field-tested experimental protocols to enable researchers to conduct their own comparative studies. Our objective is to offer a scientifically rigorous resource that not only compares these two molecules but also explains the causality behind the experimental choices, ensuring a self-validating system of protocols.
Introduction to the Contenders
This compound (Tricetin): The Natural Challenger
Tricetin is a flavone, a subclass of flavonoids, found in various plants.[1] As a polyphenolic compound, it has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and, most notably for this guide, anticancer properties.[1][2] Its potential as an anticancer agent is attributed to its ability to modulate multiple cellular signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.[2] This guide will focus on its effects on the human breast adenocarcinoma cell line, MCF-7, a well-established model in breast cancer research.
Doxorubicin: The Gold Standard
Doxorubicin is an anthracycline antibiotic and one of the most widely used and effective chemotherapeutic agents for a variety of cancers, including breast cancer.[3][4] Its potent anticancer activity has made it a cornerstone of many chemotherapy regimens for decades.[3] However, its clinical use is often limited by significant side effects, most notably cardiotoxicity.[5] Doxorubicin's primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and induction of apoptosis.[5][6]
Mechanisms of Action: A Tale of Two Pathways
The anticancer effects of Tricetin and Doxorubicin stem from their distinct interactions with cellular machinery, ultimately leading to the demise of cancer cells.
Tricetin: A Multi-Targeted Approach
Tricetin's anticancer activity is multifaceted. In human breast adenocarcinoma MCF-7 cells, it has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase and triggering apoptosis.[2] This is associated with the activation of the Ataxia-Telangiectasia Mutated (ATM) protein, a key regulator of the DNA damage response.[2] Activated ATM phosphorylates p53, leading to its stabilization and the subsequent transcription of genes involved in cell cycle arrest and apoptosis.[2] Furthermore, Tricetin can induce the mitochondrial apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins and activation of caspase-9.[2]
Doxorubicin: A Potent DNA Damager
Doxorubicin's primary mode of action is its ability to intercalate into the DNA of cancer cells.[6] This physical insertion between base pairs disrupts DNA replication and transcription.[6] Crucially, Doxorubicin also inhibits the enzyme topoisomerase II, which is essential for relieving torsional stress in DNA during replication.[6][7] By stabilizing the topoisomerase II-DNA complex after it has created a double-strand break, Doxorubicin prevents the re-ligation of the DNA, leading to the accumulation of DNA damage.[7] This extensive DNA damage triggers the intrinsic apoptotic pathway, often involving the activation of p53 and the release of cytochrome c from the mitochondria, ultimately leading to caspase activation and cell death.[8][9]
Quantitative Comparison of In-Vitro Cytotoxicity
A critical aspect of comparing two potential anticancer agents is their cytotoxic potency, often quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population.
Important Note on Comparative Data: To date, a direct head-to-head study comparing the IC50 values of Tricetin and Doxorubicin on the MCF-7 cell line under identical experimental conditions has not been identified in the peer-reviewed literature. The following table presents IC50 values for each compound on MCF-7 cells as reported in separate studies. It is crucial to interpret this data with caution, as IC50 values can vary significantly based on experimental parameters such as cell passage number, seeding density, treatment duration, and the specific assay used. This highlights a critical knowledge gap and underscores the need for direct comparative research.
| Compound | Cell Line | Assay | Incubation Time | IC50 Value | Source |
| Tricetin | MCF-7 | MTT Assay | 48 hours | Not explicitly stated as an IC50 value, but significant cytotoxicity observed at various concentrations. | [3][10] |
| Doxorubicin | MCF-7 | MTT Assay | 48 hours | ~1 µM | [11] |
| Doxorubicin | MCF-7 | MTT Assay | Not Specified | 0.133 µM | [7] |
The lack of a precise IC50 value for Tricetin on MCF-7 cells in the available literature prevents a direct quantitative comparison with Doxorubicin. However, studies do indicate that Tricetin induces apoptosis and cell cycle arrest in this cell line, suggesting anticancer activity.[2]
Experimental Protocols for Head-to-Head Comparison
To facilitate direct comparative studies, we provide the following detailed, step-by-step protocols for key in-vitro assays.
Cell Viability Assessment (MTT Assay)
This assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Objective: To determine and compare the IC50 values of Tricetin and Doxorubicin on MCF-7 cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Tricetin and Doxorubicin in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours (or other desired time points) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Objective: To compare the effects of Tricetin and Doxorubicin on the cell cycle progression of MCF-7 cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with Tricetin, Doxorubicin (at their respective IC50 concentrations), and a vehicle control for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. While gently vortexing, add 3-5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Analysis of Apoptosis-Related Proteins by Western Blotting
This method allows for the detection and quantification of specific proteins involved in the apoptotic cascade.
Objective: To investigate the effects of Tricetin and Doxorubicin on the expression of key apoptosis-related proteins (e.g., cleaved caspases, Bcl-2 family members).
Step-by-Step Methodology:
-
Protein Extraction: Treat MCF-7 cells with Tricetin, Doxorubicin, and a vehicle control. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Summary and Future Directions
This guide provides a foundational framework for the comparative analysis of Tricetin and Doxorubicin as potential anticancer agents for breast cancer. While Doxorubicin remains a potent and widely used chemotherapeutic, its associated toxicities drive the search for novel, less toxic alternatives. Tricetin, with its multi-targeted mechanism of action, presents an interesting profile.
The key takeaway for researchers is the critical need for direct, head-to-head comparative studies. The provided protocols offer a standardized approach to generate reliable and reproducible data to fill this knowledge gap. Future research should focus on:
-
Directly comparing the IC50 values of Tricetin and Doxorubicin on a panel of breast cancer cell lines, including those with different molecular subtypes.
-
Investigating the synergistic or antagonistic effects of combining Tricetin with Doxorubicin.
-
Elucidating the detailed molecular mechanisms of Tricetin-induced apoptosis and cell cycle arrest.
-
Evaluating the in-vivo efficacy and toxicity of Tricetin in preclinical animal models of breast cancer.
By systematically addressing these research questions, the scientific community can better ascertain the potential of Tricetin as a standalone or adjuvant therapy in the fight against breast cancer.
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Effect of quercetin on doxorubicin cytotoxicity in sensitive and resistant human MCF7 breast cancer cell lines. (n.d.). Retrieved from [Link]
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Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). Retrieved from [Link]
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A Researcher's Guide to Confirming the Binding Affinity of Myricetin to its Target Enzyme: A Comparative Analysis
In the dynamic field of drug discovery and development, the precise characterization of interactions between small molecules and their protein targets is paramount. This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals focused on confirming the binding affinity of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one , commonly known as Myricetin , to a target enzyme.
Myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] A crucial step in harnessing its therapeutic potential lies in understanding its molecular interactions. This guide will delve into the experimental methodologies for quantifying the binding affinity of Myricetin and compare its performance against other structurally related and functionally similar flavonoids: Quercetin, Luteolin, Kaempferol, and Apigenin .
The Centrality of Binding Affinity in Drug Discovery
Binding affinity, typically expressed as the dissociation constant (Kd), is a fundamental parameter that quantifies the strength of the interaction between a ligand (e.g., Myricetin) and its target protein. A lower Kd value signifies a stronger binding affinity. Accurate determination of Kd is critical for:
-
Target Validation: Confirming that a molecule interacts with its intended target.
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications affect binding potency.
-
Lead Optimization: Selecting and refining candidate molecules with optimal binding characteristics.
-
Predicting In Vivo Efficacy: While not the sole determinant, binding affinity is a key contributor to a drug's potential therapeutic effect.
Choosing the Right Tool: A Comparative Overview of Binding Affinity Assays
Several biophysical techniques can be employed to measure binding affinity. The choice of method depends on factors such as the properties of the interacting molecules, the required throughput, and the level of thermodynamic detail desired. Here, we compare three widely used and powerful techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
| Technique | Principle | Key Parameters Obtained | Advantages | Considerations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a macromolecule.[2][3] | Kd, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[4] | Label-free, in-solution measurement, provides a complete thermodynamic profile.[4][5] | Requires relatively large amounts of sample, lower throughput.[3] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized analyte.[6][7] | Kd, Association rate constant (ka), Dissociation rate constant (kd) | Real-time, label-free analysis, high sensitivity, requires small sample volumes.[6][7] | Immobilization of one binding partner may affect its conformation and activity. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner.[5][8] | Kd, IC50 (in competitive assays) | Homogeneous assay (no separation steps), high throughput, requires small sample volumes.[5][9] | Requires a fluorescently labeled ligand, potential for interference from fluorescent compounds. |
Comparative Binding Affinity Analysis: Flavonoids and Cyclin-Dependent Kinase 6 (CDK6)
To provide a practical comparison, we will focus on the interaction of Myricetin and its flavonoid counterparts with Cyclin-Dependent Kinase 6 (CDK6) . Dysregulation of CDK6 is implicated in the progression of various cancers, making it a significant therapeutic target.[10] Flavonoids have been shown to inhibit the activity of several protein kinases, including CDKs.[11]
The following table summarizes the available binding affinity data for Myricetin and its selected alternatives against CDK6. It is important to note that while experimentally determined Kd values are the gold standard for comparing binding affinity, IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) are also widely reported and provide a valuable measure of potency. Molecular docking binding energies, while theoretical, can offer insights into the potential binding modes and relative affinities.
| Flavonoid | Binding Affinity to CDK6 | Reference |
| Myricetin | In Silico Binding Energy: -9.5 kcal/mol | [12] |
| Quercetin | Kd: 1.70 µM (calculated from Ka of 5.88 x 105 M-1) | [13] |
| IC50: 5.89 µM | [14] | |
| Luteolin | In Silico Binding Energy: -9.9 kcal/mol | [12] |
| Kaempferol | In Silico Binding Energy: -9.3 kcal/mol | [12] |
| Apigenin | In Silico Binding Energy: -9.2 kcal/mol | [12] |
Note: The binding energies are from molecular docking studies and represent theoretical affinities. The Kd for Quercetin was derived from an experimentally determined association constant (Ka). The IC50 value for Quercetin is also from experimental data. The absence of experimental Kd values for all compounds against CDK6 in a single study highlights a common challenge in comparative analysis and underscores the importance of conducting head-to-head experimental validation.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the three key binding affinity assays.
Isothermal Titration Calorimetry (ITC) Workflow
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the target enzyme (e.g., recombinant human CDK6) at a known concentration (typically 10-50 µM) in a suitable buffer (e.g., PBS or HEPES).
-
Prepare a solution of the ligand (e.g., Myricetin) at a concentration 10-20 times that of the enzyme in the exact same buffer.
-
Thoroughly degas both solutions to prevent bubble formation in the calorimeter.
-
-
Instrument Setup:
-
Clean the sample and reference cells of the ITC instrument thoroughly.
-
Load the enzyme solution into the sample cell and the buffer into the reference cell.
-
Load the ligand solution into the injection syringe.
-
Allow the instrument to equilibrate at the desired experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, precise injections (e.g., 2-10 µL) of the ligand solution into the sample cell.
-
The instrument will measure the minute heat changes (endothermic or exothermic) that occur upon binding after each injection.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[15]
-
Surface Plasmon Resonance (SPR) Workflow
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
Detailed Protocol:
-
Preparation:
-
Immobilize the target enzyme (ligand) onto a suitable sensor chip surface (e.g., via amine coupling).
-
Prepare a series of concentrations of the small molecule (analyte, e.g., Myricetin) in a suitable running buffer.
-
-
Binding Analysis:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject the analyte solution over the sensor surface for a defined period to monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The real-time binding data is presented as a sensorgram, which plots the response units (RU) against time.[16]
-
The association and dissociation curves are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).[16]
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.[16]
-
Fluorescence Polarization (FP) Workflow
Caption: Fluorescence Polarization (FP) competition assay workflow.
Detailed Protocol:
-
Assay Preparation:
-
A fluorescently labeled ligand (tracer) with known binding to the target enzyme is required.
-
Prepare a solution of the target enzyme and the tracer at fixed concentrations.
-
Prepare a serial dilution of the unlabeled competitor (e.g., Myricetin).
-
-
Competition Assay:
-
In a microplate, mix the enzyme, tracer, and varying concentrations of the competitor.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader. The displacement of the fluorescent tracer by the unlabeled competitor will result in a decrease in the FP signal.[17]
-
-
Data Analysis:
-
Plot the FP signal as a function of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound tracer.
-
The inhibition constant (Ki), which is a measure of the binding affinity of the competitor, can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
Conclusion and Future Directions
This guide has provided a comprehensive framework for confirming and comparing the binding affinity of Myricetin and other flavonoids to a target enzyme, using CDK6 as a relevant example. The detailed protocols for ITC, SPR, and FP offer researchers the necessary tools to generate robust and reproducible data.
The comparative data presented, while highlighting the potential of these flavonoids as kinase inhibitors, also underscores the need for more direct, head-to-head experimental comparisons of their binding affinities. Future research should focus on determining the experimental Kd values of Myricetin, Luteolin, Kaempferol, and Apigenin against CDK6 and other relevant protein kinases. Such data will be invaluable for elucidating the structure-activity relationships of these promising natural compounds and for guiding the development of novel therapeutics.
By employing the rigorous methodologies outlined in this guide, researchers can confidently characterize the binding interactions of their compounds of interest, a critical step in the journey from a promising molecule to a potential therapeutic agent.
References
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BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. [Link]
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MDPI. (n.d.). Evaluation of the Inhibitory Potential of Apigenin and Related Flavonoids on Various Proteins Associated with Human Diseases Using AutoDock. [Link]
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ResearchGate. (n.d.). Binding and enzyme inhibition studies of quercetin with CDK6. [Link]
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PubMed. (2007, January 11). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. [Link]
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AFFINImeter. (2018, July 5). Analysis of fluorescence polarization competition assays with affinimeter. [Link]
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MDPI. (2020, February 21). Pharmacological Targets of Kaempferol Within Inflammatory Pathways—A Hint Towards the Central Role of Tryptophan Metabolism. [Link]
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National Institutes of Health. (2020, October 14). Inhibiting CDK6 Activity by Quercetin Is an Attractive Strategy for Cancer Therapy. [Link]
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MDPI. (n.d.). Evaluation of the Inhibitory Potential of Apigenin and Related Flavonoids on Various Proteins Associated with Human Diseases Using AutoDock. [Link]
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Frontiers. (2024, October 6). Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy. [Link]
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ResearchGate. (2024, August 9). Flavonoids as Inhibitors of Lck and Fyn Kinases. [Link]
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National Institutes of Health. (n.d.). Investigating the Mechanism of Inhibition of Cyclin-Dependent Kinase 6 Inhibitory Potential by Selonsertib: Newer Insights Into Drug Repurposing. [Link]
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MDPI. (2022, January 10). Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways. [Link]
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OSTR. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. [Link]
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National Institutes of Health. (n.d.). Development and Application of Fluorescence Polarization Assays in Drug Discovery. [Link]
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National Institutes of Health. (n.d.). Network analysis and molecular docking studies of quercetin as a potential treatment for prostate cancer. [Link]
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ResearchGate. (n.d.). Superimposed structures of MAPK3 complexed with (a) kaempferol 3-rutinoside-4. [Link]
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PNAS. (n.d.). Flavonoids: A class of modulators with bifunctional interactions at vicinal ATP- and steroid-binding sites on mouse P-glycoprotein. [Link]
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ResearchGate. (n.d.). Molecular docking validation of quercetin binding to key targets in the.... [Link]
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ResearchGate. (n.d.). Binding Affinity Details of Selected Targets with Myricetin. [Link]
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PubMed. (2019, March 1). A review on flavones targeting serine/threonine protein kinases for potential anticancer drugs. [Link]
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National Institutes of Health. (2022, July 28). Myricetin: targeting signaling networks in cancer and its implication in chemotherapy. [Link]
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PubMed. (2010, September 1). Flavonoids as protein kinase inhibitors for cancer chemoprevention: direct binding and molecular modeling. [Link]
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National Institutes of Health. (n.d.). Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin. [Link]
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ResearchGate. (2019, March 14). (PDF) IN SILICO MOLECULAR DOCKING OF KAEMPFEROL WITH CANCER TARGET, HUMAN ESTROGEN RECEPTOR (2IOK). [Link]
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Charles River. (n.d.). Surface Plasmon Resonance (SPR) Assay. [Link]
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Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. [Link]
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ResearchGate. (n.d.). Effect of apigenin treatment on CDK 2, 4, and 6, cyclins D1, D2 and E.... [Link]
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Semantic Scholar. (n.d.). Relationship between flavonoid structure and inhibition of phosphatidylinositol 3-kinase: a comparison with tyrosine kinase and protein kinase C inhibition. [Link]
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National Institutes of Health. (2018, May 1). Deciphering the binding behavior of flavonoids to the cyclin dependent kinase 6/cyclin D complex. [Link]
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MDPI. (n.d.). Apigenin: Molecular Mechanisms and Therapeutic Potential against Cancer Spreading. [Link]
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PubMed. (n.d.). Apigenin inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells. [Link]
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National Institutes of Health. (n.d.). Kaempferol – A dietary anticancer molecule with multiple mechanisms of action: Recent trends and advancements. [Link]
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National Institutes of Health. (2022, January 24). Apigenin inhibits renal cell carcinoma cell proliferation through G2/M phase cell cycle arrest. [Link]
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PLOS. (2018, May 1). Deciphering the binding behavior of flavonoids to the cyclin dependent kinase 6/cyclin D complex. [Link]
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PubMed. (2021, November 9). Myricetin inhibits breast and lung cancer cells proliferation via inhibiting MARK4. [Link]
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Frontiers. (2022, December 21). Apigenin directly interacts with and inhibits topoisomerase 1 to upregulate CD26/DPP4 on colorectal carcinoma cells. [Link]
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National Institutes of Health. (2024, April 25). Apigenin and its combination with Vorinostat induces apoptotic-mediated cell death in TNBC by modulating the epigenetic and apoptotic regulators and related miRNAs. [Link]
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A Comparative Guide to the Therapeutic Potential of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one (Luteolin) and its Flavonoid Analogs
This guide provides a comprehensive analysis of the therapeutic potential of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one, a flavonoid commonly known as Luteolin. Designed for researchers, scientists, and drug development professionals, this document delves into the preclinical evidence supporting Luteolin's efficacy, particularly in oncology and neuroprotection. Crucially, this guide offers a comparative perspective, evaluating Luteolin's performance against structurally similar and functionally relevant flavonoids, namely Quercetin and Apigenin. While a substantial body of research points to the promise of these natural compounds, this guide also addresses a critical aspect of scientific validation: the independent replication of pivotal studies, a cornerstone of translational confidence.
Section 1: Luteolin - A Flavonoid with Broad-Spectrum Therapeutic Promise
Luteolin is a ubiquitous flavonoid found in a variety of fruits, vegetables, and herbs.[1] Its therapeutic potential has been extensively investigated, with a primary focus on its anti-cancer, neuroprotective, and anti-inflammatory properties.[2][3] The scientific literature is replete with preclinical studies demonstrating Luteolin's ability to modulate a complex network of cellular signaling pathways implicated in the pathogenesis of numerous diseases.
Anticancer Properties of Luteolin
In the realm of oncology, Luteolin has demonstrated a remarkable ability to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress metastasis.[4][5][6] These effects are attributed to its interaction with multiple molecular targets. For instance, Luteolin has been shown to downregulate the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell survival and proliferation in many cancers.[5] Furthermore, it can inhibit the activation of transcription factors such as STAT3 and NF-κB, which are pivotal in promoting inflammation-driven tumorigenesis.[5] Studies have also highlighted Luteolin's capacity to arrest the cell cycle and inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7][8]
Neuroprotective Effects of Luteolin
Beyond its anticancer activities, Luteolin has emerged as a promising neuroprotective agent.[2][3][9] Preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, have shown that Luteolin can mitigate neuronal damage through its potent antioxidant and anti-inflammatory actions.[10][11] It effectively scavenges reactive oxygen species (ROS) and downregulates the production of pro-inflammatory cytokines in the brain.[2] Luteolin has been observed to interfere with the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease, and to protect dopaminergic neurons from toxins in models of Parkinson's disease.[12]
Section 2: Comparative Analysis: Luteolin vs. Quercetin and Apigenin
To provide a clearer perspective on Luteolin's therapeutic potential, it is essential to compare its efficacy with other well-studied flavonoids. Quercetin and Apigenin, which share structural similarities with Luteolin, are frequently investigated for similar therapeutic applications.
In Vitro Anticancer Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic effects of compounds on cancer cells. The following table summarizes representative IC50 values for Luteolin, Quercetin, and Apigenin across various cancer cell lines.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Luteolin | A375 (Melanoma) | 19.5 | [13] |
| HL-60 (Leukemia) | 12.5 | [14] | |
| A431 (Squamous Cell Carcinoma) | 19 | [14] | |
| Quercetin | A375 (Melanoma) | 38.6 | [13] |
| HL-60 (Leukemia) | >100 (less effective) | [15] | |
| A431 (Squamous Cell Carcinoma) | 21 | [14] | |
| Apigenin | PC-3 (Prostate Cancer) | ~20 | [14] |
| HL-60 (Leukemia) | >100 (less effective) | [15] | |
| Glioma Cells | Varies (effective) | [8] |
Note: IC50 values can vary depending on the specific experimental conditions.
Based on the available data, Luteolin often exhibits comparable or, in some cases, more potent anticancer activity than Quercetin and Apigenin in vitro.[13][14] For instance, in A375 melanoma cells, Luteolin's IC50 was approximately half that of Quercetin, indicating greater potency.[13]
Comparative Neuroprotective Potential
In the context of neuroprotection, all three flavonoids have demonstrated significant promise. They share common mechanisms, including antioxidant and anti-inflammatory effects. However, subtle differences in their molecular interactions may lead to varying degrees of efficacy in different models of neurodegeneration.
A study on a mouse model of Alzheimer's disease found that Luteolin displayed a high binding affinity to key enzymes involved in the disease pathology.[16] Another study investigating neuroinflammation showed that both Luteolin and Apigenin could effectively modulate microglial activation.[17] While direct, quantitative in vivo comparisons are less common, the collective evidence suggests that all three flavonoids are strong candidates for further investigation in neurodegenerative diseases.
Section 3: The Crucial Role of Independent Replication and the Current Landscape
A cornerstone of scientific validity is the independent replication of experimental findings. While a multitude of studies have reported the therapeutic potential of Luteolin, formal, direct replication studies are notably scarce in the published literature. This is a common challenge in the field of natural product research. However, the consistency of findings across numerous independent laboratories and diverse experimental models provides a degree of confidence in the observed effects. The widespread reporting of Luteolin's impact on key signaling pathways like PI3K/Akt and NF-κB by different research groups serves as a form of indirect validation.[5][18]
Despite the promising preclinical data, it is crucial to acknowledge the general lack of extensive clinical trials for Luteolin.[4][8] This gap between laboratory findings and clinical application underscores the need for more rigorous, replicated preclinical studies to justify and inform the design of future human trials.
Section 4: Key Experimental Protocols for Evaluating Flavonoids
To facilitate further research and encourage the replication of key findings, this section provides standardized protocols for essential in vitro and in vivo assays used to evaluate the therapeutic potential of flavonoids like Luteolin.
In Vitro Assays
4.1.1. Cell Viability Assay (MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[18]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the flavonoid (e.g., Luteolin) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[19]
-
4.1.2. Wound Healing (Scratch) Assay for Cell Migration
This assay is used to evaluate the effect of a compound on cancer cell migration.
-
Principle: A "scratch" or gap is created in a confluent monolayer of cells. The rate at which the cells migrate to close the gap is monitored over time.[20][21]
-
Protocol:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells and add fresh media containing the test compound.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).
-
Measure the area of the gap at each time point to quantify the rate of cell migration.[10][22][23]
-
4.1.3. Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through an extracellular matrix.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. The number of cells that invade through the matrix and membrane is quantified.[24][25]
-
Protocol:
-
Coat the Transwell inserts with Matrigel and allow it to solidify.
-
Seed cancer cells in the upper chamber in serum-free media containing the test compound.
-
Add media with a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of stained cells under a microscope.[17][26]
-
4.1.4. Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins to understand the molecular mechanisms of a compound.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., total and phosphorylated forms of Akt, ERK).[27]
-
Protocol:
-
Treat cells with the flavonoid for a specified time and prepare cell lysates.
-
Determine protein concentration using a protein assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][28][29]
-
In Vivo Models
4.2.1. Cancer Xenograft Mouse Model
This model is widely used to evaluate the in vivo anticancer efficacy of a compound.
-
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.[30]
-
Protocol:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the flavonoid (e.g., Luteolin) or vehicle control to the mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blotting).[6][31][32]
-
4.2.2. MPTP Mouse Model of Parkinson's Disease
This is a common model for studying the neuroprotective effects of compounds against Parkinson's-like pathology.
-
Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking some of the key features of Parkinson's disease.[2][33]
-
Protocol:
-
Administer MPTP to mice to induce dopaminergic neurodegeneration.
-
Treat the mice with the test flavonoid (e.g., Luteolin) before, during, or after MPTP administration.
-
Assess motor function using behavioral tests such as the rotarod test or the pole test.
-
At the end of the study, sacrifice the mice and collect brain tissue.
-
Analyze the brain tissue for the number of surviving dopaminergic neurons (e.g., by tyrosine hydroxylase immunohistochemistry) and levels of dopamine and its metabolites.[34][35][36]
-
4.2.3. Amyloid-Beta (Aβ)-Induced Mouse Model of Alzheimer's Disease
This model is used to investigate the effects of compounds on Alzheimer's-like pathology.
-
Principle: Direct injection of Aβ oligomers into the brain of mice induces neuroinflammation, synaptic dysfunction, and cognitive deficits, mimicking aspects of Alzheimer's disease.[37]
-
Protocol:
-
Stereotactically inject Aβ oligomers into the hippocampus or ventricles of mice.
-
Treat the mice with the test flavonoid.
-
Evaluate cognitive function using behavioral tests such as the Morris water maze or the Y-maze.
-
At the end of the study, collect brain tissue for analysis of Aβ plaque deposition, neuroinflammation (e.g., microgliosis, astrogliosis), and synaptic protein levels.[1][4][38]
-
Section 5: Signaling Pathways and Experimental Workflows
The therapeutic effects of Luteolin and its analogs are mediated by their influence on intricate signaling networks. The following diagrams, rendered in DOT language, illustrate some of the key pathways and a typical experimental workflow for evaluating these compounds.
Key Signaling Pathways Modulated by Luteolin
Caption: Key signaling pathways modulated by Luteolin in cancer and neuroprotection.
Experimental Workflow for In Vitro Evaluation
Caption: A typical experimental workflow for the in vitro evaluation of flavonoids.
Section 6: Conclusion and Future Directions
The collective body of preclinical evidence strongly suggests that this compound (Luteolin) and its flavonoid counterparts, Quercetin and Apigenin, hold significant therapeutic potential, particularly in the fields of oncology and neuroprotection. Their ability to modulate multiple, critical signaling pathways underscores their promise as multi-targeted therapeutic agents.
However, the progression of these promising natural compounds from the laboratory to the clinic is hampered by several key challenges. The lack of formal independent replication studies, while not unique to this field, represents a significant hurdle for establishing the robust evidence base required for clinical translation. Furthermore, the bioavailability and optimal dosage of these flavonoids in humans remain areas of active investigation.
Future research should prioritize:
-
Direct, independent replication of key preclinical findings to enhance the confidence in their therapeutic potential.
-
Well-designed comparative studies that directly evaluate the efficacy of Luteolin against other flavonoids and standard-of-care drugs in relevant preclinical models.
-
Thorough pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of these compounds in vivo.
-
The initiation of well-controlled clinical trials to assess the safety and efficacy of Luteolin and other promising flavonoids in human patients.
By addressing these critical areas, the scientific community can work towards unlocking the full therapeutic potential of these remarkable natural compounds for the benefit of human health.
References
- Kou, J., et al. (2020). Luteolin alleviates cognitive impairment in Alzheimer's disease mouse model via inhibiting endoplasmic reticulum stress-dependent neuroinflammation.
- Justus, C. R., et al. (2017). In Vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments, (120), e55335.
- Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy.
-
Corning. (n.d.). Transwell® Permeable Supports Cell Migration and Invasion Assay Guide. Retrieved from [Link]
- Rezai-Zadeh, K., et al. (2008). Apigenin and luteolin modulate microglial activation via inhibition of STAT1-induced CD40 expression.
- Liang, C. C., et al. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro.
- Marshall, J. (2011). Transwell® invasion assays. Methods in Molecular Biology, 769, 97-110.
- Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429.
- Che, D. N., et al. (2020). Luteolin and Apigenin Attenuate LPS-Induced Astrocyte Activation and Cytokine Production by Targeting MAPK, STAT3, and NF-κB Signaling Pathways.
- Nabavi, S. M., et al. (2015). Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain Research Bulletin, 119, 1-11.
- Patil, S. P., et al. (2014). Neuroprotective and neurotrophic effects of Apigenin and Luteolin in MPTP induced parkinsonism in mice. Journal of the Neurological Sciences, 345(1-2), 193-201.
- Markaverich, B. M., & runners, K. (2002). Anti-carcinogenic Effects of the Flavonoid Luteolin. Current Medicinal Chemistry-Anti-Cancer Agents, 2(1), 21-35.
- Yue, J., et al. (2010). A modified wound healing assay to assess cell migration/inhibition. Current Protocols in Cell Biology, 48(1), 12-8.
- Rodriguez, L. G., et al. (2005). Wound-healing assay. Methods in Molecular Biology, 294, 23-29.
- Zhao, L., et al. (2013). Luteolin and apigenin protect dopaminergic neurons in an MPTP model of Parkinson's disease. Neuroscience Letters, 555, 128-133.
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
- Potočnjak, I., et al. (2021). Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives. International Journal of Molecular Sciences, 22(3), 1003.
- Celebi, N., et al. (2021). Quercetin and Luteolin Improve the Anticancer Effects of 5-Fluorouracil in Human Colorectal Adenocarcinoma In Vitro Model: A Mechanistic Insight. Nutrition and Cancer, 74(2), 660-676.
- Imran, M., et al. (2021). Recent Developments in Luteolin-Loaded Nanoformulations for Enhanced Anti-Carcinogenic Activities: Insights from In Vitro and In Vivo Studies. Pharmaceutics, 13(9), 1365.
- Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 1-13.
- Gontijo, V. S., et al. (2017). Citrus Flavonoids Luteolin, Apigenin, and Quercetin Inhibit Glycogen Synthase Kinase-3β Enzymatic Activity by Lowering the Interaction Energy Within the Binding Cavity. Journal of Agricultural and Food Chemistry, 65(25), 5178-5186.
- Michalkova, R., et al. (2021). Dietary Polyphenols: Luteolin, Quercetin, and Apigenin as Potential Therapeutic Agents in the Treatment of Gliomas. Molecules, 26(13), 3963.
- Michalkova, R., et al. (2021). Dietary Polyphenols: Luteolin, Quercetin, and Apigenin as Potential Therapeutic Agents in the Treatment of Gliomas. Molecules, 26(13), 3963.
- Rauf, A., et al. (2024). Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules. International Journal of Molecular Sciences, 25(5), 2733.
- Sabogal-Guáqueta, A. M., et al. (2015). The flavonoid quercetin ameliorates Alzheimer's disease pathology and protects cognitive and emotional function in aged triple transgenic Alzheimer's disease model mice. Neuropharmacology, 93, 134-145.
- Al-Khayri, J. M., et al. (2023). Antitumor Effects of Quercetin and Luteolin in A375 Cutaneous Melanoma Cell Line Are Mediated by Upregulation of P-ERK, c-Myc, and the Upstream GPER. International Journal of Molecular Sciences, 24(13), 10915.
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Genotoxicity-A Predictable Risk to Our Actual World.
- Istifli, E. S., & Sarikurkcu, C. (2021). Assessment of apigenin-7-glucoside and luteolin-7-glucoside as multi-targeted agents against Alzheimer's disease: a molecular docking study. International Journal of Peptide and Protein Research, 7(1), 1-11.
- Chen, X., et al. (2017). Inhibition of Tumor Growth of Human Hepatocellular Carcinoma HepG2 Cells in a Nude Mouse Xenograft Model by the Total Flavonoids from Arachniodes exilis.
- Liu, H., et al. (2019). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 11(10), 1493.
- Xu, J., et al. (2013). Luteolin provides neuroprotection in a rat model of traumatic brain injury.
- Gupta, G., et al. (2020). Recent updates on neuropharmacological effects of luteolin. EXCLI Journal, 19, 613.
- Sabogal-Guáqueta, A. M., et al. (2021). Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ1-42-Induced Alzheimer's Disease. Antioxidants, 10(9), 1416.
- Theoharides, T. C., et al. (2020). Neuroprotective effects of flavone luteolin in neuroinflammation and neurotrauma. BioFactors, 46(5), 776-786.
- Manzoor, M. F., et al. (2021). Luteolin: A promising bioactive flavonoid with potent antioxidant and anti-inflammatory properties.
- Lin, Y., et al. (2020). Luteolin, a flavonoid with potential for cancer prevention and therapy. Current Cancer Drug Targets, 20(9), 672-688.
- Imran, M., et al. (2022). Therapeutic Potential of Luteolin on Cancer. Vaccines, 10(3), 394.
- Al-Otaibi, F., et al. (2021). Effects of Medicinal Plants and Flavonoids on Parkinson's Disease: A Review on Basic and Clinical Evidences.
- Rezai-Zadeh, K., et al. (2009). Luteolin and apigenin as novel inhibitors of STAT3 signaling.
- Webster, R. P., et al. (2011). The Aβ oligomer hypothesis for synapse failure and memory loss in Alzheimer's disease. Neurobiology of Learning and Memory, 96(2), 221-235.
- Duraj, J., et al. (2005). Flavonoid Quercetin, but Not Apigenin or Luteolin, Induced Apoptosis in Human Myeloid Leukemia Cells and Their Resistant Variants. Neoplasma, 52(4), 273-279.
- Selvakumar, P., et al. (2022). Chemical structures of quercetin (a), luteolin (b), apigenin (c), and kaempferol (d). Journal of Food Biochemistry, 46(1), e13998.
- Aung, T. N., et al. (2022). Immunomodulatory effects of apigenin, luteolin, and quercetin through natural killer cell cytokine secretion. Journal of Applied Pharmaceutical Science, 12(9), 108-115.
- Batiha, G. E. S., et al. (2020). Flavonoids as Therapeutic Agents in Alzheimer's and Parkinson's Diseases: A Systematic Review of Preclinical Evidences. CNS & Neurological Disorders-Drug Targets, 19(4), 253-268.
- Bruggisser, R., et al. (2002). The potential of the MTT assay to give misleading results. Journal of Pharmacological and Toxicological Methods, 48(2), 101-108.
- Wang, P., et al. (2016). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical and Biomedical Analysis, 129, 44-48.
- Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's Disease, 1(1), 19-33.
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Melior Discovery. (n.d.). Xenograft Mouse Models. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one (Luteolin)
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents like 2-(3,4,5-Trihydroxyphenyl)chromen-4-one, a flavonoid commonly known as Luteolin, is a critical component of responsible laboratory practice. This guide provides an in-depth, procedural framework for the safe handling and disposal of Luteolin, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Core Safety Considerations
This compound (CAS No: 491-70-3) is a bioactive flavonoid utilized in various research applications.[1] While a valuable research tool, it is imperative to recognize its associated hazards to ensure safe handling. Multiple safety data sheets (SDS) classify Luteolin as a hazardous substance.
Key Hazards Include:
-
Acute Oral Toxicity: Some classifications indicate that Luteolin may be fatal if swallowed.[2]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[2][3][4][5]
Due to these potential health effects, adherence to stringent safety protocols during handling and disposal is not merely a recommendation but a necessity. The fundamental principle is to prevent environmental release and minimize personnel exposure at all stages. Do not allow the product to enter drains or waterways.[2][4][6]
Table 1: Summary of Hazard Information for Luteolin
| Hazard Classification | Statement | GHS Pictogram |
| Acute Toxicity - Oral | H300: Fatal if swallowed[2] / H302: Harmful if swallowed[3] | 💀 (Skull and Crossbones) / ❗ (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2][3][5] | ❗ (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2][3][5] | ❗ (Exclamation Mark) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2][3][5] | ❗ (Exclamation Mark) |
Procedural Workflow for Luteolin Disposal
The disposal of Luteolin must be approached as a controlled, multi-step process. The objective is to securely contain the waste in a manner that is compliant with institutional and regulatory standards, preparing it for final disposal by a licensed professional service.
Diagram 1: Luteolin Disposal Workflow
Caption: A step-by-step workflow for the safe disposal of Luteolin.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling waste Luteolin, it is mandatory to wear appropriate PPE. This is your primary defense against exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses with side shields or goggles are required to prevent eye contact.[7]
-
Lab Coat: A standard lab coat protects against skin contact.
-
Respiratory Protection: When handling the powder form, use a NIOSH-approved respirator or work within a certified chemical fume hood to prevent inhalation of dust.[3][7]
2. Waste Collection:
-
Solid Waste: Carefully transfer solid Luteolin waste into a designated hazardous waste container. Use tools (spatulas, brushes) that minimize the generation of airborne dust.[6]
-
Contaminated Materials: Any items grossly contaminated with Luteolin, such as weigh boats, gloves, or absorbent pads, should also be considered hazardous waste and placed in the same container.
-
Solutions: Solutions containing Luteolin should be collected in a compatible, sealed liquid waste container.
3. Containerization and Labeling:
-
Container Selection: Use a container that is chemically compatible, in good condition, and has a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled as hazardous waste. The label should include:
-
The full chemical name: "this compound (Luteolin)"
-
The words "Hazardous Waste"
-
Associated hazard warnings (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
4. Storage and Final Disposal:
-
Interim Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be secure and away from incompatible materials.[3]
-
Professional Disposal: The ultimate disposal of Luteolin waste must be conducted by a licensed professional waste disposal service.[7] Do not attempt to dispose of this chemical via standard trash or sewer systems. Adhere to all local, state, and federal regulations for hazardous waste disposal.[3]
Emergency Procedures: Spills and Exposure
Accidents can happen despite the best precautions. A clear, pre-defined emergency response plan is crucial.
Diagram 2: Emergency Response for Luteolin Spills
Caption: A logical flow for responding to a Luteolin spill.
First Aid Measures
These procedures are for immediate response; always seek medical attention after exposure.
-
Inhalation: Move the affected person to fresh air immediately.[3][6]
-
Skin Contact: Take off all contaminated clothing right away. Rinse the skin thoroughly with water/shower.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[3][6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][6]
Spill Cleanup Protocol
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Protect Drains: Cover any nearby drains to prevent environmental release.[4][6]
-
Contain and Collect:
-
Dispose of Cleanup Materials: Place all collected spill material and contaminated absorbents into a properly labeled hazardous waste container for disposal, following the procedures outlined in Section 2.
-
Decontaminate: Clean the affected area thoroughly.
By adhering to these rigorous, well-defined procedures, researchers can confidently manage the lifecycle of this compound in the laboratory, upholding the highest standards of safety, scientific integrity, and environmental stewardship.
References
-
Luteolin - Safety Data Sheet. ChemicalBook.
-
Luteolin - Safety Data Sheet. Cayman Chemical.
-
MATERIAL SAFETY DATA SHEET - Luteolin. Extrasynthese.
-
Safety Data Sheet - Luteolin. MedchemExpress.
-
Safety Data Sheet: Luteolin. Carl ROTH.
-
Luteolin | C15H10O6 | CID 5280445. PubChem - NIH.
-
Material Safety Data Sheet of Luteolin. AbMole BioScience.
-
5,7,2'-Trihydroxyflavone - Safety Data Sheet. AK Scientific, Inc.
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Comprehensive Safety and Handling Guide for 2-(3,4,5-Trihydroxyphenyl)chromen-4-one
This guide provides essential safety protocols and operational directives for the handling of 2-(3,4,5-Trihydroxyphenyl)chromen-4-one (CAS No. 126432-36-8), a flavonoid compound utilized in various research and development applications.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the following procedures are synthesized from established safety protocols for structurally analogous flavonoids, such as Luteolin and Quercetin, to ensure a robust and conservative approach to laboratory safety.
Hazard Identification and Risk Assessment: A Proactive Stance
The primary hazards associated with handling this compound in a powdered form are irritation to the skin, eyes, and respiratory system.[3] Some related compounds may cause allergic skin reactions.[4] As a combustible solid, fine dust particles also present a potential fire or explosion hazard if dispersed in the air in sufficient concentrations and exposed to an ignition source.[5]
Core Principle: The cornerstone of safe handling is the minimization of dust generation and aerosol formation. All procedures should be designed to contain the powdered compound and prevent its release into the laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety goggles with side-shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat or disposable gown | N95 or higher-rated respirator |
| Solution Preparation | Safety goggles with side-shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat or disposable gown | Not typically required if performed in a fume hood |
| General Handling | Safety goggles with side-shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not typically required with adequate ventilation |
| Spill Cleanup | Safety goggles with side-shields and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron over lab coat | P100 respirator |
Expert Insight: The selection of chemical-resistant gloves is critical. Nitrile gloves are a suitable initial choice, but for prolonged handling or in the event of a spill, it is advisable to consult glove manufacturer compatibility charts. Always inspect gloves for any signs of degradation or perforation before use.
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to mitigate the risks associated with handling powdered this compound.
Preparation and Weighing
-
Designated Work Area: All handling of the solid compound should occur within a designated area, preferably a chemical fume hood or a ventilated balance enclosure, to contain any dust.
-
Surface Protection: Line the work surface with absorbent, disposable bench paper to facilitate easy cleanup in case of a minor spill.
-
Static Control: Use an anti-static weighing dish and grounding wrist strap to prevent the dispersal of fine powder due to static electricity.
-
Tool Selection: Employ spatulas and other tools that minimize dust generation. Avoid pouring the powder from a height.
Solution Preparation
-
Solvent Addition: When preparing solutions, add the solvent to the vessel containing the pre-weighed solid. This minimizes the potential for the powder to become airborne.
-
Vessel Selection: Use a container that can be securely capped or sealed to prevent the release of vapors or aerosols during dissolution.
General Handling and Storage
-
Ventilation: Always handle the compound in a well-ventilated area.[5][6]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[7]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[7][8]
Emergency Procedures and Disposal Plan
A clear plan for emergencies and waste disposal is crucial for maintaining a safe laboratory environment.
Spill Response
-
Evacuate and Secure: In the event of a significant spill, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Cleanup: For small spills, gently cover the powder with a damp paper towel to avoid raising dust. For larger spills, use a HEPA-filtered vacuum cleaner. Do not dry sweep. Place all contaminated materials into a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek medical attention.[5][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[5][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]
Disposal
This material and its container must be disposed of as hazardous waste.[6][9] All contaminated materials, including gloves, bench paper, and cleaning supplies, should be placed in a sealed, labeled container. Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains.[6][9]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Luteolin.
- Carl ROTH. (n.d.). Safety Data Sheet: Luteolin.
- [No Author]. (2025, September 17). Luteolin - Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Luteolin.
- MedchemExpress.com. (2025, April 7). Safety Data Sheet.
- ChemBK. (2024, April 9). 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one - Risk and Safety.
- Echemi. (n.d.). 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one dihydrate.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
- Sinfoo Biotech. (n.d.). This compound.
- [No Author]. (n.d.). This compound, 98% Purity, C15H10O5, 1 gram.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
